Deuterium fluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2H)fluorane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH/h1H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYYFGTRYWZRS-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032281 | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
21.01250494 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-26-7 | |
| Record name | Hydrofluoric acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H]hydrogen fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
deuterium fluoride molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium fluoride (DF), the deuterated isotopologue of hydrogen fluoride, is a compound of significant interest in various scientific and technological fields. Its unique properties, stemming from the substitution of protium with deuterium, make it a valuable tool in spectroscopic studies, chemical synthesis, and as a gain medium in high-power lasers. This in-depth technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.
Molecular Structure and Properties
This compound is a simple diatomic molecule with a polar covalent bond between the deuterium and fluorine atoms. The significant electronegativity difference between these atoms results in a substantial dipole moment. In the solid state, DF molecules exhibit strong intermolecular hydrogen bonding, forming zigzag chains, similar to hydrogen fluoride.
Key Molecular and Physical Properties
The following table summarizes the key molecular and physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | DF | [1] |
| Molecular Weight | 21.012505 g/mol | [2] |
| Boiling Point | 18.5 °C | [3] |
| Melting Point | -83.6 °C (estimated, same as HF) | [4] |
| Vapor Pressure | The vapor pressure of DF is slightly lower than that of HF at the same temperature. Detailed vapor pressure data can be found in the work of Claussen and Hildebrand (1934). | [5] |
| Bond Dissociation Energy (D-F) | 576.236 ± 0.011 kJ/mol | [6] |
| Gas Phase Equilibrium Bond Length (re) | 0.917 Å | [2] |
| Dipole Moment | 1.818805 D | [6] |
Note on Boiling Point: While some sources report a boiling point of approximately -92 °C[3], experimental data from synthesis procedures indicate a boiling point of 18.5 °C[3]. The latter is more consistent with the expected slight increase in boiling point upon deuteration compared to hydrogen fluoride (19.5 °C) due to stronger intermolecular forces.
Molecular Structure Diagram
The following diagram illustrates the linear molecular structure of a single this compound molecule.
References
physical and chemical properties of deuterium fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of deuterium fluoride (DF), a deuterated isotopologue of hydrogen fluoride. Possessing unique characteristics stemming from the kinetic isotope effect, DF serves as an invaluable tool in diverse research fields, including spectroscopy, reaction mechanism elucidation, and chemical laser development. This document summarizes key quantitative data, outlines the principles of experimental characterization methods, and presents logical workflows and concepts through structured diagrams.
Physical Properties
The substitution of protium (¹H) with deuterium (²H) significantly alters the physical properties of the fluoride molecule due to the mass difference. This manifests in changes to its molecular weight, boiling and melting points, bond characteristics, and spectroscopic signatures. These properties are crucial for its application in various experimental and industrial settings.
Summary of Physical Data
The following table summarizes the core physical properties of this compound (DF) in comparison to hydrogen fluoride (HF). This comparative data is essential for understanding the isotopic effects on a molecular level.
| Property | This compound (DF) | Hydrogen Fluoride (HF) | Citation |
| Molecular Weight | 21.0125 g/mol | 20.006 g/mol | [1][2] |
| Boiling Point | 18.64 °C (estimate) | 19.5 °C | [2][3] |
| Melting Point | Not specified | -83.6 °C | [3] |
| Dipole Moment | 1.8188 D | 1.86 D | [3] |
| Bond Length (Intramolecular) | 0.97 Å (at 4.2 K), 0.95 Å (at 85 K) | 95 pm (solid state) | [3][4] |
| Hydrogen Bond Length (Intermolecular) | 1.53 Å (at 4.2 K), 1.56 Å (at 85 K) | 155 pm (solid state) | [3][4] |
| Fundamental Vibrational Frequency | ~2998 cm⁻¹ (derived) | ~3962 cm⁻¹ | [2] |
Note: Some properties, like the precise boiling point of DF, can vary in literature, and values are often estimated or derived from spectroscopic data.
Crystal Structure
In the solid state, this compound forms zigzag chains, similar to hydrogen fluoride, a structure dictated by strong intermolecular hydrogen/deuterium bonding.[4][5] The crystal structure has been determined to be orthorhombic.[4]
Table 2: Crystallographic Data for this compound [4]
| Parameter | Value (at 4.2 K) | Value (at 85 K) |
| Crystal System | Orthorhombic | Orthorhombic |
| Unit Cell Dimensions | a=3.31 Å, b=4.26 Å, c=5.22 Å | a=3.33 Å, b=4.27 Å, c=5.27 Å |
| F-F-F Angle | 116° | Not specified |
| F-F Distance | 2.50 Å | 2.51 Å |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely governed by the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a lower zero-point energy and different vibrational frequencies compared to protium.[2] This results in slower reaction rates for processes involving the cleavage of the D-F bond compared to the H-F bond.[2]
Acidity
While hydrofluoric acid (an aqueous solution of HF) is classified as a weak acid (pKa ≈ 3.17), concentrated or anhydrous HF is a superacid.[3][6][7] This is due to self-ionization and the formation of species like the bifluoride anion (HF₂⁻).[3] The acidity of DF is expected to be slightly lower than that of HF in aqueous solution due to the stronger D-F bond and differences in zero-point energy, which make the dissociation of the deuteron (D⁺) less favorable than the proton (H⁺).
Kinetic Isotope Effect (KIE)
The KIE is a cornerstone of DF's utility in mechanistic studies.[8][9] It is the ratio of the rate constant of a reaction with the light isotopologue (HF) to that of the heavy one (DF). For reactions where the H-F or D-F bond is broken in the rate-determining step, this ratio (kH/kD) is typically greater than 1, indicating a primary kinetic isotope effect.[10][11] This effect allows researchers to probe transition states and confirm the involvement of hydrogen/deuterium transfer in a reaction mechanism.[8][9]
Applications in Chemical Lasers
This compound is a key component in high-power chemical lasers.[12][13] The laser operates on the vibrational transitions of the excited DF* molecules, which are produced in the exothermic reaction between a fluorine source and deuterium gas.[12] The specific wavelengths emitted by DF lasers are in the mid-infrared range, which has applications in military and research fields due to effective atmospheric transmission.[12]
Experimental Methodologies
The characterization of this compound relies on a suite of sophisticated analytical techniques. These methods are essential for determining its structural, physical, and chemical properties with high precision.
Synthesis of this compound
High-purity this compound can be synthesized through several laboratory and industrial methods.[1][14]
-
Direct Reaction: This highly exothermic method involves the controlled reaction of deuterium gas (D₂) with elemental fluorine (F₂).[1][2] Due to its hazardous nature, it requires careful temperature management, often at low temperatures.[1]
-
Deuterolysis of Fluorine Compounds: A more convenient and controllable laboratory-scale method involves the reaction of heavy water (D₂O) with various fluorine-containing compounds.[2][14] Common precursors include benzoyl fluoride, thionyl fluoride (SOF₂), and carbonyl fluoride (COF₂).[2][14] For example, the reaction with benzoyl fluoride is typically conducted at 65-70°C.[2]
-
Reaction with Deuterated Sulfuric Acid: Analogous to the industrial production of HF, deuterated sulfuric acid (D₂SO₄) can be reacted with a fluoride salt like calcium fluoride (CaF₂) to produce DF.[15]
Spectroscopic Analysis
Spectroscopy is a primary tool for investigating DF, leveraging its unique vibrational and rotational properties.[1]
-
Infrared (IR) Spectroscopy: Due to the heavier mass of deuterium, the D-F bond vibrates at a lower frequency compared to the H-F bond.[1][2] This significant downshift in its fundamental vibrational frequency allows for clear differentiation between DF and HF using IR spectroscopy.[2] The technique is instrumental for studying intermolecular dynamics, hydrogen/deuterium bonding, and for isotopic tracing in complex chemical systems.[2][16]
-
Methodology Principle: A sample is placed in an IR spectrometer (e.g., a Fourier Transform Infrared (FTIR) spectrometer).[17] An IR beam is passed through the sample, and the instrument measures the absorption of radiation at specific wavenumbers, corresponding to the vibrational transitions of the D-F bond. For gas-phase measurements, a specialized gas cell is used. For condensed phases, techniques like Attenuated Total Reflectance (ATR) may be employed.[17][18] The resulting spectrum shows characteristic absorption bands for DF, distinct from those of HF or other molecules.[16]
-
-
Microwave Spectroscopy: This technique measures the energies of rotational transitions for gas-phase molecules. It is exceptionally precise and is used to determine molecular geometry, bond lengths, and electric dipole moments.[19] For a molecule to be microwave active, it must possess a permanent dipole moment, which DF does.[20]
-
Methodology Principle: A gaseous sample of DF is introduced into a waveguide in a microwave spectrometer. Microwave radiation is swept across a range of frequencies. When the frequency of the radiation matches the energy difference between two rotational levels of the DF molecule, the energy is absorbed. This absorption is detected, yielding a spectrum from which rotational constants are derived. These constants are then used to calculate the moment of inertia and, consequently, the D-F bond length with high accuracy. Applying an external electric field (the Stark effect) causes splitting of the rotational lines, and the magnitude of this splitting is used to determine the molecule's electric dipole moment.[19]
-
Diffraction Techniques
-
Neutron Diffraction: This is a powerful technique for determining the atomic-level structure of materials, and it is particularly advantageous for locating deuterium atoms.[2][21] While X-ray diffraction is insensitive to hydrogen and its isotopes, deuterium nuclei are strong scatterers of neutrons.[21][22] This makes neutron diffraction the definitive method for precisely determining the positions of deuterium atoms in the crystal lattice of solid DF, including both the intramolecular D-F bond length and the intermolecular D---F deuterium bond length.[4][22]
-
Methodology Principle: A beam of neutrons of a known wavelength is directed at a crystalline sample of solid DF, typically held at cryogenic temperatures (e.g., 4.2 K or 85 K).[4] The neutrons are diffracted by the atomic nuclei in the crystal, creating a diffraction pattern. This pattern is recorded by a detector. By analyzing the positions and intensities of the diffraction peaks, the arrangement of atoms in the unit cell can be determined, providing precise bond lengths and angles.[4]
-
References
- 1. Buy this compound | 14333-26-7 [smolecule.com]
- 2. This compound | 14333-26-7 | Benchchem [benchchem.com]
- 3. Hydrogen fluoride - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. azooptics.com [azooptics.com]
- 13. deps.org [deps.org]
- 14. US2981602A - Preparation of this compound - Google Patents [patents.google.com]
- 15. physicsforums.com [physicsforums.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. scientific-publications.ukaea.uk [scientific-publications.ukaea.uk]
- 18. ispc-conference.org [ispc-conference.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 21. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 22. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Synthesis of High-Purity Deuterium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Deuterium fluoride (DF), an isotopically substituted form of hydrogen fluoride, is a valuable compound in various scientific and industrial fields. Its applications range from its use in chemical lasers and as a deuterium source in chemical reactions to its emerging role in the synthesis of deuterated pharmaceuticals.[1][2][3][4][5][6][7][8] The unique properties of deuterium, such as its kinetic isotope effect, make it a powerful tool for modifying the metabolic profiles of drug candidates, potentially enhancing their efficacy and safety.[4][6][8] The synthesis of high-purity DF is therefore of critical importance. This guide provides an in-depth overview of the primary synthesis methods, complete with experimental protocols and comparative data.
Core Synthesis Methodologies
The production of high-purity this compound can be broadly categorized into two main approaches: direct reaction pathways involving deuterium gas and the deuterolysis of fluorine-containing compounds with a deuterium source, typically deuterium oxide (D₂O).
Direct Reaction with Deuterium Gas
These methods, while conceptually straightforward, often present significant practical challenges due to the high reactivity of the precursors.
-
Direct Combination of Deuterium and Fluorine: This highly exothermic reaction (D₂ + F₂ → 2DF) is characterized by a high potential for explosion, making it hazardous, particularly on a laboratory scale.[1][2] Careful control of reaction conditions, such as low temperatures, is necessary to manage its reactivity.[2]
-
Reaction with Metal Fluorides: A historically significant method involves the reaction of deuterium gas with silver(I) fluoride (AgF) or silver(II) fluoride (AgF₂).[1][9][10] This approach offers a more controlled reaction compared to the direct combination with fluorine gas.
Deuterolysis of Fluorine-Containing Compounds
Deuterolysis, the cleavage of a chemical bond by reaction with deuterium oxide, represents a more common and often safer route to high-purity DF.[1][9] This method avoids the direct handling of highly reactive deuterium gas.
-
Reaction with Halogen Fluorides: Chlorine trifluoride (ClF₃) reacts with D₂O in a controlled manner to produce DF.[1][11][12] This method has been shown to produce DF with high isotopic purity.[12]
-
Reaction with Acyl Fluorides: Benzoyl fluoride is a notable reagent in this category, reacting with D₂O to yield DF.[1][9] This reaction can be driven to near completion by using a large excess of the acyl fluoride.[9]
-
Reaction with Other Fluorine Compounds: Several other fluorine-containing compounds can be employed, including carbonyl fluoride (COF₂), thionyl fluoride (SOF₂), and fluosulfonic acid (FSO₃H).[1][9]
Other Synthesis Routes
-
From Deuterated Sulfuric Acid: The reaction of deuterium sulfate (D₂SO₄) with metal fluorides like calcium fluoride (CaF₂) or sodium fluoride (NaF) is another established method.[9][13]
-
Electrochemical and Laser-Based Methods: Modern approaches include electrochemical mono-deuterodefluorination of trifluoromethyl compounds and the use of lasers to selectively dissociate deuterated hydrofluorocarbons to form DF.[1][14] These methods offer alternative pathways with potential advantages in control and efficiency.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the most common synthesis methods for high-purity this compound.
| Synthesis Method | Reactants | Reported Yield | Reported Purity | Key Conditions |
| Deuterolysis of Chlorine Trifluoride | D₂O + ClF₃ | 90% | 98.2% isotopic purity | Vacuum system |
| Deuterolysis of Benzoyl Fluoride | D₂O + Benzoyl Fluoride | 92% | >99.5% after redistillation | 65-70 °C, all-silver apparatus |
| Deuterolysis of Carbonyl Fluoride | D₂O + Carbonyl Fluoride | 90% | High (CO₂ byproduct removed) | 50 °C, stainless steel autoclave |
Experimental Protocols
Detailed methodologies for key synthesis experiments are provided below.
Protocol 1: Synthesis of DF via Deuterolysis of Benzoyl Fluoride
This protocol is adapted from the method described by Olah and Kuhn.[9]
Materials:
-
Benzoyl fluoride (1.5 mole, 168 g)
-
Deuterium oxide (99.5% D₂O, 0.25 mole, 5 g)
-
All-silver apparatus consisting of a reaction flask, distillation column, and cooled receiver.
Procedure:
-
Assemble the all-silver apparatus, ensuring all components are thoroughly dried to maintain anhydrous conditions.
-
Charge the reaction flask with benzoyl fluoride.
-
Slowly add deuterium oxide to the benzoyl fluoride with stirring.
-
Heat the reaction mixture to 65-70 °C.
-
The this compound formed will begin to distill. Collect the crude DF in a receiver cooled with a suitable coolant.
-
To remove any organic contamination, perform two subsequent redistillations of the collected DF using the all-silver apparatus.
-
The final product should be stored in a suitable container under anhydrous conditions.
Purity Analysis: The isotopic and chemical purity of the synthesized DF can be confirmed using mass spectrometry and infrared (IR) spectroscopy.[1]
Protocol 2: Synthesis of DF via Deuterolysis of Carbonyl Fluoride
This protocol is also based on the work of Olah and Kuhn.[9]
Materials:
-
Carbonyl fluoride (0.5 mole, 33 g)
-
Deuterium oxide (99.5% D₂O, 0.25 mole, 5 g)
-
200 ml stainless steel autoclave
-
All-silver distillation apparatus
Procedure:
-
Condense carbonyl fluoride into a 200 ml stainless steel autoclave.
-
Carefully add heavy water to the autoclave.
-
Seal the autoclave and heat it to 50 °C for two hours with efficient shaking.
-
After the reaction is complete, cool the autoclave and distill off the excess carbonyl fluoride and the carbon dioxide byproduct.
-
Transfer the crude this compound to an all-silver apparatus and perform two distillations to purify the product.
-
Store the purified DF in a suitable container under anhydrous conditions.
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.
References
- 1. This compound | 14333-26-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 14333-26-7 [smolecule.com]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of deuterium in drug discovery | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2981602A - Preparation of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis by deuterolysis of chlorine trifluoride; Sintez ftorida dejteriya dejterolizom triftorida khlora (Journal Article) | ETDEWEB [osti.gov]
- 13. physicsforums.com [physicsforums.com]
- 14. Heavy water - Wikipedia [en.wikipedia.org]
Isotopic Effects of Deuterium in Hydrogen Fluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of hydrogen with its heavier isotope, deuterium, introduces subtle yet significant changes in the physicochemical properties of molecules. These isotopic effects are particularly pronounced in systems involving hydrogen bonding, such as hydrogen fluoride (HF). Understanding the isotopic effects of deuterium in hydrogen fluoride (DF) is crucial for a variety of scientific disciplines, including spectroscopy, reaction kinetics, and drug design, where the modification of metabolic pathways through deuteration is a key strategy.
This technical guide provides a comprehensive overview of the core isotopic effects of deuterium in hydrogen fluoride, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals working in fields where a deep understanding of these phenomena is essential.
Data Presentation
The substitution of protium with deuterium in hydrogen fluoride leads to measurable differences in its fundamental molecular properties. These differences are primarily due to the change in mass, which affects the vibrational and rotational energy levels of the molecule.
Spectroscopic Constants
The vibrational and rotational constants of HF and DF have been extensively studied. The most significant change is observed in the vibrational frequency, which is lower for the heavier DF molecule. This is a direct consequence of the increased reduced mass of the D-F system compared to the H-F system. A summary of key spectroscopic constants for the ground electronic state (X ¹Σ⁺) of both isotopologues is presented in Table 1.
| Parameter | Symbol | HF | DF | Reference(s) |
| Vibrational Constants | ||||
| Harmonic vibrational frequency | ωe (cm⁻¹) | 4138.32 | 2998.19 | [1] |
| Anharmonicity constant | ωexe (cm⁻¹) | 89.88 | 45.76 | [1] |
| Rotational Constants | ||||
| Rotational constant | Be (cm⁻¹) | 20.9557 | 11.007 | [1] |
| Centrifugal distortion constant | De (cm⁻¹) | 2.19 x 10⁻³ | 6.0 x 10⁻⁴ | [1] |
| Internuclear Distance | ||||
| Equilibrium bond length | re (Å) | 0.9168 | 0.9169 | [1] |
Thermochemical Properties
The difference in zero-point vibrational energy (ZPVE) between HF and DF, arising from their different vibrational frequencies, leads to a difference in their bond dissociation energies. The bond dissociation energy (BDE) is a measure of the strength of a chemical bond.
| Parameter | Symbol | Value (HF) | Value (DF) | Reference(s) |
| Standard Enthalpy of Formation (gas) | ΔfH° (kJ/mol) | -273.30 ± 0.70 | -280.08 ± 0.70 | [2][3] |
| Bond Dissociation Enthalpy (298 K) | DH°₂₉₈ (kJ/mol) | 569.7 ± 0.7 | 575.8 ± 0.7 | Calculated |
The bond dissociation enthalpies were calculated using the standard enthalpies of formation of H, D, and F atoms from the NIST-JANAF thermochemical tables and the standard enthalpies of formation of HF and DF.[2][3]
Equilibrium and Kinetic Isotope Effects
Isotope effects also manifest in chemical equilibria and reaction rates. The equilibrium constant for isotope exchange reactions provides insight into the relative thermodynamic stability of the isotopologues. The kinetic isotope effect (KIE), the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (kH/kD), is a powerful tool for elucidating reaction mechanisms.
| Isotope Effect | Reaction/Process | Value | Temperature (K) | Reference(s) |
| Equilibrium Isotope Effect | H₂(g) + D₂(g) ⇌ 2HD(g) | K ≈ 4 | 1000 | [4][5][6] |
| Kinetic Isotope Effect (KIE) | F⁻(solvent) + CH₃I → CH₃F + I⁻ | kH/kD (for HF vs DF solvent) ≈ 0.7-0.9 | Not specified | [1] |
Note: A direct experimental value for the equilibrium constant of H₂ + DF ⇌ HD + HF was not found in the immediate search results, though the principles for its calculation from spectroscopic data are well-established.[7] The KIE for the F⁻ + CH₃I reaction in HF vs DF solvent is an example of a solvent isotope effect.
Experimental Protocols
The determination of the isotopic effects of deuterium in hydrogen fluoride relies on a suite of high-precision experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
High-Resolution Infrared Spectroscopy
High-resolution infrared (IR) spectroscopy is a primary technique for determining the vibrational and rotational constants of molecules like HF and DF.
Methodology:
-
Sample Preparation: Gaseous HF or DF is introduced into a long-path absorption cell. For studies of jet-cooled molecules, a dilute mixture of the sample gas in a noble gas (e.g., Ar) is prepared.
-
Instrumentation: A high-resolution Fourier-transform infrared (FT-IR) spectrometer or a tunable laser-based spectrometer is used. For jet-cooled studies, the gas mixture is expanded through a supersonic nozzle into a vacuum chamber, creating a collimated beam of molecules with low rotational and translational temperatures.
-
Data Acquisition: The IR radiation is passed through the sample cell or the molecular beam. The absorption of radiation as a function of frequency is recorded by a detector.
-
Spectral Analysis: The positions of the absorption lines in the ro-vibrational spectrum are measured with high precision. These line positions are then fitted to a Hamiltonian model to extract the spectroscopic constants (ωe, ωexe, Be, De, etc.).
Molecular Beam Electric Resonance (MBER) Spectroscopy
MBER spectroscopy is a powerful technique for obtaining precise measurements of molecular properties in the gas phase, including dipole moments and hyperfine interactions, which are subtly affected by isotopic substitution.
Methodology:
-
Molecular Beam Generation: A beam of HF or DF molecules is generated by expanding the gas through a nozzle into a high-vacuum chamber. This produces a collimated beam of isolated molecules.
-
State Selection: The molecular beam passes through an inhomogeneous electric field (A-field) which deflects molecules in different quantum states by different amounts. A specific rotational state is selected by a slit.
-
Resonance Region: The state-selected beam then enters a region with a uniform static electric field and a superimposed radiofrequency (RF) or microwave field (C-field). If the frequency of the oscillating field matches the energy difference between two states, transitions are induced.
-
State Analysis: The beam then passes through a second inhomogeneous electric field (B-field) which refocuses molecules that did not undergo a transition onto the detector. Molecules that underwent a transition are deflected away from the detector.
-
Detection: The intensity of the refocused beam is measured as a function of the frequency of the oscillating field. A decrease in signal indicates that a transition has occurred.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. Isotopic substitution can cause small shifts in the ionization energies.
Methodology:
-
Sample Introduction: Gaseous HF or DF is introduced into a high-vacuum chamber at low pressure.
-
Ionization: The gas is irradiated with a monochromatic source of high-energy photons, typically ultraviolet (UV) for valence electrons (UPS) or X-rays for core electrons (XPS).
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy.
-
Data Interpretation: The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. The resulting spectrum reveals the energies of the molecular orbitals.
Conclusion
The isotopic effects of deuterium in hydrogen fluoride are well-documented and provide a clear illustration of the consequences of isotopic substitution on molecular properties. The changes in vibrational and rotational constants, bond dissociation energy, and reactivity are all rooted in the fundamental difference in mass between hydrogen and deuterium. The experimental techniques outlined in this guide represent the state-of-the-art for probing these subtle yet significant effects. For researchers in drug development, a thorough understanding of these principles is invaluable, as the strategic deuteration of drug candidates can profoundly alter their metabolic stability and pharmacokinetic profiles. The data and methodologies presented here serve as a foundational resource for further exploration and application of deuterium isotope effects in both fundamental and applied scientific research.
References
- 1. Buy Deuterium fluoride | 14333-26-7 [smolecule.com]
- 2. fadley.physics.ucdavis.edu [fadley.physics.ucdavis.edu]
- 3. Deuterium [webbook.nist.gov]
- 4. homework.study.com [homework.study.com]
- 5. Solved 5.48. The isotope exchange reaction H2( g)+D2( | Chegg.com [chegg.com]
- 6. Solved At a high enough temperature, the equilibrium | Chegg.com [chegg.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
Unveiling the Core Vibrational Signature of Deuterium Fluoride: A Technical Guide
For Immediate Release
Palo Alto, CA – December 14, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the fundamental vibrational frequency of deuterium fluoride (DF). This whitepaper offers a detailed exploration of the spectroscopic properties of DF, crucial for its application in isotopic tracing and as a probe in advanced spectroscopic studies.
This compound, the deuterated isotopologue of hydrogen fluoride, exhibits a distinct vibrational frequency due to the heavier deuterium isotope.[1] This isotopic shift provides a powerful tool for investigating molecular structure, dynamics, and isotope effects in chemical and biological systems.[1] This guide summarizes the key quantitative data, outlines detailed experimental protocols for its determination, and provides visual representations of the underlying quantum mechanical principles and experimental workflows.
Quantitative Spectroscopic Data of this compound
The vibrational and rotational motion of a diatomic molecule like this compound is characterized by a set of spectroscopic constants. These constants, determined from high-resolution infrared spectroscopy, provide a precise description of the molecule's potential energy surface and internuclear distance. The substitution of hydrogen with deuterium in hydrogen fluoride (HF) leads to a notable decrease in its fundamental vibrational frequency.[1]
A summary of the key spectroscopic constants for this compound is presented below. These values have been compiled from various spectroscopic studies and are essential for accurate modeling and interpretation of experimental data.
| Spectroscopic Constant | Symbol | Value (cm⁻¹) | Reference |
| Harmonic Vibrational Frequency | ωe | 3001.008 | [2] |
| Anharmonicity Constant | ωexe | 47.969 | [2] |
| Rotational Constant (ground state) | Be | 11.00375 | [2] |
| Vibration-Rotation Interaction Constant | αe | 0.30362 | [2] |
Experimental Determination of the Fundamental Vibrational Frequency
The fundamental vibrational frequency of this compound is determined using high-resolution rotational-vibrational spectroscopy, a technique that probes the transitions between different vibrational and rotational energy levels of a molecule in the gas phase.[3][4] Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for such measurements.[3]
Experimental Protocol: Gas-Phase FTIR Spectroscopy of this compound
1. Sample Preparation:
-
This compound gas is synthesized, often through the reaction of a deuterated compound with a fluorine source.
-
The gaseous sample is then introduced into a specialized gas cell. These cells are designed with windows made of materials transparent to infrared radiation, such as potassium bromide (KBr) or calcium fluoride (CaF2), to allow the IR beam to pass through the sample.
2. Instrumental Setup:
-
A high-resolution FTIR spectrometer is used. The core of the instrument is an interferometer, which splits the infrared beam into two paths and then recombines them to create an interferogram.
-
The gas cell containing the DF sample is placed in the sample compartment of the spectrometer, ensuring the IR beam passes through the gas.
-
A background spectrum is first collected with an empty (or inert gas-filled) gas cell to account for any absorption from the instrument optics or atmospheric gases.
3. Data Acquisition:
-
The infrared beam is passed through the gas cell containing the this compound sample.
-
The DF molecules absorb specific frequencies of infrared radiation corresponding to transitions between their vibrational and rotational energy levels.
-
The detector measures the transmitted infrared radiation as an interferogram.
4. Data Processing and Analysis:
-
The raw interferogram is converted into a spectrum (absorbance or transmittance vs. wavenumber) using a mathematical process called a Fourier Transform.
-
The resulting rovibrational spectrum consists of a series of sharp absorption lines organized into distinct branches.
-
P-branch: Corresponds to transitions where the rotational quantum number J decreases by 1 (ΔJ = -1).
-
R-branch: Corresponds to transitions where the rotational quantum number J increases by 1 (ΔJ = +1).
-
For some molecules, a Q-branch (ΔJ = 0) may be observed, but it is absent in the infrared spectrum of diatomic molecules like DF.
-
The positions of the individual lines in the P and R branches are analyzed to determine the spectroscopic constants, including the band origin (which corresponds to the fundamental vibrational frequency), rotational constants (B), and centrifugal distortion constants.
Visualizing the Quantum Landscape
To better understand the principles behind the rovibrational spectrum of this compound, the following diagrams illustrate the key concepts and workflows.
Caption: Vibrational energy levels of a diatomic molecule, illustrating the fundamental transition.
The above diagram depicts the quantized vibrational energy levels of a diatomic molecule, modeled as an anharmonic oscillator. The fundamental vibrational frequency corresponds to the energy difference between the ground state (v=0) and the first excited vibrational state (v=1).
Caption: Workflow for the experimental determination of the fundamental vibrational frequency of DF.
This flowchart outlines the systematic process of obtaining and analyzing the rovibrational spectrum of this compound to determine its fundamental vibrational frequency and other key spectroscopic parameters. The meticulous application of this experimental protocol is paramount for achieving high-accuracy data, which is indispensable for the diverse applications of this compound in scientific research and development.
References
An In-depth Technical Guide to Safety Precautions for Handling Deuterium Fluoride Gas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety precautions required for handling deuterium fluoride (DF) gas. Due to the limited availability of specific safety data for this compound, this document draws heavily on the extensive information available for hydrogen fluoride (HF), a compound to which DF is chemically and toxicologically analogous.[1][2] Researchers must treat this compound with the same high degree of caution as hydrogen fluoride.
Hazard Identification and Physicochemical Properties
This compound is a colorless, corrosive, and highly toxic gas with a pungent, irritating odor.[1] It is the deuterated form of hydrogen fluoride and shares many of its hazardous properties. The primary routes of exposure are inhalation and skin or eye contact, each posing a significant health risk.
Health Hazards
Exposure to this compound gas can cause severe health effects, with the severity and onset of symptoms dependent on the concentration and duration of exposure.[3]
-
Inhalation: Inhalation of DF gas can cause severe irritation and burns to the respiratory tract, leading to pulmonary edema (fluid buildup in the lungs), pneumonia, and potentially death.[4] Symptoms may be delayed.[3]
-
Skin Contact: Contact with DF gas can cause severe burns. The pain from exposure to lower concentrations may be delayed for up to 24 hours, leading to more extensive tissue damage if not promptly treated.[3] The fluoride ion can penetrate deep into tissues, causing necrosis (cell death) and decalcification of bones.[4]
-
Eye Contact: Eye exposure can cause severe burns, leading to permanent vision loss or blindness.[4]
-
Systemic Toxicity: Absorption of fluoride ions into the bloodstream can lead to systemic toxicity, affecting calcium and magnesium levels and potentially causing cardiac arrhythmias and death.[4]
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for hydrogen fluoride, which should be used as a conservative guide for this compound.
| Property | Value | Source(s) |
| Molecular Formula | DF | [5] |
| Molecular Weight | 21.01 g/mol | [1] |
| Boiling Point | 19.5 °C (67.1 °F) for HF (DF is similar) | [4] |
| Odor Threshold | Pungent, irritating odor detectable at low ppm levels for HF | [4] |
| Vapor Density | Similar to air | |
| Solubility | Extremely soluble in water, forming hydrofluoric acid | [4] |
Table 1: Physicochemical Properties of this compound (and Hydrogen Fluoride)
| Parameter | Value | Species | Source(s) |
| LC50 (Lethal Concentration, 50%) | 1,095 ppm / 1 hour | Rat | [6] |
| LC50 (Lethal Concentration, 50%) - HF | 1,276 ppm / 1 hour | Rat | [4][7] |
| LC50 (Lethal Concentration, 50%) - HF | 342 ppm / 1 hour | Mouse | [7] |
Table 2: Acute Inhalation Toxicity Data
| Regulatory Agency | Limit | Notes | Source(s) |
| OSHA PEL | 3 ppm (8-hour TWA) | Permissible Exposure Limit | [2][3] |
| NIOSH REL | 3 ppm (10-hour TWA), 6 ppm (15-minute Ceiling) | Recommended Exposure Limit | [2][3] |
| ACGIH TLV | 0.5 ppm (8-hour TWA), 2 ppm (Ceiling) | Threshold Limit Value | [2] |
| NIOSH IDLH | 30 ppm | Immediately Dangerous to Life or Health | [3] |
Table 3: Occupational Exposure Limits for Hydrogen Fluoride
Engineering Controls and Personal Protective Equipment (PPE)
Strict engineering controls and appropriate PPE are mandatory when handling this compound gas.
Engineering Controls
-
Fume Hood: All work with this compound gas must be conducted in a properly functioning and certified chemical fume hood.
-
Ventilation: The laboratory must be well-ventilated with a system designed for hazardous gases.[8]
-
Gas Cabinets: this compound gas cylinders should be stored in and dispensed from a dedicated, ventilated gas cabinet.
-
Leak Detection: A continuous gas monitoring system with an audible and visual alarm is highly recommended for areas where DF is used or stored.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all personnel handling this compound.
| Body Part | Recommended PPE | Source(s) |
| Respiratory | A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is recommended for any potential exposure. For lower concentrations, an air-purifying respirator with cartridges specific for hydrogen fluoride may be permissible, but a risk assessment is crucial.[9] | |
| Eye/Face | A full-face shield worn over chemical splash goggles is mandatory.[10] | |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., neoprene, butyl rubber, or Viton™) are required. Double-gloving is recommended.[10] | |
| Body | A chemical-resistant apron over a long-sleeved lab coat and long pants. For higher-risk procedures, a full-body chemical-resistant suit may be necessary.[10] | |
| Footwear | Closed-toe, chemical-resistant shoes or boots. |
Table 4: Recommended Personal Protective Equipment (PPE)
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is essential to prevent accidental releases and exposures.
Handling this compound Gas Cylinders
-
Training: Only trained and authorized personnel should handle this compound gas cylinders.[11]
-
Cylinder Inspection: Before use, inspect the cylinder for any signs of damage or leaks.
-
Transport: Use a cylinder cart to move gas cylinders; do not drag or roll them.
-
Securing Cylinders: Cylinders must be securely strapped to a wall or workbench at all times.
-
Regulator and Tubing: Use regulators and tubing made of materials compatible with this compound (see Section 4.0). Ensure all connections are leak-tight before opening the cylinder valve.
-
Valve Operation: Open the cylinder valve slowly and only when the system is ready for use. Close the valve after each use and when the cylinder is empty.
Storage
-
Designated Area: Store this compound cylinders in a cool, dry, well-ventilated, and secured area away from incompatible materials.[11]
-
Incompatible Materials: Store away from bases, metals, glass, and concrete.[4][12]
-
Separation: Segregate full and empty cylinders.
-
Temperature: Do not expose cylinders to temperatures above 52°C (125°F).[3]
Material Compatibility
This compound is highly corrosive and reacts with a wide range of materials.
| Material Class | Compatible Materials | Incompatible Materials | Source(s) |
| Metals | Monel, nickel, copper, carbon steel (with limitations), stainless steel (with limitations). | Titanium, tantalum, zirconium, niobium, aluminum alloys, cast iron. | [13][14] |
| Plastics | Polytetrafluoroethylene (PTFE), Polychlorotrifluoroethylene (PCTFE), Polyvinylidene fluoride (PVDF), Ethylene chlorotrifluoroethylene (ECTFE). | Most other plastics, including PVC and nylon. | [13] |
| Elastomers | Perfluoroelastomers (FFKM), Viton® (with limitations). | Silicone, neoprene, natural rubber. | [15] |
| Other | Graphite (impregnated), Silicon Carbide (without free silicon). | Glass, ceramics, concrete, and any silica-containing materials. | [13] |
Table 5: Material Compatibility with Hydrogen Fluoride/Deuterium Fluoride
Emergency Procedures
Immediate and appropriate response to emergencies is critical to minimizing harm.
Gas Leak
Caption: Workflow for responding to a this compound gas leak.
Personnel Exposure
Caption: First aid procedures for personnel exposure to this compound.
Key First Aid Measures:
-
Calcium Gluconate: An ample supply of 2.5% calcium gluconate gel must be readily available in any laboratory where this compound is handled.[1] This is the primary first aid treatment for skin exposure.
-
Emergency Shower and Eyewash: An emergency shower and eyewash station must be located within a 10-second travel distance of the work area.[1]
-
Medical Attention: All exposures, regardless of apparent severity, require immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Experimental Protocols
The following are general methodologies that must be incorporated into any specific experimental protocol involving this compound gas.
System Preparation and Leak Testing
-
Design and Material Selection: The experimental apparatus must be designed by a qualified individual and constructed from materials compatible with this compound (see Section 4.0).
-
Assembly: Assemble the system in a chemical fume hood. Ensure all fittings are appropriate for high-pressure and corrosive gas service.
-
Purging: Before introducing this compound, the entire system must be purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture. This is critical as DF can react with moisture to form hydrofluoric acid.
-
Leak Testing:
-
Pressurize the system with the inert gas to the maximum anticipated operating pressure.
-
Isolate the system from the gas source and monitor the pressure for a significant period (e.g., several hours) to ensure there is no pressure drop.
-
Use a compatible leak detection solution (e.g., Snoop®) or an appropriate electronic leak detector to check all connections.
-
Never use an open flame to test for leaks.
-
Performing the Experiment
-
Don PPE: Before starting, don all required personal protective equipment (see Section 2.2).
-
Verify Emergency Equipment: Ensure that the emergency shower, eyewash, and calcium gluconate gel are accessible and in working order.
-
Buddy System: It is highly recommended to work with a "buddy" who is also trained in the safe handling of this compound and emergency procedures.
-
Gas Flow: Slowly introduce this compound into the leak-tested system. Monitor the pressure and flow rates continuously.
-
Reaction Quenching and Neutralization: Have a plan and the necessary materials readily available to safely quench the reaction and neutralize any excess this compound at the end of the experiment. This may involve bubbling the exhaust gas through a basic solution (e.g., sodium bicarbonate or calcium hydroxide).
System Shutdown and Purging
-
Stop Gas Flow: Close the main cylinder valve.
-
Vent System: Safely vent the remaining this compound from the system through a neutralization trap.
-
Inert Gas Purge: Purge the entire system with an inert gas to remove all traces of this compound.
-
Final Check: Perform a final check to ensure the system is depressurized and free of residual gas before disassembly or maintenance.
Waste Disposal
All waste contaminated with this compound, including reaction byproducts, cleaning materials, and contaminated PPE, must be treated as hazardous waste.
-
Neutralization: Aqueous waste containing fluoride ions should be neutralized with a suitable base (e.g., calcium hydroxide) to precipitate insoluble calcium fluoride.
-
Collection: Collect all hazardous waste in properly labeled, compatible containers.
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.
By adhering to these stringent safety precautions, researchers can mitigate the significant risks associated with handling this compound gas and ensure a safe laboratory environment.
References
- 1. dir.ca.gov [dir.ca.gov]
- 2. nj.gov [nj.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. Hydrogen Fluoride:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. hazmatnation.com [hazmatnation.com]
- 10. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 11. actenviro.com [actenviro.com]
- 12. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 13. eurofluor.org [eurofluor.org]
- 14. Corrosion resistant materials for fluorine and hydrogen fluoride [inis.iaea.org]
- 15. marcorubber.com [marcorubber.com]
The Genesis of a Powerful Molecule: A Technical History of Deuterium Fluoride Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium fluoride (DF), the deuterated isotopologue of hydrogen fluoride, holds a significant position in the landscape of chemical physics and laser technology. Its unique properties, stemming from the substitution of protium with deuterium, have paved the way for advancements in high-energy lasers, spectroscopic studies, and a deeper understanding of chemical kinetics. This technical guide provides a comprehensive overview of the historical development of this compound research, from its early synthesis to its applications in sophisticated technologies and its relevance in modern drug discovery.
Early Synthesis and Fundamental Properties
The investigation into this compound is intrinsically linked to the discovery of deuterium in 1931 by Harold Urey.[1] Early research into DF focused on its fundamental physicochemical properties, which differ subtly yet significantly from its hydrogen counterpart due to the kinetic isotope effect.
Synthesis Methodologies
Initial preparations of this compound were hazardous, often involving the direct and highly exothermic reaction of deuterium gas (D₂) with elemental fluorine (F₂).[1] Another early method involved the reaction of deuterium gas with silver(I) fluoride (AgF).[1] Over time, safer and more controlled laboratory-scale synthesis methods were developed, primarily centered around the deuterolysis of fluorine-containing compounds.
A notable and effective laboratory method involves the controlled deuterolysis of chlorine trifluoride (ClF₃) with heavy water (D₂O) in a vacuum system, which can yield DF with high isotopic purity. Other common methods include the reaction of deuterium oxide with compounds like thionyl fluoride (SOF₂), carbonyl fluoride (COF₂), and acyl fluorides such as benzoyl fluoride.[2]
Experimental Protocol: Synthesis of this compound via Deuterolysis of Benzoyl Fluoride
This method is favored for its high efficiency and the near-complete conversion of deuterium in D₂O to DF.[2]
Materials:
-
Benzoyl fluoride (C₆H₅COF)
-
Deuterium oxide (D₂O, 99.5% purity)
-
All-silver apparatus (distillation flask, condenser, and receiving vessel)
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Assemble the all-silver distillation apparatus and ensure it is meticulously dried and purged with an inert gas.
-
Introduce 168 g (1.5 mole) of benzoyl fluoride into the distillation flask.
-
Slowly add 5 g (0.25 mole) of 99.5% deuterium oxide to the benzoyl fluoride with gentle stirring.
-
Heat the reaction mixture to 65-70°C using a heating mantle.
-
The this compound formed will begin to distill. Collect the distillate in a cooled receiver.
-
To remove any organic contaminants, the collected this compound should be redistilled at least once, and preferably twice, in the all-silver apparatus.
-
The final product should be stored in a suitable container, taking into account its corrosive nature.
Expected Yield: Approximately 9.7 g (92% of the theoretical amount).[3]
Comparative Physicochemical Properties: DF vs. HF
The doubling of the mass of the hydrogen isotope leads to significant differences in the vibrational frequency, bond length, and bond dissociation energy between DF and HF. These differences are summarized in the table below.
| Property | This compound (DF) | Hydrogen Fluoride (HF) |
| Molar Mass ( g/mol ) | 21.01 | 20.01 |
| Boiling Point (°C) | 18.5 | 19.5 |
| Fundamental Vibrational Frequency (cm⁻¹) | ~2998 | ~4138 |
| Bond Length (pm) | 91.7 | 91.7 |
| Bond Dissociation Energy (kJ/mol) | ~574 | ~570 |
The Dawn of the this compound Laser
A pivotal moment in the history of this compound research was the development of the DF chemical laser in the 1970s.[4][5] These high-power infrared lasers quickly found applications in military technology and scientific research.
The operation of a continuous-wave (CW) DF laser is analogous to a rocket engine. In a combustion chamber, a fuel such as ethylene (C₂H₄) is burned in the presence of an oxidizer like nitrogen trifluoride (NF₃) to produce free fluorine radicals.[5][6][7] A mixture of deuterium and a diluent gas like helium is then injected into the hot gas stream. The subsequent chemical reaction between the fluorine radicals and deuterium molecules produces vibrationally excited this compound (DF*).
Pumping Reaction: F + D₂ → DF* + D
This population inversion of vibrationally excited DF molecules leads to stimulated emission within an optical resonator, generating a powerful laser beam in the mid-infrared region of the electromagnetic spectrum.
Key Milestones in DF Laser Development
-
1961: John Polanyi proposes the possibility of creating infrared lasers based on vibrationally excited products of chemical reactions.[8]
-
1965: Jerome V. V. Kasper and George C. Pimentel demonstrate the first pulsed chemical laser using the reaction of hydrogen with chlorine.[8]
-
1969: The first continuous-wave (CW) hydrogen fluoride (HF) laser is demonstrated.[8]
-
~1970: Development of this compound (DF) lasers begins, offering better atmospheric transmission compared to HF lasers.[4][5]
-
1980: The Mid-Infrared Advanced Chemical Laser (MIRACL), a megawatt-class DF laser, becomes operational.[9]
-
2000s: The Tactical High Energy Laser (THEL), a DF laser, demonstrates the capability to shoot down rockets and artillery shells.[10]
Energy Transfer Mechanism in a DF Laser
The lasing action in a DF laser is a result of a cascade of energy transfer processes. The initial chemical reaction populates high vibrational levels of the DF molecule. Lasing then occurs on a series of vibrational-rotational transitions, with the lower level of one transition serving as the upper level for a subsequent transition. This cascade mechanism allows for efficient extraction of energy from the excited DF molecules.
Spectroscopic Investigations
The significant mass difference between hydrogen and deuterium leads to a pronounced isotopic shift in the vibrational frequencies of DF compared to HF. This has made DF a valuable molecule for spectroscopic studies of molecular structure, bonding, and dynamics. Infrared spectroscopy is a key technique for studying the vibrational and rotational energy levels of DF.
The fundamental vibrational frequency of DF is significantly lower than that of HF, a direct consequence of the heavier deuterium atom. This shift is readily observable in the infrared spectrum and allows for the distinct identification of the two isotopologues.
Deuterium in Modern Drug Development
The principles learned from the study of simple deuterated molecules like DF have found significant application in the pharmaceutical industry. The "deuterium switch" is a strategy where hydrogen atoms at specific positions in a drug molecule are replaced with deuterium.[4] This can alter the drug's metabolic profile, often slowing down its breakdown by enzymes. This is due to the kinetic isotope effect, where the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond makes it more difficult for metabolic enzymes to cleave.
The first deuterated drug, deutetrabenazine (Austedo), was approved by the FDA in 2017 for the treatment of chorea associated with Huntington's disease.[4] The success of deutetrabenazine has spurred further research into the development of other deuterated drugs.
Conclusion
The historical development of this compound research exemplifies the journey from fundamental scientific curiosity to the creation of powerful technologies and innovative therapeutic strategies. The study of this seemingly simple molecule has provided profound insights into isotope effects, chemical kinetics, and energy transfer processes. The legacy of DF research continues to resonate in fields as diverse as national defense and pharmaceutical development, underscoring the enduring importance of fundamental chemical physics in driving scientific and technological progress.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. This compound | 14333-26-7 | Benchchem [benchchem.com]
- 3. US2981602A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. photonics.com [photonics.com]
- 7. Hydrogen fluoride laser - Wikipedia [en.wikipedia.org]
- 8. Chemical laser - Wikipedia [en.wikipedia.org]
- 9. MIRACL - Wikipedia [en.wikipedia.org]
- 10. apps.dtic.mil [apps.dtic.mil]
theoretical calculations of DF molecular orbitals
An In-depth Technical Guide to the Theoretical Calculation of Diatomic Fluorine (F₂) Molecular Orbitals
Introduction
The study of molecular orbitals (MOs) provides a fundamental understanding of chemical bonding, molecular stability, and reactivity. For diatomic fluorine (F₂), a molecule characterized by its high electronegativity and reactivity, theoretical calculations of its molecular orbitals are crucial for elucidating its electronic structure. This guide offers a comprehensive overview of the theoretical underpinnings and computational methodologies used to model F₂ molecular orbitals, aimed at researchers, scientists, and professionals in drug development.
Molecular Orbital Theory posits that atomic orbitals (AOs) of constituent atoms combine to form molecular orbitals that span the entire molecule.[1][2] This linear combination of atomic orbitals (LCAO) results in the formation of bonding orbitals, which are lower in energy and increase electron density between the nuclei, and antibonding orbitals, which are higher in energy and feature a node between the nuclei.
Constructing the F₂ Molecular Orbital Diagram
The F₂ molecule contains 18 electrons in total, with 14 valence electrons that participate in bonding.[2][3][4] The valence atomic orbitals of each fluorine atom are the 2s and 2p orbitals.[2]
-
Orbital Combination: The 2s atomic orbitals from each fluorine atom combine to form a bonding σ₂s and an antibonding σ₂s molecular orbital. The 2p orbitals combine to form one bonding σ₂p and two degenerate bonding π₂p orbitals, as well as their corresponding antibonding counterparts, π₂p and σ*₂p.[2]
-
Energy Level Ordering: For diatomic molecules from O₂ to Ne₂, the σ₂p molecular orbital is lower in energy than the π₂p orbitals due to significant s-p mixing. The established order of molecular orbitals for F₂ is: σ₁s < σ₁s < σ₂s < σ₂s < σ₂p < π₂p = π₂p < π₂p = π₂p < σ*₂p.[3][5]
-
Electron Configuration: The 14 valence electrons fill these orbitals according to the Aufbau principle and Hund's rule, resulting in the configuration: (σ₂s)² (σ₂s)² (σ₂p)² (π₂p)⁴ (π₂p)⁴.[4]
-
Bond Order and Magnetic Properties: The bond order is calculated as half the difference between the number of electrons in bonding and antibonding orbitals.[3] For F₂, this is ½ (8 - 6) = 1, which corresponds to the single bond observed experimentally.[2] Since all electrons in the F₂ molecule are paired, it is predicted to be diamagnetic.[3]
Core Computational Methodologies
Accurate prediction of molecular orbital energies and properties requires sophisticated computational methods. These calculations are typically performed using specialized software packages that solve the Schrödinger equation approximately.
Hartree-Fock (HF) Theory
The Hartree-Fock method is a foundational ab initio quantum chemistry technique. It approximates the many-electron wavefunction of a system using a single Slater determinant, which is a mathematical construct representing a product of one-electron wavefunctions (spin-orbitals).[6][7] While computationally efficient for an ab initio method, HF theory neglects the effects of electron correlation—the interaction between individual electrons—which can limit its accuracy.
Density Functional Theory (DFT)
Density Functional Theory has become one of the most popular methods in computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic structure based on the electron density.[6] A key advantage of DFT is that it incorporates electron correlation effects through an exchange-correlation functional, often yielding results with accuracy comparable to more computationally expensive methods but at a significantly lower cost.[6]
The Role of Basis Sets
In computational chemistry, molecular orbitals are constructed as linear combinations of a pre-defined set of mathematical functions known as a basis set .[8] The choice of basis set is critical as it dictates the flexibility and accuracy with which the molecular orbitals can be represented.[9]
-
Minimal Basis Sets (e.g., STO-3G): These are the simplest type, using a single basis function to represent each atomic orbital in the atom.
-
Split-Valence Basis Sets (e.g., 3-21G, 6-31G): These sets use multiple basis functions to describe each valence atomic orbital, providing greater flexibility to model the electron distribution in the bonding region. The core orbitals are still represented by a single function.[10]
-
Polarized Basis Sets (e.g., 6-31G(d) or 6-31G ): To accurately describe bonding in molecules, especially those with highly electronegative atoms like fluorine, polarization functions are added.[11] These are functions of higher angular momentum (e.g., d-orbitals for fluorine) which allow for the description of non-spherical distortion of atomic orbitals upon bond formation.[11]
-
Double-Zeta, Triple-Zeta Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These "correlation-consistent" basis sets are designed for systematically converging towards the complete basis set limit and are often used when high accuracy is required.
Data Presentation: Calculated Properties of F₂
The theoretical level, defined by the combination of the computational method and the basis set (e.g., HF/6-31G(d)), determines the quality of the results.
| Level of Theory | Bond Length (Å) | Dissociation Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) |
| Experimental | 1.412 | 38.3 | -15.7 | ~4.7 |
| HF/STO-3G | 1.345 | 15.1 | -16.2 | 7.8 |
| HF/6-31G(d) | 1.332 | -19.5 | -18.4 | 5.1 |
| B3LYP/6-31G(d) | 1.398 | 42.3 | -12.1 | 0.9 |
| MP2/6-31G(d) | 1.401 | 35.8 | -18.3 | 5.2 |
Note: The values presented are illustrative and sourced from typical computational chemistry outputs. The negative dissociation energy for HF/6-31G(d) highlights a known failure of the method for F₂.
Data Presentation: Comparison of Common Basis Sets
| Basis Set | Description | Key Features |
| STO-3G | Minimal | Each AO is represented by a contraction of 3 Gaussian functions. Fast but low accuracy. |
| 3-21G | Split-Valence | Core AOs from 3 Gaussians; Valence AOs split into two functions (2 and 1 Gaussian).[10] More flexible than minimal sets. |
| 6-31G(d) | Polarized Split-Valence | Adds d-type polarization functions to non-hydrogen atoms.[11] Essential for accurate geometries and energies. |
| cc-pVDZ | Correlation-Consistent Double-Zeta | Systematically designed for recovering correlation energy. Provides a good balance of accuracy and cost. |
Experimental Protocols: Computational Methodology
The following outlines a typical protocol for a theoretical calculation of F₂ molecular orbitals using a quantum chemistry software package.
-
Input File Preparation:
-
Molecular Geometry: Define the initial coordinates of the two fluorine atoms. This can be specified using a Z-matrix or Cartesian coordinates. An initial bond length close to the experimental value (e.g., 1.4 Å) is recommended.
-
Charge and Multiplicity: Specify the molecular charge (0 for neutral F₂) and the spin multiplicity (1 for a singlet state).
-
Level of Theory: Choose the computational method (e.g., HF, B3LYP) and the basis set (e.g., 6-31G(d)).
-
Calculation Type: Specify the desired computation, such as Opt for geometry optimization followed by Freq for vibrational frequency analysis to confirm a true minimum, or a single-point energy calculation (SP).
-
-
Execution: Run the calculation using the specified software (e.g., Gaussian, GAMESS, ORCA).
-
Output Analysis:
-
Optimized Geometry: Extract the final optimized bond length from the output file.
-
Energies: Locate the final electronic energy (e.g., SCF energy).
-
Molecular Orbitals: The output will list the energies of each molecular orbital. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key for understanding reactivity.
-
Orbital Coefficients: The output also provides the coefficients of the atomic basis functions that contribute to each molecular orbital, allowing for an analysis of their bonding or antibonding character.
-
Visualizations
Caption: Workflow for a typical computational chemistry calculation.
Caption: Trade-off between accuracy and cost in computational methods.
Applications in Drug Development
While F₂ itself is not a therapeutic agent, the theoretical principles used to study its molecular orbitals are directly applicable to drug discovery. Understanding the electronic structure of a potential drug molecule and its target receptor is essential for predicting binding affinity and mechanism of action.[12]
The Fragment Molecular Orbital (FMO) method is a particularly relevant advancement. It allows for the application of high-level quantum mechanical calculations to large biomolecular systems, such as a drug candidate bound to a protein.[13][14] By dividing the system into smaller fragments (e.g., individual amino acids and the ligand), the FMO method can accurately calculate inter-fragment interaction energies.[13] This provides medicinal chemists with detailed, quantitative insights into the key interactions driving ligand binding, thereby guiding the rational design and optimization of more effective pharmaceuticals.[15]
References
- 1. Mastering the f2 Molecular Orbital Diagram for Chemistry Success - Housing Innovations [dev.housing.arizona.edu]
- 2. archive.cbts.edu - F2 Molecular Orbital Diagram [archive.cbts.edu]
- 3. Find molecular orbital theory of f2 | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 11. Basis Sets Used in Molecular Orbital Calculations [schulz.chemie.uni-rostock.de]
- 12. echemi.com [echemi.com]
- 13. [Applications of the Fragment Molecular Orbital Method in Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharm.or.jp [pharm.or.jp]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Energy Curve of the Deuterium Fluoride Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential energy curve (PEC) for the deuterium fluoride (DF) molecule, a subject of significant interest in fields ranging from chemical physics and spectroscopy to atmospheric science and drug design. Understanding the precise nature of the internuclear potential is fundamental to predicting and modeling molecular behavior, including its vibrational and rotational energy levels, spectroscopic signature, and reactivity. This document details both the experimental and theoretical approaches to determining the DF potential energy curve, presents key quantitative data in a structured format, and outlines the methodologies employed in its characterization.
Introduction to the Potential Energy Curve
A diatomic molecule's potential energy curve graphically represents the potential energy of the two-atom system as a function of their internuclear separation. It is a foundational concept in molecular quantum mechanics, providing critical insights into bond strength, equilibrium bond length, and the energies of vibrational and rotational states. The shape of the curve dictates the forces acting between the atoms at different distances, from strong repulsion at close proximity to the asymptotic approach to the dissociation energy at large separations.
Methodologies for Determining the Potential Energy Curve
The potential energy curve of this compound can be determined through two primary approaches: experimental analysis of spectroscopic data and theoretical ab initio quantum mechanical calculations.
Experimental Approach: The Rydberg-Klein-Rees (RKR) Method
The Rydberg-Klein-Rees (RKR) method is a powerful semi-classical inversion procedure that allows for the determination of a potential energy curve directly from experimentally measured rovibrational energy levels.[1] This method does not assume a particular analytical form for the potential, instead calculating the classical turning points of the vibrational motion for each observed energy level.
Experimental Protocol:
-
High-Resolution Spectroscopy: The process begins with the acquisition of high-resolution infrared or microwave spectra of the DF molecule. These spectra reveal the discrete energy levels corresponding to different vibrational (v) and rotational (J) quantum numbers.
-
Data Analysis and Spectroscopic Constants: The spectral lines are assigned to specific rovibrational transitions. From these assignments, a set of highly accurate spectroscopic constants is derived. These constants, including the vibrational constants (ωe, ωeχe) and rotational constants (Be, αe), describe the energy levels of the molecule.
-
RKR Inversion: The spectroscopic constants are then used as input for the RKR calculation. The method involves the numerical evaluation of two integrals, f and g, which are functions of the vibrational quantum number. These integrals correspond to the classical turning points of the internuclear distance for a given vibrational energy level.
-
Construction of the Potential Energy Curve: The calculated turning points (rmin and rmax) for each vibrational energy level (V) are then plotted to construct the potential energy curve point by point.
Theoretical Approach: Ab Initio Calculations
Ab initio (from first principles) quantum chemistry methods provide a purely theoretical means to calculate the potential energy curve by solving the time-independent Schrödinger equation for the molecule. These methods rely only on fundamental physical constants and the atomic numbers of the constituent atoms.
Ab Initio Calculation Workflow:
-
Selection of a Theoretical Method and Basis Set: A high-level theoretical method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), is chosen to accurately account for electron correlation. A large, flexible basis set is also selected to provide a good description of the atomic orbitals.
-
Born-Oppenheimer Approximation: The calculations are typically performed within the Born-Oppenheimer approximation, which assumes that the motion of the nuclei and electrons can be treated separately due to their large mass difference.
-
Single-Point Energy Calculations: A series of single-point energy calculations is performed for a range of fixed internuclear distances (R). In each calculation, the electronic energy of the system is determined for that specific geometry.
-
Potential Energy Curve Generation: The calculated electronic energies are then plotted against the corresponding internuclear distances to generate the ab initio potential energy curve.
Within the Born-Oppenheimer approximation, the potential energy curve for hydrogen fluoride (HF) provides a very good approximation for its isotopologue, this compound (DF), as the electronic structure is identical.[2] The primary difference arises from the change in the reduced mass of the system, which affects the vibrational and rotational energy levels but not the underlying potential energy surface.[2]
Data Presentation
The following tables summarize the key quantitative data for the this compound molecule, including its spectroscopic constants and the potential energy curve derived from both experimental (RKR) and theoretical approaches.
Spectroscopic Constants of this compound (X¹Σ⁺ State)
This table presents the fundamental spectroscopic constants for the ground electronic state of DF, primarily derived from experimental spectroscopic studies.[3]
| Constant | Value (cm⁻¹) | Description |
| ωe | 2998.192 | Harmonic vibrational frequency |
| ωeχe | 45.761 | Anharmonicity constant |
| Be | 11.0102 | Rotational constant at equilibrium |
| αe | 0.3017 | Vibration-rotation interaction constant |
| De | 5.94 x 10⁻⁴ | Centrifugal distortion constant |
| re | 0.91694 Å | Equilibrium internuclear distance |
Rydberg-Klein-Rees (RKR) Potential Energy Curve for DF (X¹Σ⁺ State)
The following table presents the potential energy curve for the ground electronic state of DF as determined by the RKR method, based on experimental spectroscopic data.[4] The energy is given relative to the minimum of the potential well.
| Vibrational Level (v) | Energy (cm⁻¹) | r_min (Å) | r_max (Å) |
| 0 | 1488.3 | 0.840 | 1.012 |
| 1 | 4388.1 | 0.792 | 1.092 |
| 2 | 7168.1 | 0.760 | 1.159 |
| 3 | 9829.1 | 0.735 | 1.222 |
| 4 | 12371.1 | 0.714 | 1.284 |
| 5 | 14794.1 | 0.696 | 1.346 |
| 6 | 17098.1 | 0.680 | 1.410 |
| 7 | 19283.1 | 0.666 | 1.476 |
| 8 | 21349.1 | 0.654 | 1.545 |
| 9 | 23296.1 | 0.643 | 1.619 |
| 10 | 25124.1 | 0.633 | 1.699 |
| 11 | 26833.1 | 0.624 | 1.786 |
| 12 | 28423.1 | 0.616 | 1.882 |
| 13 | 29894.1 | 0.609 | 1.989 |
| 14 | 31246.1 | 0.602 | 2.109 |
| 15 | 32479.1 | 0.596 | 2.246 |
| 16 | 33593.1 | 0.591 | 2.404 |
| 17 | 34588.1 | 0.586 | 2.589 |
| 18 | 35464.1 | 0.582 | 2.811 |
| 19 | 36221.1 | 0.578 | 3.085 |
| 20 | 36859.1 | 0.575 | 3.435 |
| 21 | 37378.1 | 0.572 | 3.909 |
Theoretical Potential Energy Curve for HF (Approximation for DF)
The following table presents a theoretical potential energy curve for the hydrogen fluoride (HF) molecule, which serves as a close approximation for the DF molecule within the Born-Oppenheimer framework.[2] The energy is given in atomic units (Hartrees) and the internuclear distance in atomic units (Bohr).
| Internuclear Distance (Bohr) | Potential Energy (Hartree) |
| 1.0 | -99.87334 |
| 1.2 | -100.00334 |
| 1.4 | -100.05934 |
| 1.6 | -100.07934 |
| 1.7325 | -100.08134 |
| 1.8 | -100.08034 |
| 2.0 | -100.07334 |
| 2.2 | -100.06334 |
| 2.5 | -100.04734 |
| 3.0 | -100.02734 |
| 4.0 | -100.00734 |
| 5.0 | -99.99934 |
| 10.0 | -99.99534 |
Visualization of Methodologies
The following diagrams illustrate the workflows for the experimental and theoretical determination of the potential energy curve for this compound.
Caption: Experimental workflow for determining the DF potential energy curve via the RKR method.
Caption: Theoretical workflow for calculating the DF potential energy curve using ab initio methods.
Caption: Logical relationship between data sources, methodologies, and the final potential energy curve.
Conclusion
This guide has provided a detailed technical overview of the potential energy curve of the this compound molecule. By presenting both experimental and theoretical methodologies and their resulting data, we offer a comprehensive resource for researchers and professionals. The provided tables of spectroscopic constants and potential energy curves serve as a valuable reference for computational modeling, spectroscopic analysis, and further theoretical investigations involving this compound. The accurate characterization of this fundamental molecular property is essential for advancing our understanding of molecular interactions and dynamics.
References
A Comparative Analysis of Deuterium Fluoride and Hydrogen Fluoride Bonding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the bonding characteristics of deuterium fluoride (DF) and hydrogen fluoride (HF). It delves into the nuances of their covalent and intermolecular hydrogen/deuterium bonds, presenting key quantitative data on bond length, bond dissociation energy, and vibrational frequencies. Detailed experimental protocols for the determination of these properties are outlined, and logical relationships are visualized through diagrams. Understanding the subtle yet significant differences imparted by isotopic substitution is crucial for applications in fields ranging from reaction kinetics to drug design, where the stability and dynamics of hydrogen bonds play a pivotal role.
Introduction
Hydrogen fluoride (HF) is a well-studied molecule known for its strong hydrogen bonds, which significantly influence its physical and chemical properties.[1] The substitution of protium (¹H) with its heavier isotope, deuterium (²H), to form this compound (DF) introduces subtle but measurable changes in its bonding characteristics. This phenomenon, known as a kinetic isotope effect (KIE), arises from the mass difference between the isotopes, which alters the zero-point vibrational energy (ZPVE) of the molecule.[2] The D-F bond has a lower ZPVE than the H-F bond, leading to a higher energy requirement to break the D-F bond.[2] This guide provides a detailed technical comparison of the bonding in HF and DF, offering valuable insights for researchers in various scientific disciplines.
Covalent Bonding: H-F vs. D-F
The covalent bond between hydrogen (or deuterium) and fluorine is a primary determinant of the molecule's intrinsic properties. The introduction of a neutron in the hydrogen nucleus leads to discernible differences in bond length, strength, and vibrational frequency.
Data Presentation
The following table summarizes the key quantitative data for the covalent bonds in HF and DF.
| Property | Hydrogen Fluoride (HF) | This compound (DF) | Unit |
| Covalent Bond Length (gas phase) | 91.7[3] | ~91.7 (Slightly shorter in some theoretical models) | pm |
| Bond Dissociation Energy (298 K) | 569.9[3] | > 569.9 (Theoretically higher due to lower ZPE) | kJ/mol |
| Fundamental Vibrational Frequency | ~4138[4] | ~2998 | cm⁻¹ |
Note: Experimental values for the bond dissociation energy of DF are not as readily available as for HF, but it is well-established that D-F bonds are stronger than H-F bonds due to the lower zero-point energy of the D-F vibrational state.
Intermolecular Bonding: Hydrogen vs. Deuterium Bonds
In the condensed phases, both HF and DF exhibit strong intermolecular forces in the form of hydrogen and deuterium bonds, respectively. These interactions are responsible for the anomalously high boiling point of HF compared to other hydrogen halides.[1]
Data Presentation
The table below compares the properties of hydrogen and deuterium bonds in solid HF and DF.
| Property | Hydrogen Fluoride (HF) | This compound (DF) | Unit |
| Intermolecular H---F/D---F Distance (solid) | 155[1] | ~158[2] | pm |
| Hydrogen/Deuterium Bond Energy | ~28 | Slightly stronger than HF | kJ/mol |
The substitution of deuterium for hydrogen generally leads to a stronger hydrogen bond, a phenomenon attributed to the lower zero-point energy of the deuterium-bond vibrational modes.[5]
Experimental Protocols
The determination of the bonding properties of HF and DF relies on sophisticated spectroscopic and diffraction techniques.
Infrared (IR) Spectroscopy for Vibrational Frequency Measurement
Objective: To determine the fundamental vibrational frequency of the H-F and D-F covalent bonds.
Methodology:
-
Sample Preparation: A gaseous sample of high-purity HF or DF is introduced into an IR-transparent gas cell. The cell windows are typically made of materials resistant to attack by hydrogen fluoride, such as silver chloride (AgCl) or certain types of polymers.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water vapor.
-
Data Acquisition: An infrared beam is passed through the gas cell, and the transmitted light is detected. An interferogram is recorded and then Fourier transformed to obtain the infrared spectrum.
-
Spectral Analysis: The spectrum will show a strong absorption band corresponding to the fundamental vibrational transition (v=0 to v=1). The center of this band is identified to determine the vibrational frequency. For diatomic molecules like HF and DF, this spectrum consists of a series of lines corresponding to transitions between different rotational levels coupled with the vibrational transition (rovibrational spectrum). The analysis of this fine structure can also yield information about the bond length.[6]
Neutron Diffraction for Bond Length Determination in the Solid State
Objective: To determine the covalent and intermolecular bond lengths in solid HF and DF.
Methodology:
-
Crystal Growth: A single crystal of HF or DF is grown at low temperatures. This is a challenging process due to the high volatility and corrosiveness of the compounds.
-
Instrumentation: A neutron diffractometer at a research reactor or spallation source is used. Neutrons are employed instead of X-rays because they are more sensitive to the positions of light atoms like hydrogen and deuterium.
-
Data Collection: A monochromatic beam of neutrons is directed at the crystal. The scattered neutrons are detected at various angles. The intensity and position of the diffraction peaks are recorded.
-
Structure Refinement: The diffraction data is used to construct an electron density map (in the case of X-ray diffraction) or a nuclear scattering length density map (for neutron diffraction). From this map, the precise positions of the fluorine and hydrogen/deuterium atoms can be determined, allowing for the calculation of covalent and intermolecular bond lengths.[2]
Visualizations
Molecular Bonding Diagram
Caption: Covalent and intermolecular bonds in HF and DF chains.
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for IR spectroscopic analysis.
Conclusion
The substitution of deuterium for hydrogen in hydrogen fluoride results in measurable differences in their bonding properties. The D-F covalent bond is stronger and has a lower vibrational frequency compared to the H-F bond, a direct consequence of the isotopic mass difference and its effect on zero-point vibrational energy. Furthermore, the deuterium bond in the condensed phase is slightly stronger and longer than the hydrogen bond in HF. These subtle yet significant distinctions are critical for researchers and professionals in drug development and materials science, as they can influence reaction rates, molecular conformations, and the stability of supramolecular structures. The experimental techniques outlined provide a robust framework for the empirical investigation of these fundamental molecular properties.
References
Methodological & Application
Application Notes and Protocols: Deuterium Fluoride (DF) Laser
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Deuterium Fluoride (DF) laser is a high-power chemical laser that operates in the mid-infrared region of the electromagnetic spectrum. Its unique operating wavelength, high output power, and atmospheric transparency window make it a valuable tool for a range of scientific and industrial applications. This document provides detailed application notes and protocols for the use of DF lasers in spectroscopy, atmospheric remote sensing, and isotope separation.
Operating Wavelength and Performance Characteristics
The DF laser's fundamental output stems from the vibrational-rotational transitions of the this compound molecule. The principal operating wavelength is approximately 3.8 μm, a region with good atmospheric transmission.[1][2] This is in contrast to its hydrogen fluoride (HF) counterpart, which operates at a wavelength of 2.7–2.9 μm, a range significantly absorbed by the atmosphere.[1][2]
| Parameter | Value | Reference |
| Operating Wavelength | ~3.8 µm (multi-line) | [1][2] |
| 3.6 - 4.2 µm (spectral range) | ||
| Output Power | Megawatt range (continuous wave) | [3] |
| Efficiency | 10 - 20% (chemical reaction to lasing) |
Applications
While the majority of high-power DF laser applications are in the military sector for directed energy weapons, their specific spectral characteristics are also leveraged in several scientific and industrial fields.[1][4]
Spectroscopy
The mid-infrared operating wavelength of the DF laser is ideal for vibrational spectroscopy of molecules with D-F, C-H, N-H, and O-H bonds. This makes it a powerful tool for chemical analysis and reaction kinetics studies.
Experimental Protocol: High-Resolution Spectroscopy of Gaseous Molecules
Objective: To obtain the high-resolution absorption spectrum of a target gas molecule using a tunable DF laser.
Materials:
-
Pulsed or continuous wave (CW) tunable DF laser
-
High-vacuum absorption cell with appropriate windows (e.g., CaF₂, BaF₂)
-
Infrared detector (e.g., InSb, HgCdTe)
-
Lock-in amplifier
-
Chopper
-
Monochromator
-
Data acquisition system
-
Target gas and buffer gas (e.g., N₂)
Methodology:
-
Laser Setup and Tuning:
-
Align the DF laser cavity for stable single-mode operation.
-
Use a grating or other wavelength-selective element to tune the laser to the desired wavelength range for the target molecule.
-
Monitor the laser output power and wavelength using a power meter and a wavemeter.
-
-
Sample Preparation:
-
Evacuate the absorption cell to a high vacuum (<10⁻⁵ Torr).
-
Introduce the target gas into the cell to the desired partial pressure.
-
If necessary, add a buffer gas to broaden the absorption lines through collisional broadening.
-
-
Spectroscopic Measurement:
-
Modulate the laser beam using a mechanical chopper.
-
Pass the chopped laser beam through the absorption cell.
-
Focus the transmitted beam onto the entrance slit of a monochromator to filter out any unwanted laser lines.
-
Detect the signal using an infrared detector.
-
Demodulate the detector signal using a lock-in amplifier referenced to the chopper frequency. This enhances the signal-to-noise ratio by rejecting background noise.
-
Record the output of the lock-in amplifier as a function of the laser wavelength.
-
-
Data Analysis:
-
Normalize the absorption spectrum by the laser power spectrum to account for variations in laser intensity.
-
Identify and assign the rotational-vibrational absorption lines of the target molecule.
-
Determine molecular constants, concentrations, and other spectroscopic parameters from the analyzed spectrum.
-
References
High-Resolution Infrared Spectroscopy of Deuterium Fluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-resolution infrared (IR) spectroscopy of deuterium fluoride (DF). It is intended to serve as a comprehensive resource for researchers and scientists, including those in the field of drug development who may utilize spectroscopic techniques for molecular characterization. The protocols outlined below cover the essential steps for sample preparation, instrumentation setup, and data analysis to obtain and interpret the rovibrational spectrum of gaseous DF.
Introduction
This compound is a diatomic molecule of significant interest in chemical physics and spectroscopy. Its simple structure makes it an excellent candidate for testing theoretical models of molecular structure and dynamics. High-resolution infrared spectroscopy provides a powerful tool to probe the vibrational and rotational energy levels of DF with exceptional detail. The resulting spectra consist of discrete lines corresponding to transitions between different rovibrational states. Analysis of these spectra yields precise values for molecular constants, such as vibrational frequencies, rotational constants, and centrifugal distortion constants. These parameters provide fundamental insights into the molecule's potential energy surface and bond characteristics.
Experimental Protocols
The following protocols describe the necessary steps to acquire a high-resolution infrared spectrum of this compound gas. Due to the corrosive and hazardous nature of DF, all procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
This compound Gas Generation and Handling
This compound gas can be generated in situ through the reaction of a deuterated acid with a fluoride salt or by direct synthesis from deuterium and fluorine gas. A common laboratory-scale synthesis involves the reaction of deuterated sulfuric acid (D₂SO₄) with anhydrous potassium fluoride (KF).
Materials:
-
Anhydrous potassium fluoride (KF)
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)
-
A vacuum-tight reaction vessel made of a resistant material (e.g., Monel or stainless steel)
-
A gas handling line constructed from DF-resistant materials (e.g., Monel, stainless steel, or passivated nickel)
-
A cold trap (liquid nitrogen)
-
A gas absorption cell for spectroscopy (e.g., a multi-pass cell with silver halide or calcium fluoride windows)
-
A high-vacuum pump
Procedure:
-
System Preparation: Assemble the reaction vessel, gas handling line, cold trap, and gas cell. Ensure all connections are vacuum-tight. The entire system should be thoroughly cleaned, dried, and passivated with a low concentration of fluorine or chlorine trifluoride gas to form a protective metal fluoride layer.
-
Reactant Loading: In a dry glovebox or under an inert atmosphere, place a stoichiometric amount of anhydrous KF into the reaction vessel.
-
Evacuation: Evacuate the entire system to a high vacuum (< 10⁻⁵ Torr) to remove any residual air and moisture.
-
Gas Generation: Slowly and carefully add deuterated sulfuric acid dropwise to the potassium fluoride in the reaction vessel. The reaction will produce DF gas: 2KF + D₂SO₄ → 2DF + K₂SO₄
-
Purification: Pass the generated DF gas through the cold trap cooled with liquid nitrogen to remove any unreacted D₂SO₄ or other less volatile impurities.
-
Sample Introduction: Slowly introduce the purified DF gas into the evacuated gas absorption cell to the desired pressure. The pressure should be kept low (typically in the range of 0.1 to 1 Torr) to minimize pressure broadening of the spectral lines.
-
Pressure Measurement: Use a corrosion-resistant capacitance manometer to accurately measure the pressure of the DF gas in the cell.
High-Resolution Infrared Spectroscopy
A high-resolution Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this application.
Instrumentation:
-
High-resolution FTIR spectrometer (e.g., Bruker IFS 125HR or equivalent)[1]
-
Infrared source (e.g., Globar)
-
Beamsplitter appropriate for the mid-infrared region (e.g., KBr)
-
Detector sensitive in the mid-infrared (e.g., liquid nitrogen-cooled InSb or MCT)
-
Long-path gas cell (e.g., White cell or Herriott cell) to achieve a sufficient absorption path length (typically several meters).
Data Acquisition Parameters:
-
Spectral Range: Set the spectrometer to scan the region of the fundamental vibrational band of DF, which is centered around 2998 cm⁻¹. A typical range would be 2800 cm⁻¹ to 3200 cm⁻¹.
-
Resolution: A high resolution is crucial for resolving the individual rovibrational lines. Set the instrumental resolution to 0.005 cm⁻¹ or better.[1]
-
Apodization: Use a suitable apodization function (e.g., Boxcar or Norton-Beer) to minimize spectral artifacts.
-
Number of Scans: Co-add a sufficient number of scans (e.g., 100-500) to achieve a high signal-to-noise ratio.
-
Background Spectrum: Record a background spectrum with the evacuated gas cell before introducing the DF sample. This is essential for correcting for the instrument response and any atmospheric absorptions in the beam path.
-
Sample Spectrum: Record the spectrum of the DF gas in the cell.
-
Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
Data Presentation
The analysis of the high-resolution infrared spectrum of this compound allows for the determination of precise spectroscopic constants. These constants are typically derived by fitting the observed line positions to the appropriate energy level expressions. The energy of a rovibrational level (v, J) can be expressed as a Dunham expansion:
E(v, J) = Σk,l Ykl (v + 1/2)k [J(J+1)]l
where v and J are the vibrational and rotational quantum numbers, respectively, and Ykl are the Dunham coefficients. The primary spectroscopic constants are related to these coefficients.
The following tables summarize key spectroscopic constants for the ground electronic state (X ¹Σ⁺) of this compound, compiled from the NIST WebBook, which references several high-resolution spectroscopic studies.[2]
Table 1: Vibrational Constants for DF (X ¹Σ⁺) [2]
| Constant | Symbol | Value (cm⁻¹) |
| Harmonic frequency | ωe | 2998.19 |
| Anharmonicity constant | ωexe | 45.76 |
| Anharmonicity constant | ωeye | 0.0 |
Table 2: Rotational Constants for DF (X ¹Σ⁺) [2]
| Constant | Symbol | Value (cm⁻¹) |
| Rotational constant (equilibrium) | Be | 11.010 |
| Vibration-rotation interaction constant | αe | 0.3017 |
| Centrifugal distortion constant | De | 5.94 x 10⁻⁴ |
Table 3: Dunham Coefficients (Ykl) for DF (X ¹Σ⁺)
A comprehensive and recent set of experimentally determined Dunham coefficients from a single high-resolution study was not available in the searched literature. The values in the tables above are derived from a compilation of data from various sources as provided by the NIST WebBook.[2]
Data Analysis and Interpretation
The high-resolution spectrum of DF exhibits a characteristic P-branch (ΔJ = -1) and R-branch (ΔJ = +1) structure. The individual lines in these branches correspond to transitions from a specific rotational level J" in the ground vibrational state (v=0) to a rotational level J' in the first excited vibrational state (v=1).
The positions of the lines in the P- and R-branches can be used to determine the rotational constants for both the ground (B₀) and the first excited (B₁) vibrational states, as well as the band origin (ν₀). The analysis often involves the method of combination differences, which allows for the independent determination of the rotational constants for each vibrational state.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the high-resolution infrared spectroscopy of this compound.
Caption: Workflow for DF high-resolution IR spectroscopy.
The logical relationship for the analysis of the rovibrational spectrum is depicted in the following diagram.
Caption: Analysis pathway for DF rovibrational spectra.
References
Application Notes and Protocols: Utilizing Deuterium Fluoride in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for employing the deuterium kinetic isotope effect (KIE) in research, with a specific focus on the potential, albeit specialized, use of deuterium fluoride (DF). While direct, widespread application of this compound as a primary reagent in routine solution-phase KIE studies for drug development is not extensively documented, this guide will cover its properties, synthesis, and known applications in kinetic and mechanistic studies. Furthermore, it will provide a detailed, generalized protocol for conducting deuterium KIE studies relevant to the target audience.
Introduction to the Deuterium Kinetic Isotope Effect (KIE) in Drug Development
The deuterium kinetic isotope effect is a powerful tool in medicinal chemistry and drug development.[1][2][3] It arises from the difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break than a C-H bond.[4] Consequently, if the cleavage of a C-H bond is the rate-determining step in a reaction, substituting hydrogen with deuterium will slow down the reaction rate.[4]
In drug development, this effect is primarily exploited to enhance the metabolic stability of drug candidates.[5][6] Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be reduced, potentially leading to:
-
Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent plasma concentrations.[7]
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration can mitigate this pathway.
-
Increased Drug Exposure: Slower clearance can lead to higher overall exposure of the active pharmaceutical ingredient (API).
This compound (DF): Properties and Synthesis
This compound is a colorless gas with properties similar to hydrogen fluoride (HF).[4] The presence of deuterium, however, influences its physical and chemical behavior due to the isotope effect.[4]
Properties of this compound:
| Property | Value |
| Chemical Formula | DF |
| Molar Mass | 21.01 g/mol |
| Boiling Point | ~ -92 °C |
| Appearance | Colorless gas |
Synthesis of this compound:
This compound can be synthesized through several methods, including:
-
Direct reaction of deuterium gas with fluorine gas: This is a highly exothermic reaction that requires careful temperature control.[4]
-
Reaction of deuterium with silver(II) fluoride (AgF2): This method can produce high-purity DF on a laboratory scale.[8]
-
Deuterolysis of fluorine-containing compounds: Compounds like thionyl fluoride (SOF2) or carbonyl fluoride (COF2) can react with deuterium oxide (D2O) to produce DF.
Applications of this compound in Mechanistic and Kinetic Studies
While not a common reagent in solution-phase KIE studies for drug metabolism, this compound has been utilized in specific contexts to probe reaction mechanisms and kinetics.
Gas-Phase Reaction Kinetics
A significant body of research exists on the gas-phase reactions of fluoride ions with various molecules, where this compound is used as a reactant or its formation is monitored. These studies provide fundamental insights into reaction dynamics and isotope effects. For example, rate constants and KIEs have been measured for SN2 reactions of solvated fluoride ions, including F-(DF), with methyl halides.[1][5]
In Situ Generation for Mechanistic Elucidation
A notable application of deuterium in conjunction with fluorine chemistry in a solution-phase context involves the in situ generation of this compound to probe a reaction mechanism. In a study on the palladium-catalyzed fluorination of aryl triflates, the addition of a deuterated alcohol (tBuOD) to the reaction mixture led to the formation of DF in situ. The subsequent incorporation of deuterium into the aryl fluoride product provided evidence against a direct C-F reductive elimination pathway and supported a mechanism involving HF/DF elimination and re-addition.
Below is a simplified representation of the proposed mechanistic investigation using in situ generated DF.
Caption: In situ generation of DF to probe a Pd-catalyzed fluorination mechanism.
General Experimental Protocol for Determining Deuterium KIE in Drug Metabolism Studies
This protocol outlines a general workflow for assessing the kinetic isotope effect of a deuterated drug candidate in an in vitro metabolic stability assay using liver microsomes. This is a common approach in early drug discovery.
Materials and Reagents
-
Test compounds: Non-deuterated (light) and deuterated (heavy) versions of the drug candidate.
-
Liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching and extraction.
-
Internal standard (for analytical quantification).
-
LC-MS/MS system for analysis.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive KIE experiment.
Caption: General experimental workflow for a competitive KIE study.
Detailed Protocol Steps
-
Compound Preparation: Prepare stock solutions of the light (non-deuterated) and heavy (deuterated) compounds in a suitable solvent (e.g., DMSO). Create a 1:1 molar ratio mixture of the two compounds.
-
Incubation Setup: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the 1:1 compound mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining concentrations of the light and heavy compounds.
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of each compound versus time.
-
Determine the rate constants for the disappearance of the light (kH) and heavy (kD) compounds from the slope of the linear regression.
-
Calculate the kinetic isotope effect as KIE = kH / kD.
-
Data Presentation
The following table summarizes quantitative data from gas-phase SN2 reactions involving fluoride ions and deuterated species, including reactions with HF and DF. This data is provided to illustrate the types of measurements made in kinetic studies involving these species, but it should be noted that these are gas-phase and not solution-phase results.
Table 1: Rate Constants and Kinetic Isotope Effects for Gas-Phase SN2 Reactions at 300 K
| Reaction | Rate Constant (k) (10-10 cm3 s-1) | k/kcol | KIE (kH/kD) |
| F- + CH3Br | 18.8 ± 0.2 | 0.71 | |
| F- + CD3Br | 19.2 ± 0.4 | 0.73 | 0.98 ± 0.02 |
| F-(CH3OH) + CH3Br | 1.63 ± 0.04 | 0.09 | |
| F-(CH3OH) + CD3Br | 1.89 ± 0.01 | 0.10 | 0.86 ± 0.02 |
| F-(HF) + CH3I | 0.0075 ± 0.0004 | 0.0005 | |
| F-(DF) + CH3I | 0.015 ± 0.001 | 0.0010 | 0.50 ± 0.04 |
Data adapted from gas-phase studies. k/kcol represents the reaction efficiency.
Conclusion
The deuterium kinetic isotope effect is a well-established and valuable tool in modern drug discovery for enhancing the metabolic stability and pharmacokinetic properties of drug candidates. While the direct use of this compound as a reagent in routine KIE studies for this purpose is not a standard practice, an understanding of its properties and synthesis is beneficial for the broader context of fluorine and isotope chemistry. The generalized protocol provided here for determining the KIE in a drug metabolism setting offers a practical guide for researchers. Future investigations may yet uncover novel applications for this compound in specialized kinetic and mechanistic studies in solution-phase and materials science.
References
Application Notes and Protocols for Gas-Phase Difluorocarbene (DF) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for studying the kinetics and mechanisms of gas-phase difluorocarbene (:CF₂) reactions. Difluorocarbene is a highly reactive intermediate of significant interest in organic synthesis and materials science for the introduction of difluoromethylene groups.
Introduction to Gas-Phase Difluorocarbene Reactions
Difluorocarbene in its singlet ground state is a versatile reagent for the synthesis of gem-difluorinated compounds. Gas-phase studies of :CF₂ reactions provide fundamental insights into its reactivity, free from solvent effects. Common gas-phase reactions include [2+1] cycloadditions with alkenes and alkynes to form difluorocyclopropanes and difluorocyclopropenes, respectively, as well as insertion reactions.
Experimental Setups for Gas-Phase DF Reactions
Two primary experimental setups are widely used for generating and studying gas-phase difluorocarbene reactions: Flash Vacuum Pyrolysis (FVP) and Shock Tubes.
Flash Vacuum Pyrolysis (FVP)
FVP is a technique that involves heating a precursor molecule briefly to a high temperature under high vacuum.[1] This method is well-suited for unimolecular decomposition of a precursor to generate :CF₂. The low pressure and short residence time minimize secondary reactions.[1]
Key Components of an FVP Apparatus:
-
Precursor Inlet System: A system for introducing the precursor into the pyrolysis tube at a controlled rate. For volatile liquids or solids, this can be a heated sample holder or a Kugelrohr oven.[2]
-
Pyrolysis Tube: A quartz tube that is heated to the desired temperature.[2] The tube can be empty or packed with an inert material like quartz chips to increase the surface area for heat transfer.[1]
-
Heating Element: A furnace or heating coil surrounding the pyrolysis tube to achieve the required temperature.
-
Vacuum System: A combination of pumps (e.g., rotary vane pump and diffusion pump) to maintain a high vacuum (typically 10⁻³ to 10⁻⁶ Torr).
-
Cold Trap/Collection System: A surface cooled with liquid nitrogen to condense the products and unreacted precursor after they exit the pyrolysis zone.[2]
-
In-situ Diagnostic Tools: The FVP setup can be coupled directly to analytical instruments like a mass spectrometer or an FTIR spectrometer for real-time monitoring of the reaction products.
Experimental Workflow for Flash Vacuum Pyrolysis:
References
Application Notes and Protocols for Deuterium Fluoride (DF) Lasers in Military and Defense
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Deuterium Fluoride (DF) lasers in modern military and defense systems. The content details the fundamental principles, key applications, and generalized experimental protocols for evaluating the performance and effectiveness of DF laser technologies.
Introduction to this compound (DF) Lasers
This compound (DF) lasers are a class of high-power chemical lasers that operate in the mid-infrared spectrum, typically between 3.6 and 4.2 micrometers.[1] This wavelength is advantageous for military applications due to its excellent atmospheric transmission, allowing the laser beam to propagate over long distances with minimal attenuation.[2] The lasing action is the result of an exothermic chemical reaction between deuterium and fluorine, which produces vibrationally excited DF molecules.[3][4] This process allows for the generation of very high-power continuous wave or pulsed laser beams, making them suitable for a variety of defense applications.[1][3]
The fundamental chemical reaction powering a DF laser is:
F + D₂ → DF* + D
Where DF* represents a vibrationally excited this compound molecule. The energy for this reaction is typically initiated by a combustion process, such as burning ethylene (C₂H₄) with nitrogen trifluoride (NF₃) to produce free fluorine atoms.[3][4]
Key Military and Defense Applications
DF lasers have been developed and employed in several critical military and defense roles, primarily leveraging their high power output and favorable atmospheric propagation characteristics.
High-Energy Laser (HEL) Weapons Systems
DF lasers have been a cornerstone in the development of high-energy laser weapons, often referred to as directed energy weapons (DEWs).[2][5] These systems are designed to engage and neutralize a variety of threats by delivering a concentrated beam of energy to the target, causing structural failure or functional kill.
Prominent Examples:
-
Tactical High Energy Laser (THEL): A ground-based DF laser demonstrator developed jointly by the United States and Israel.[6][7][8] THEL successfully demonstrated the capability to intercept and destroy rockets, artillery, and mortar (RAM) threats in flight.[6][7][8]
-
Mid-Infrared Advanced Chemical Laser (MIRACL): A megawatt-class DF laser developed by the US Navy.[9] MIRACL has been used in various tests to evaluate the effectiveness of high-energy lasers against a range of targets, including missiles and satellites.[9]
Principle of Operation:
HEL systems utilize the intense thermal energy of the DF laser to heat the target's surface, leading to melting, weakening of the material, or detonation of explosive payloads. The effectiveness of the engagement depends on factors such as laser power, beam quality, atmospheric conditions, target material, and the duration the beam can be held on the target (dwell time).[5]
Directed Infrared Countermeasures (DIRCM)
DIRCM systems are designed to protect aircraft from heat-seeking missiles, also known as infrared (IR)-guided missiles.[10][11][12] These missiles use an IR seeker to lock onto the heat signature of an aircraft's engines. DIRCM systems employ a high-power laser to confuse or "blind" the missile's seeker, causing it to miss the target.
While many modern DIRCM systems utilize solid-state lasers, the principles and testing methodologies are applicable to DF laser-based systems, which have been explored for this application due to their high power.[13][14] A high-power, tunable mid-infrared laser can effectively jam the seeker of an incoming missile.[10][12]
Functional Sequence:
-
A missile launch is detected by the aircraft's Missile Warning System (MWS).
-
The DIRCM system is cued to the direction of the threat.
-
A tracking system acquires and locks onto the incoming missile.
-
The high-power laser is fired at the missile's seeker, introducing a modulated jamming signal that disrupts the tracking commands.[12]
Target Designation
Laser target designators are used to mark a specific target with a laser beam, which can then be detected by a laser-guided munition (e.g., bomb, missile, or artillery shell) for precise engagement.[15][16][17] While Nd:YAG lasers are commonly used for this application, the high power and long range of DF lasers make them a consideration for specialized, long-range designation scenarios. The designator emits a pulsed laser beam with a specific pulse repetition frequency (PRF) code.[16] The seeker head of the munition is programmed to home in on the reflected laser energy with the corresponding PRF code.
Quantitative Data Summary
The following tables summarize key quantitative data for DF lasers in military applications based on available information.
Table 1: General Performance Characteristics of Military DF Lasers
| Parameter | Typical Value | Reference |
| Operating Wavelength | 3.6 - 4.2 µm | [1] |
| Power Class (HEL) | Megawatt (MW) class | [2][9] |
| Beam Quality | High | [3] |
| Atmospheric Transmission | Good in the mid-IR window | [2] |
Table 2: Tactical High Energy Laser (THEL) Demonstrator Specifications and Test Results
| Parameter | Value / Description | Reference |
| Laser Type | This compound (DF) Chemical Laser | [6][7][8] |
| Power Class | Megawatt (MW) | [18] |
| Targets Engaged | Katyusha rockets, artillery shells, mortars | [6][7][8] |
| Successful Intercepts (2000-2001) | 28 rockets, 5 artillery shells | [6][8] |
| Engagement Principle | Thermal kill by focused laser energy | [19] |
Table 3: Mid-Infrared Advanced Chemical Laser (MIRACL) Specifications
| Parameter | Value / Description | Reference |
| Laser Type | This compound (DF) Chemical Laser | [9] |
| Power Output | 2.2 Megawatts | [2] |
| Beam Size (Resonator) | 21 cm x 3 cm | [9] |
| Beam Size (Reshaped) | 14 cm x 14 cm | [9] |
| Test Location | White Sands Missile Range, NM | [9] |
Experimental Protocols
The following are generalized experimental protocols for key applications of DF lasers in a research and development context. These are based on publicly available information and standard practices in high-energy laser testing.
Protocol for High-Energy Laser Weapon Lethality Testing
Objective: To determine the effectiveness of a DF high-energy laser in neutralizing a specific target.
Methodology:
-
Target Characterization:
-
Acquire a representative target (e.g., a section of a rocket casing, an artillery shell).
-
Analyze the material composition, thickness, and surface properties (e.g., paint, coatings).
-
Create a detailed 3D model of the target for thermal and structural analysis.
-
-
Static Testing:
-
Mount the target at a fixed distance from the laser aperture.
-
Define critical aim points on the target based on vulnerability analysis.
-
Instrument the target with thermocouples, strain gauges, and high-speed cameras to record thermal and structural responses.
-
Expose the target to the laser beam at varying power levels and for different durations (dwell times).
-
Record the time to achieve the desired effect (e.g., melt-through, structural failure, detonation).
-
-
Dynamic Testing:
-
Mount the target on a moving platform (e.g., a rail system, a drone) to simulate a realistic trajectory.
-
Utilize a tracking system (e.g., radar, electro-optical/infrared) to acquire and maintain the laser beam on the designated aim point.
-
Conduct the engagement under controlled atmospheric conditions.
-
Record the entire engagement sequence with high-speed imaging and telemetry data from the target.
-
Analyze the data to determine the kill effectiveness under dynamic conditions.
-
Protocol for Directed Infrared Countermeasure (DIRCM) Effectiveness Testing
Objective: To evaluate the ability of a DF laser-based DIRCM system to defeat an infrared-guided missile seeker.
Methodology:
-
Seeker Characterization:
-
Obtain a representative IR missile seeker or a validated seeker model.
-
Characterize the seeker's spectral response, tracking logic, and counter-countermeasure capabilities.
-
-
Hardware-in-the-Loop (HWIL) Simulation:
-
Mount the seeker on a gimbal system that can simulate the dynamics of a missile in flight.
-
Use an infrared scene projector to present a realistic thermal image of the target aircraft to the seeker.
-
Introduce the DF laser beam into the simulation, directed at the seeker's aperture.
-
Vary the laser's modulation frequencies, power levels, and engagement geometries.
-
Record the seeker's tracking error and determine the conditions under which it breaks lock from the target.
-
-
Live-Fire Testing (if feasible):
-
Mount the DIRCM system on an operational or surrogate aircraft.
-
Conduct flight tests against an instrumented drone or a captive missile seeker.
-
Engage the seeker with the laser system under various flight conditions and engagement scenarios.
-
Analyze telemetry data to assess the end-game miss distance.
-
Visualizations
Signaling Pathways and Workflows
Caption: High-Energy Laser Engagement Workflow
Caption: Directed Infrared Countermeasure (DIRCM) Engagement Sequence
Caption: DF Laser Chemical Reaction and Lasing Process
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Measurements of laser performance for electron-beam initiated long pulse DF and DF CO2 pulsed chemical lasers [opg.optica.org]
- 3. armscontrol.org [armscontrol.org]
- 4. MIRACL [darpa.mil]
- 5. axiomoptics.com [axiomoptics.com]
- 6. Anti-satellite laser test is successful | News | Flight Global [flightglobal.com]
- 7. Call it a MIRACL - ProQuest [proquest.com]
- 8. Tactical High Energy Laser - Wikipedia [en.wikipedia.org]
- 9. Test and Evaluation Methods for the Modification and Installation of Directed Infrared Countermeasures to an Aircraft -Journal of the Korea Institute of Military Science and Technology | Korea Science [koreascience.kr]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. xpda.com [xpda.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. army.mil [army.mil]
- 16. researchgate.net [researchgate.net]
- 17. ijeee.iust.ac.ir [ijeee.iust.ac.ir]
- 18. forecastinternational.com [forecastinternational.com]
- 19. protected.networkshosting.com [protected.networkshosting.com]
Application Notes and Protocols for the In Situ Generation of Deuterium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of deuterium and fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Deuteration, the replacement of hydrogen with its heavy isotope deuterium, can significantly alter a drug's metabolic profile, often leading to a reduced rate of metabolism, prolonged half-life, and decreased formation of toxic metabolites. Fluorine, with its unique electronic properties, can enhance binding affinity, improve metabolic stability, and modulate the acidity of neighboring functional groups.
The combination of these two elements in the form of deuterium fluoride (DF) offers a direct and efficient route for the introduction of deuterium and fluorine in a single step, a process known as deuterofluorination. The in situ generation of DF, producing it directly within the reaction mixture, is a highly attractive strategy as it avoids the handling and storage of highly toxic and corrosive anhydrous this compound gas. This approach enhances laboratory safety and allows for precise control over the stoichiometry of the reagent.
These application notes provide detailed protocols for the in situ generation of this compound and its application in organic synthesis, with a particular focus on methodologies relevant to drug development.
Safety Precautions
This compound, like its non-deuterated analog hydrogen fluoride (HF), is an extremely hazardous substance. All manipulations should be carried out in a well-ventilated chemical fume hood, and personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., heavy-duty neoprene or butyl rubber), must be worn at all times. It is crucial to have a written standard operating procedure (SOP) for working with DF and to ensure that all personnel are trained on its hazards and emergency procedures. An HF-specific first aid kit containing calcium gluconate gel must be readily accessible. In case of exposure, immediate and specialized medical attention is required.
Protocols for In Situ Generation of this compound
Several methods have been developed for the in situ generation of this compound. The choice of protocol will depend on the specific requirements of the reaction, including the substrate's sensitivity to the reagents and the desired reaction conditions.
Protocol 1: From Deuterium Oxide and Benzoyl Fluoride
This method, based on the work of Olah and Kuhn, provides a convenient route to nearly quantitative yields of DF.
Reaction:
C₆H₅COF + D₂O → C₆H₅COOD + DF
Materials:
-
Benzoyl fluoride
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Reaction vessel (e.g., a dry, three-necked round-bottom flask) equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
Procedure:
-
To a stirred solution of benzoyl fluoride (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere, add deuterium oxide (0.5 eq) dropwise at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the reaction progress by appropriate analytical techniques (e.g., ¹⁹F NMR to observe the disappearance of benzoyl fluoride and the appearance of DF).
-
The in situ generated DF is then available to react with a co-dissolved substrate.
Protocol 2: From Deuterium Sulfate and Calcium Fluoride
This protocol is an adaptation of the well-established method for generating anhydrous hydrogen fluoride and is suitable for reactions that can tolerate the presence of a solid byproduct (CaSO₄).
Reaction:
D₂SO₄ + CaF₂ → CaSO₄ + 2 DF
Materials:
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous calcium fluoride (CaF₂)
-
Anhydrous organic solvent
-
Substrate
-
Reaction vessel (as in Protocol 1)
Procedure:
-
To a suspension of anhydrous calcium fluoride (2.0 eq) in the chosen anhydrous solvent containing the substrate (1.0 eq) under a nitrogen atmosphere, add deuterated sulfuric acid (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required for the subsequent reaction. The progress of the reaction can be monitored by analyzing the consumption of the substrate.
-
Upon completion, the solid calcium sulfate can be removed by filtration.
Protocol 3: From Deuterium Oxide and Thionyl Fluoride or Carbonyl Fluoride
These methods also stem from the work of Olah and Kuhn and offer alternative routes to DF. Caution is advised as thionyl fluoride and carbonyl fluoride are toxic and corrosive gases.
Reactions:
SOF₂ + D₂O → SO₂ + 2 DF COF₂ + D₂O → CO₂ + 2 DF
Materials:
-
Thionyl fluoride (SOF₂) or Carbonyl fluoride (COF₂)
-
Deuterium oxide (D₂O)
-
Appropriate reaction vessel for handling gases (e.g., a pressure-resistant flask or a specialized gas-liquid reactor)
Procedure:
-
These reactions are typically carried out in a closed system. The gaseous fluoride reagent is introduced into a reaction vessel containing deuterium oxide.
-
The reaction conditions (temperature and pressure) are controlled to ensure the efficient generation of DF.
-
The in situ generated DF can then be utilized in a subsequent reaction with a substrate introduced into the same vessel.
Quantitative Data Summary
The following table summarizes the reported yields for the generation of this compound using the protocols described above. It is important to note that the yield of the subsequent deuterofluorination reaction will be substrate-dependent.
| Protocol | Fluoride Source | Deuterium Source | Reported DF Generation Yield | Reference |
| 1: Deuterolysis of Benzoyl Fluoride | Benzoyl Fluoride | D₂O | ~92% | [1] |
| 2: Reaction of Deuterium Sulfate with CaF₂ | Calcium Fluoride | D₂SO₄ | Not explicitly reported for DF, but analogous HF generation is efficient | |
| 3a: Deuterolysis of Thionyl Fluoride | Thionyl Fluoride | D₂O | High | [1] |
| 3b: Deuterolysis of Carbonyl Fluoride | Carbonyl Fluoride | D₂O | ~90% | [1] |
Applications in Drug Development
The in situ generation of this compound is particularly valuable for the synthesis of deuterated and fluorinated analogs of lead compounds in drug discovery. The ability to perform deuterofluorination in a one-pot manner simplifies synthetic routes and allows for the rapid generation of new chemical entities for biological evaluation.
Example Application: Deuterofluorination of an Alkene
An alkene-containing lead compound can be subjected to deuterofluorination to introduce both a deuterium and a fluorine atom across the double bond. This modification can block a potential site of metabolism and introduce a fluorine atom that may enhance binding affinity or other pharmacological properties.
Visualizations
References
Application Notes and Protocols for Matrix Isolation Spectroscopy of Deuterium Fluoride (DF)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Matrix Isolation Spectroscopy of Deuterium Fluoride
Matrix isolation is a powerful experimental technique used to trap and study reactive or unstable chemical species at cryogenic temperatures.[1][2] By co-condensing a sample of interest, such as this compound (DF), with a large excess of an inert gas (the matrix) onto a cold substrate, individual DF molecules can be physically separated and stabilized.[1] This isolation prevents intermolecular interactions and allows for the detailed spectroscopic characterization of the trapped species. The low temperatures (typically 4-20 K) also quench most rotational and translational motion, resulting in sharp and well-resolved vibrational spectra.[3]
This compound is of significant interest in chemical physics and spectroscopy due to its strong hydrogen (or in this case, deuterium) bonding capabilities and its role as a fundamental diatomic molecule for studying intermolecular interactions and reaction dynamics. Matrix isolation infrared (IR) spectroscopy of DF allows for the precise measurement of its vibrational frequencies, the study of its aggregation to form dimers and higher-order clusters, and the investigation of its photochemical reactions in a controlled environment.
Applications in Research and Development
The study of DF in cryogenic matrices has several key applications:
-
Fundamental Spectroscopic Studies: Provides high-resolution vibrational data on monomeric and aggregated DF, serving as a benchmark for theoretical and computational models of molecular vibrations and intermolecular forces.
-
Hydrogen/Deuterium Bonding Research: DF is an excellent model system for studying the nature of hydrogen bonds. By analyzing the shifts in vibrational frequencies upon dimer and polymer formation, researchers can gain insights into the strength and dynamics of these crucial interactions.
-
Photochemistry and Reaction Dynamics: The inert matrix provides a "cage" to trap and stabilize reactive intermediates formed during the photolysis of DF or its reactions with other co-deposited species. This allows for the direct spectroscopic observation of novel and transient molecules.
-
Isotope Effects: Comparing the spectroscopic data of DF with its hydrogenated counterpart, hydrogen fluoride (HF), provides valuable information on isotope effects in molecular structure, bonding, and reactivity.
Experimental Protocols
General Experimental Setup
A typical matrix isolation setup consists of a high-vacuum chamber housing a cryostat capable of reaching temperatures as low as 4 K. A transparent window (e.g., CsI or BaF₂ for IR spectroscopy) is mounted on the cold tip of the cryostat. Gas mixtures are prepared in a separate manifold and introduced into the chamber through a deposition nozzle directed at the cold window. Spectroscopic measurements are performed by passing a beam of light (e.g., from an FTIR spectrometer) through the matrix-isolated sample.
Protocol for In-situ Generation and Isolation of DF in an Argon Matrix
This protocol is adapted from studies involving the photolysis of molecular deuterium and fluorine in an argon matrix.[4][5][6]
1. Precursor Gas Mixture Preparation:
- Prepare two separate gas mixtures in a vacuum manifold:
- Mixture A: Deuterium gas (D₂) diluted in argon (Ar). A typical molar ratio is Ar/D₂ = 200/1.
- Mixture B: Fluorine gas (F₂) diluted in argon (Ar). A typical molar ratio is Ar/F₂ = 200/1.
- Safety Note: Fluorine gas is extremely toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment.
2. Matrix Deposition:
- Cool the substrate window of the cryostat to the desired deposition temperature, typically 10 K for an argon matrix.
- Co-deposit the two gas mixtures (A and B) simultaneously onto the cold window.
- Maintain a slow and controlled deposition rate, for example, 2-3 mmol/hour for each mixture.[4] Slower rates generally lead to better isolation and clearer spectra.
3. Photolysis:
- After deposition, irradiate the matrix with a suitable UV light source to induce the reaction D₂ + F₂ → 2DF.
- A high-pressure mercury arc lamp is an effective source for this photolysis.[4]
- The duration of photolysis will depend on the lamp intensity and the desired concentration of DF. A typical duration can be around 60-75 minutes.[4]
4. Spectroscopic Measurement:
- Record the infrared spectrum of the matrix using an FTIR spectrometer before and after photolysis to identify the newly formed DF species.
5. Annealing (Optional):
- To study the diffusion and aggregation of the isolated species, the matrix can be annealed by warming it to a higher temperature (e.g., 17-19 K for argon) for a short period (e.g., 10 minutes) and then re-cooling to the base temperature for spectral measurement.[4] This process can promote the formation of DF dimers and higher oligomers.
Data Presentation
The vibrational frequencies of DF are sensitive to its local environment. The following table summarizes the observed infrared absorption frequencies for DF and its aggregates in different matrices.
| Species | Matrix | Temperature (K) | Vibrational Frequency (cm⁻¹) | Reference(s) |
| DF Monomer | Argon | 8 | 2895.1 | [4] |
| Neon | - | Not explicitly reported | ||
| (DF)₂ Dimer | Argon | 8 | 2803.5 | [4] |
| Neon | - | Frequencies reported for multiple vibrational modes | [5] | |
| (HF)(DF) Dimer | Argon | 10 | 2808 (stable form) | [4][5][6] |
| 10 | 3832 (less stable form) | [4][5][6] |
Note: The vibrational frequency of the DF monomer in a neon matrix has not been explicitly reported in the surveyed literature, but it is expected to be slightly higher than in argon and closer to the gas-phase value due to weaker matrix-guest interactions.
Key Signaling Pathways and Relationships
The processes occurring within the cryogenic matrix, from the initial photogeneration of DF to its subsequent aggregation, can be visualized as a logical pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neon matrix induced perturbations of weak hydrogen-bonded complexes. Part II. The HF dimer and its isotopomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Isotopic Labeling with Deuterium for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterium Labeling in NMR Spectroscopy
Isotopic labeling with deuterium (²H or D) is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy, particularly for studying the structure, dynamics, and interactions of proteins and other biomolecules.[1][2][3] By replacing hydrogen (¹H) atoms with deuterium, researchers can simplify complex ¹H-NMR spectra, reduce signal broadening for larger molecules, and probe specific molecular environments.[2][4] This approach is invaluable in drug discovery and development for characterizing protein-ligand interactions, understanding mechanisms of action, and elucidating metabolic pathways.[5][6]
While a variety of deuteration methods exist, this document focuses on the most common and effective protocols for preparing deuterated proteins for NMR analysis. It is important to note that direct labeling with deuterium fluoride (DF) is not a standard or recommended method for biological macromolecules. The high reactivity of hydrogen fluoride and this compound can lead to denaturation and degradation of protein structure. Instead, the field relies on biosynthetic incorporation of deuterium using deuterated media, which preserves the integrity of the biomolecule.
Key Benefits of Deuterium Labeling for NMR Studies:
-
Improved Spectral Resolution: Replacing ¹H with ²H simplifies crowded ¹H-NMR spectra, as deuterium is typically not directly observed in standard proton NMR experiments.[7] This "proton dilution" reduces signal overlap and allows for more accurate resonance assignment.[7]
-
Studies of Larger Proteins: For proteins larger than 20-25 kDa, ¹H-¹H dipolar couplings lead to significant line broadening, which diminishes spectral quality. Deuteration reduces these interactions, resulting in sharper signals and enabling the study of larger proteins and protein complexes.[2][3]
-
Enhanced Detection and Sensitivity: Deuterium labeling can improve the sensitivity of certain NMR experiments and provide better quantification.[1]
-
Probing Molecular Dynamics: Deuterium NMR can be used to study the dynamics of molecular motion in partially ordered systems like lipid membranes.[8]
-
Elucidating Reaction Mechanisms: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to study reaction mechanisms.
Experimental Protocols for Deuterium Labeling of Proteins
The most common method for producing deuterated proteins is through expression in Escherichia coli grown in a deuterated medium.[1] The level of deuteration can be controlled by the composition of the growth medium.
Protocol 1: High-Level Perdeuteration of Proteins in E. coli
This protocol is designed to achieve a high level of deuterium incorporation (>90%) for all non-exchangeable protons.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
M9 minimal medium components.
-
Deuterium oxide (D₂O, 99.9%).
-
Deuterated glucose (d₇-glucose).
-
¹⁵NH₄Cl and/or ¹³C-glucose (for double or triple labeling).
-
Antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Pre-culture Preparation: Inoculate a 10 mL LB medium with a single colony of the expression strain and grow overnight at 37°C with shaking.
-
Adaptation to Deuterated Medium:
-
Prepare 100 mL of M9 minimal medium using 100% D₂O.
-
Supplement with deuterated glucose as the carbon source and ¹⁵NH₄Cl if ¹⁵N labeling is desired.
-
Inoculate with the overnight pre-culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Large-Scale Expression:
-
Prepare 1 L of M9 minimal medium in D₂O, supplemented with deuterated glucose and other necessary components.
-
Inoculate with the adaptation culture.
-
Grow the culture at 37°C with vigorous shaking.
-
-
Induction and Protein Expression:
-
When the OD₆₀₀ reaches 0.8-1.0, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer prepared with H₂O to allow for back-exchange of exchangeable amide protons to ¹H.
-
Purify the protein using standard chromatography techniques.
-
Workflow for High-Level Perdeuteration
References
- 1. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
Troubleshooting & Optimization
Technical Support Center: Deuterium Fluoride (DF) Chemical Lasers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of their deuterium fluoride (DF) chemical laser experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental operating principle of a this compound (DF) chemical laser?
A DF chemical laser is a type of chemical laser that generates an infrared beam.[1] The process begins in a combustion chamber where a fuel like ethylene is burned in nitrogen trifluoride to produce free fluorine radicals.[1][2] This is followed by the injection of a mixture of deuterium and a diluent gas like helium into the exhaust stream. The deuterium reacts with the fluorine radicals, creating vibrationally excited this compound (DF*) molecules.[1][2] These excited molecules then undergo stimulated emission within an optical resonator, producing a laser beam.[2]
Q2: What is the typical output wavelength of a DF laser, and why is it significant?
DF lasers typically operate in the mid-infrared spectral range of 3.6 to 4.2 µm.[3] This wavelength range falls within an atmospheric transparency window, meaning the laser beam experiences low absorption by atmospheric gases.[4] This characteristic makes DF lasers particularly useful for applications requiring terrestrial beam propagation, unlike their hydrogen fluoride (HF) counterparts whose output is strongly absorbed by atmospheric water.[2][4][5]
Q3: What are the primary factors that influence the efficiency of a DF laser?
The overall efficiency of a DF laser is a complex function of several interconnected parameters. Key factors include:
-
Gas Mixture Ratio: The molar ratio of deuterium (D₂) to fluorine (F₂) and the concentration of the diluent (e.g., Helium) are critical for optimizing the production of excited DF* molecules.
-
Gas Flow and Pressure: The mass flux and pressure within the lasing cavity affect the reaction kinetics and the removal of waste products.[4][6]
-
Combustion Chamber Temperature: The adiabatic flame temperature in the fluorine generator directly impacts the chemical efficiency of the laser.[6]
-
Resonator Design and Alignment: The type of optical resonator (stable or unstable) and the precise alignment of its mirrors are crucial for efficient power extraction.[7][8]
-
Optical Component Quality: The condition of mirrors and windows, including their cleanliness and the integrity of their coatings, significantly impacts output power.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the operation of DF chemical lasers.
Q4: My laser's output power is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Low output power is a common issue that can stem from several sources. A systematic approach is necessary to identify the root cause. The following flowchart outlines a recommended troubleshooting workflow.
Detailed Steps:
-
Inspect External Optics: Visually inspect all optical components, including the output coupler and any beam-directing mirrors, for dust, dirt, or damage.[9][10] A dirty or damaged optic can significantly decrease output power.[9]
-
Verify Resonator Alignment: Misalignment of the resonator mirrors is a primary cause of efficiency loss. Even minor deviations can prevent effective stimulated emission.[11][12]
-
Check Gas Flow & Mixture: Ensure that the mass flow controllers are functioning correctly and that the ratios of D₂, F₂ (via its precursor), and the He diluent are at their optimal setpoints. Verify that all gas supply lines are unobstructed.
-
Inspect Combustor & Nozzle: The combustor and nozzle array are critical for generating and mixing the reactants.[1][2] Check for any blockages or signs of wear that could disrupt the uniform flow of gases.
-
Review System Diagnostics: Check all system sensors for temperature and pressure readings.[6] Deviations from the expected operating parameters can indicate underlying issues with the combustion process or gas flow dynamics.
Q5: The laser's beam quality is poor (e.g., high divergence, non-uniform profile). How can this be improved?
Poor beam quality often points to issues within the optical resonator or the gain medium itself.
-
Resonator Configuration: For high-power applications, unstable resonators are often used.[8] While they can handle high gain, they are sensitive to misalignment.[13] A positive-branch confocal unstable resonator is a common choice as it produces a collimated output beam and avoids internal focal points that could damage components.[8]
-
Mirror Alignment: Precise alignment is paramount. A misaligned mirror will result in a distorted output mode. An alignment laser (e.g., a HeNe laser) should be used to trace the optical path and ensure the mirrors are perfectly parallel and centered.[11][14]
-
Mirror Quality: The surface quality and coating of the resonator mirrors must be impeccable. Any degradation, such as pitting or scorching, will degrade beam quality.[15] For lasers operating in the UV or deep UV, even high-quality materials like Calcium Fluoride (CaF₂) can suffer damage at high energy densities.[16]
-
Gain Medium Homogeneity: Non-uniformities in the gas flow and mixing within the laser cavity can create an inhomogeneous gain medium, leading to phase distortions in the output beam. This may require re-evaluating the nozzle design and gas injection scheme.
Experimental Protocols & Data
Protocol 1: Optimizing Gas Mixture Ratio for Maximum Chemical Efficiency
This protocol provides a methodology for systematically varying the reactant and diluent gas ratios to find the optimal mixture for laser efficiency.
Methodology:
-
Safety First: Ensure all safety protocols for handling high-pressure gases and chemical laser operation are strictly followed.
-
Establish Baseline: Operate the laser under standard, previously established gas mixture conditions. Record the stable output power as the baseline for comparison.
-
Vary D₂/F₂ Ratio: While keeping the diluent (Helium) flow rate constant, systematically vary the molar ratio of Deuterium to Fluorine. Start from a low ratio and incrementally increase it, allowing the laser to stabilize at each step before recording the output power.
-
Identify Optimal D₂/F₂ Ratio: Plot the output power as a function of the D₂/F₂ ratio. The peak of this curve represents the optimal reactant ratio for the given diluent concentration.
-
Vary Diluent Concentration: Set the D₂/F₂ ratio to the optimum value found in the previous step. Now, systematically vary the concentration of the Helium diluent.
-
Identify Optimal Diluent Concentration: Measure and record the output power for each diluent concentration. Plot the power versus diluent concentration to find the optimal value.
-
Final Verification: Run the laser with the fully optimized D₂/F₂ and Helium settings to confirm the maximum achievable output power.
Reference Data: Key Parameter Effects on DF Laser Performance
The following table summarizes the general effects of key parameters on DF laser efficiency and power. Specific quantitative values are highly dependent on the specific laser architecture.
| Parameter | Effect on Performance | Rationale / Notes |
| Adiabatic Flame Temperature | Higher temperature generally increases chemical efficiency.[6] | A higher temperature leads to more efficient dissociation of the fluorine precursor, increasing the availability of F radicals for the pumping reaction.[6] |
| Mass Flux | Increased mass flux can decrease the specific power.[6] | While higher mass flux means more reactants, it can also lead to faster deactivation of excited states if not properly managed within the resonator. The effect on overall chemical efficiency is not always significant.[6] |
| D₂/F₂ Molar Ratio | An optimal ratio exists to maximize power output. | Too little D₂ starves the reaction, while too much can lead to collisional deactivation of excited DF* molecules. An experimental study found an optimum mixture ratio of 10:1 (SF₆:D₂) for their specific pulsed DF laser.[3] |
| Output Mirror Reflectivity | An optimal reflectivity exists to maximize power extraction. | Reflectivity must be matched to the gain of the laser. Too high, and not enough power is coupled out; too low, and lasing threshold may not be reached efficiently. An optimum value of 30% was found for one experimental setup.[3] |
| Cavity Pressure | Affects both reaction kinetics and line broadening. | Optimal pressure is a trade-off. For one CW DF laser, typical lasing cavity pressures are in the range of 25 to 35 torr.[4] |
References
- 1. azooptics.com [azooptics.com]
- 2. Hydrogen fluoride laser - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Effects of Temperature and Mass Flux on this compound Chemical Laser Performance -Journal of the Korea Institute of Military Science and Technology [koreascience.kr]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. loe.uotechnology.edu.iq [loe.uotechnology.edu.iq]
- 9. How to Troubleshoot Your Laser System [adapt-laser.com]
- 10. Maintenance Recommendations for Fiber Lasers | Mazak Optonics [mazakoptonics.com]
- 11. How to align laser mirrors in a resonator cavity [eureka.patsnap.com]
- 12. How to align plane-plane resonators for pulsed lasers — Sci-Projects: Science and engineering at home! [sci-projects.org]
- 13. Off-axis unstable laser resonator: operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. CO2 Laser Machine Preventative Maintenance Checklist [rabbitlaserusa.com]
- 16. Exterior surface damage of calcium fluoride outcoupling mirrors for DUV lasers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing HF Impurities in Deuterium Fluoride (DF) Samples
Welcome to the Technical Support Center for Deuterium Fluoride Purity. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to hydrogen fluoride (HF) contamination in this compound (DF) samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the highest purity of your DF for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of HF contamination in DF samples?
A1: The most significant source of hydrogen fluoride (HF) contamination in this compound (DF) is the presence of water (H₂O). DF is highly hygroscopic and will readily react with atmospheric moisture to form HF and deuterium oxide (D₂O). Other potential sources include residual protic solvents from synthesis or handling, and improper storage conditions that allow moisture ingress. Maintaining anhydrous conditions throughout the synthesis, purification, and handling of DF is critical to prevent the formation of HF.[1]
Q2: How can I detect and quantify HF impurities in my DF sample?
A2: Several analytical techniques can be employed to detect and quantify HF impurities:
-
Ion-Selective Electrode (ISE): This is a common and cost-effective method for measuring fluoride ion concentration. The sample is typically diluted in a total ionic strength adjustment buffer (TISAB) to maintain constant ionic strength and pH for accurate measurements.[2][3][4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify HF and DF through their characteristic vibrational frequencies. The presence of a peak corresponding to the H-F stretch, which is at a different frequency than the D-F stretch, indicates HF contamination.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for trace-level detection of HF. The DF sample may require derivatization to a less reactive compound before analysis.[7][8]
Q3: What are the acceptable levels of HF impurity for different applications?
A3: The acceptable concentration of HF impurities is highly dependent on the specific application:
| Application | Typical Acceptable HF Level | Rationale |
| High-Resolution NMR Spectroscopy | < 1 ppm | HF can introduce a broad signal in the ¹H NMR spectrum, which can obscure signals of interest and affect spectral resolution. |
| Semiconductor Manufacturing | < 100 ppb | HF is used for etching and cleaning silicon wafers. Impurities can lead to defects in the semiconductor's circuitry, impacting performance and yield. |
| Pharmaceutical Development | Varies (often < 10 ppm) | HF impurities can affect the stability of drug substances, particularly protein-based therapeutics, and may introduce unwanted reactivity.[9][10] |
Q4: What are the best practices for storing high-purity DF to prevent HF formation?
A4: To maintain the purity of DF during storage, the following practices are essential:
-
Material Compatibility: Store DF in containers made of compatible materials such as polyethylene, polypropylene, or Teflon. Avoid glass or metal containers as HF can react with them.[11][12]
-
Inert Atmosphere: Store DF under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
-
Temperature: Store at low temperatures to reduce the rate of any potential degradation reactions.[1]
-
Container Integrity: Ensure containers are tightly sealed and periodically inspect them for any signs of degradation or leakage.[11]
Troubleshooting Guides
Issue 1: Persistent HF peak observed in analytical results (e.g., NMR, FTIR).
This is a common issue indicating ongoing HF contamination. The following workflow can help identify and resolve the source.
Caption: Troubleshooting workflow for a persistent HF peak.
Issue 2: Inconsistent or non-reproducible experimental results when using DF.
HF impurities can interfere with chemical reactions. This guide helps determine if HF is the culprit.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: General Workflow for Minimizing HF Impurities
This protocol outlines the overall process from receiving or synthesizing DF to its use in an experiment.
Caption: General workflow for minimizing HF impurities in DF samples.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To remove HF and other volatile impurities from a DF sample.
Materials:
-
Crude DF sample
-
Fractional distillation apparatus constructed from HF-compatible materials (e.g., stainless steel, Monel, or all-silver)
-
Heating mantle and temperature controller
-
Vacuum pump and pressure gauge
-
Cold trap (liquid nitrogen)
-
Receiving flask made of compatible material
-
Inert gas supply (e.g., dry nitrogen or argon)
Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a well-ventilated fume hood. Ensure all connections are secure and leak-tight.
-
The apparatus should consist of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Use appropriate lubricants for joints that are compatible with HF.
-
-
System Preparation:
-
Thoroughly dry all parts of the apparatus in an oven and assemble while hot under a stream of dry inert gas to eliminate any adsorbed moisture.
-
Evacuate the system and backfill with inert gas several times to ensure an anhydrous and inert atmosphere.
-
-
Distillation:
-
Transfer the crude DF to the distillation flask under an inert atmosphere.
-
Cool the receiving flask and the cold trap with a suitable coolant (e.g., liquid nitrogen).
-
Begin heating the distillation flask gently. The boiling point of DF is approximately 20 °C at atmospheric pressure. The distillation is often performed at reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Monitor the temperature at the head of the fractionating column. Discard the initial fraction, which will be enriched in more volatile impurities like HF (boiling point 19.5 °C).
-
Collect the main fraction of purified DF in the cooled receiving flask when the temperature at the column head stabilizes at the boiling point of DF.
-
-
Completion and Storage:
-
Once the distillation is complete, discontinue heating and allow the system to cool to room temperature under an inert atmosphere.
-
Transfer the purified DF to a pre-dried, compatible storage container under inert gas.
-
Protocol 3: HF Quantification using an Ion-Selective Electrode (ISE)
Objective: To determine the concentration of fluoride ions in a DF sample.
Materials:
-
Fluoride ion-selective electrode (ISE)
-
Reference electrode
-
pH/mV meter
-
DF sample
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Fluoride standard solutions
-
Volumetric flasks and pipettes
-
Plastic beakers
Methodology:
-
Sample Preparation:
-
In a plastic volumetric flask, accurately dilute a known mass or volume of the DF sample with deionized water. The dilution factor will depend on the expected HF concentration.
-
In a separate plastic volumetric flask, prepare the diluted sample for measurement by adding an equal volume of TISAB solution. This will adjust the pH and ionic strength of the sample.[2][6]
-
-
Calibration:
-
Prepare a series of fluoride standard solutions of known concentrations.
-
For each standard, mix equal volumes of the standard and TISAB solution in a plastic beaker.
-
Immerse the fluoride ISE and reference electrode in each standard solution and record the millivolt reading.
-
Plot a calibration curve of mV versus the logarithm of the fluoride concentration.
-
-
Measurement:
-
Rinse the electrodes with deionized water and blot dry.
-
Immerse the electrodes in the prepared DF sample solution.
-
Record the stable millivolt reading.
-
-
Calculation:
-
Determine the fluoride concentration of the diluted sample from the calibration curve.
-
Calculate the original HF concentration in the DF sample, accounting for the dilution factor.
-
Protocol 4: HF Detection by FTIR Spectroscopy
Objective: To qualitatively or semi-quantitatively detect the presence of HF in a DF sample.
Materials:
-
FTIR spectrometer
-
Gas cell with windows compatible with HF (e.g., AgCl or BaF₂)
-
DF sample
-
Vacuum line
-
Inert gas supply
Methodology:
-
Sample Preparation:
-
Ensure the gas cell is clean and dry. Evacuate the cell and backfill with dry inert gas several times.
-
Carefully introduce the DF sample into the gas cell. For liquid DF, a small amount can be vaporized into the evacuated cell.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty (or inert gas-filled) gas cell.
-
Acquire the spectrum of the DF sample.
-
-
Spectral Analysis:
-
Examine the resulting spectrum for the characteristic vibrational band of the H-F stretch. This typically appears as a broad peak around 3960 cm⁻¹. The D-F stretch will be observed at a lower wavenumber (around 2990 cm⁻¹).
-
The presence and intensity of the H-F peak relative to the D-F peak can provide a qualitative or semi-quantitative measure of the HF impurity.
-
Protocol 5: Trace HF Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify trace levels of HF in a DF sample. This is an advanced technique and may require specialized equipment.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
GC column suitable for reactive gases (e.g., a PLOT column)
-
Derivatization agent (e.g., a silylating agent)
-
Gas-tight syringe
-
DF sample
-
Inert gas for sample handling
Methodology:
-
Derivatization (if necessary):
-
Due to the high reactivity of HF, direct injection onto a standard GC column is often not feasible.
-
A common approach is to convert HF to a more stable, volatile derivative. For example, reacting the sample with a silylating agent to form a fluorosilane.[7] This step must be performed under strictly anhydrous conditions.
-
-
Injection:
-
Using a gas-tight syringe, inject a known volume of the vapor from the derivatized sample (or directly from the DF sample if using a compatible column) into the GC injector.
-
-
Chromatographic Separation:
-
The components of the sample are separated on the GC column based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometric Detection:
-
As the components elute from the column, they are ionized and fragmented in the mass spectrometer.
-
The mass spectrum of the eluting peak corresponding to the HF derivative (or HF itself) is used for identification and quantification.
-
-
Quantification:
-
Quantification is typically performed by creating a calibration curve using standards of the HF derivative of known concentrations.
-
Data and Tables
Table 1: Comparison of Analytical Methods for HF Detection
| Method | Detection Limit | Advantages | Disadvantages |
| Ion-Selective Electrode (ISE) | ~0.1 ppm | Cost-effective, easy to use. | Requires aqueous sample, susceptible to interferences.[2][3][4][5][6] |
| FTIR Spectroscopy | ~100 ppm | Fast, non-destructive. | Lower sensitivity, primarily qualitative/semi-quantitative. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | < 1 ppm | High sensitivity and selectivity. | Requires specialized equipment, may need sample derivatization.[7][8] |
Table 2: Materials Compatibility for Handling this compound
| Material | Compatibility | Notes |
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Widely used for containers, tubing, and seals. |
| Polyethylene (PE) | Good | Suitable for containers and tubing at ambient temperatures.[11] |
| Polypropylene (PP) | Good | Similar to PE, good for labware.[11] |
| Monel/Nickel Alloys | Excellent | Recommended for high-purity and high-temperature applications, including distillation apparatus.[13][14] |
| Stainless Steel (304, 316) | Good | A passivating fluoride layer forms, but may be susceptible to corrosion with impurities. |
| Glass/Silica | Not Recommended | Rapidly attacked by HF, forming SiF₄. |
| Elastomers (e.g., Viton®, Kalrez®) | Varies | Check specific compatibility charts for the grade and application. |
Disclaimer: This information is intended for guidance and educational purposes only. All handling of this compound and hydrogen fluoride must be conducted by trained personnel in a properly equipped laboratory, following all institutional and governmental safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. Ion Selective Electrode (ISE) Method for Determination of Total Fluorine and Total Organic Fluorine in Packaging Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
- 5. tecnoedu.com [tecnoedu.com]
- 6. csun.edu [csun.edu]
- 7. Determination of trace fluoride in water samples by silylation and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Impact of residual impurities and contaminants on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. mathesongas.com [mathesongas.com]
- 14. scribd.com [scribd.com]
Technical Support Center: High-Energy DF Laser Beam Quality
Welcome to the technical support center for high-energy Deuterium Fluoride (DF) lasers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues affecting beam quality during their experiments.
Frequently Asked Questions (FAQs)
Resonator and Alignment Issues
Q1: My DF laser's output beam has a non-uniform intensity profile (hot spots and dark areas). What are the likely causes and how can I fix it?
A1: A non-uniform intensity profile is often indicative of issues within the laser's resonator or optical train. The primary causes include:
-
Resonator Misalignment: Even slight misalignment of the resonator mirrors can lead to a distorted mode profile. This is a critical parameter to check, especially in high-power systems.
-
Damaged or Dirty Optics: Contamination or damage on the surface of mirrors or windows can cause scattering and absorption, leading to localized intensity variations.[1][2] High-power operation can exacerbate these effects, leading to catastrophic optical damage.[3]
-
Unstable Resonator Issues: While unstable resonators are often used in high-power lasers to extract energy from a large gain volume, they are very sensitive to misalignment.[4][5][6] The output beam from an unstable resonator can exhibit a characteristic annular profile with diffraction rings, which can be misinterpreted as a problem if not expected.
Troubleshooting Steps:
-
Verify Resonator Alignment: Use established alignment procedures for your specific laser system. This may involve using a low-power visible laser co-aligned with the DF laser path.
-
Inspect Optical Components: Carefully inspect all optical surfaces for dust, contamination, or signs of damage like pitting or coating degradation.[1] Use appropriate cleaning techniques and materials for infrared optics.
-
Characterize the Beam Profile: Use a beam profiling camera or thermal image plates to quantitatively analyze the beam's intensity distribution. This can help pinpoint the nature of the distortion.[7]
Q2: I'm observing a significant amount of beam jitter and wander. What should I investigate?
A2: Beam jitter (high-frequency pointing instability) and wander (low-frequency drift) can be caused by mechanical vibrations, thermal effects, and instabilities in the gain medium.
-
Mechanical Vibrations: Sources can include vacuum pumps, gas handling systems, or even building vibrations. These can cause the resonator mirrors to vibrate, leading to pointing instability.
-
Thermal Gradients: Non-uniform heating of optical components or the laser structure can cause thermal expansion and contraction, leading to a slow drift in beam pointing.
-
Gain Medium Instabilities: Fluctuations in the gas flow, pressure, or chemical reaction rate can cause changes in the refractive index of the gain medium, deflecting the beam.
Troubleshooting Steps:
-
Isolate Vibration Sources: Turn off auxiliary equipment sequentially to identify if a specific component is inducing the jitter. Consider using vibration isolation platforms for the laser system.
-
Monitor Temperature: Use thermal sensors to monitor the temperature of the laser housing and key optical mounts. Ensure that any cooling systems are functioning correctly.
-
Check Gas Flow Parameters: Verify that the gas mixture, pressure, and flow rates are stable and within the recommended operating parameters for your laser.
Gain Medium and Gas Flow Issues
Q3: The output power of my DF laser is lower than expected and the beam quality is poor. Could this be related to the gain medium?
A3: Yes, the gain medium is the heart of the laser and its condition is critical for both power and beam quality.[8][9] In a DF laser, the gain medium is created by the chemical reaction between deuterium and fluorine.[10][11]
-
Non-Uniform Gas Mixing: Incomplete or non-uniform mixing of the reactant gases can lead to a non-uniform gain distribution across the resonator. This directly translates to a distorted output beam.
-
Flow Instabilities and Acoustic Waves: The high-speed gas flow in a chemical laser can be subject to turbulence and acoustic waves.[12][13] These density fluctuations create variations in the refractive index, which can severely degrade beam quality.
-
Vibrational Relaxation: The energy in a DF laser is stored in the vibrational states of the DF molecules. If these excited molecules are deactivated (relaxed) through collisions before they can contribute to stimulated emission, the gain will be reduced.[14] This can be influenced by gas composition and temperature.
Troubleshooting Steps:
-
Optimize Gas Mixture and Flow Rates: Experiment with the ratio of reactant gases and the flow rates to find the optimal conditions for your specific laser and power level. The gas flow should be sufficient to clear reaction byproducts and dissipate heat.[15][16]
-
Check for Flow Obstructions: Ensure there are no obstructions or contaminants in the gas lines or injection nozzles that could disrupt the flow uniformity.
-
Review Gas Purity: Use high-purity gases as specified by the laser manufacturer. Impurities can quench the excited DF molecules and reduce gain.
Optical Component Issues
Q4: I've noticed a gradual decrease in laser power and an increase in beam distortion over time. What could be causing this?
A4: This is a classic sign of optical component degradation. High-energy laser beams, especially in the infrared, can damage optical coatings and substrates over time.
-
Coating Damage: The dielectric coatings on mirrors and windows can be damaged by high laser fluence, leading to increased absorption and scattering.[1][17] This damage can be gradual or catastrophic.
-
Thermal Lensing: Absorption of laser energy in optical components can cause them to heat up, creating a thermal lens that alters the beam's focus and divergence.
-
Contamination-Induced Damage: Dust and other contaminants on optical surfaces can absorb laser energy and create localized hot spots, leading to pitting and coating damage.[2][18]
Troubleshooting Steps:
-
Regular Inspection and Cleaning: Implement a regular schedule for inspecting and cleaning all optical components.
-
Monitor Component Temperature: Where possible, monitor the temperature of critical optics during operation to detect signs of increased absorption.
-
Damage Threshold Awareness: Be aware of the laser-induced damage threshold (LIDT) of your optical components and operate the laser within these limits.[19]
Quantitative Data Summary
Table 1: Common Optical Materials for DF Lasers and Key Properties
| Material | Wavelength Range (µm) | Refractive Index @ 3.8 µm | Thermal Conductivity (W/m·K) | Notes |
| Calcium Fluoride (CaF2) | 0.13 - 10 | 1.42 | 9.71 | Good for windows and lenses, susceptible to thermal shock. |
| Zinc Selenide (ZnSe) | 0.6 - 22 | 2.43 | 18 | Commonly used for output couplers and windows, but can be damaged by high power.[3] |
| Sapphire (Al2O3) | 0.17 - 5.5 | 1.72 | 46 | Very durable and resistant to scratching and chemical attack. |
| Silicon (Si) | 1.2 - 15 | 3.42 | 163 | Often used for mirrors due to high thermal conductivity. |
Table 2: Typical Unstable Resonator Parameters for High-Energy DF Lasers
| Parameter | Typical Value | Impact on Beam Quality |
| Magnification (M) | 1.5 - 2.5 | Higher M can lead to better beam quality but may reduce output energy.[20] |
| Resonator Length (L) | 1 - 5 m | Affects mode stability and alignment sensitivity. |
| Mirror Curvatures (R1, R2) | Varies with design | Determines the confocal or non-confocal nature of the resonator. |
| Output Coupling | Geometric or Variable Reflectivity | Variable reflectivity mirrors can produce a smoother output profile.[5] |
Experimental Protocols
Protocol 1: Beam Profile Analysis
Objective: To quantitatively measure the spatial intensity distribution of the DF laser beam.
Methodology:
-
Setup: Place a pyroelectric array camera or a thermal imaging plate at a known distance from the laser output. Use appropriate attenuation to avoid saturating or damaging the detector.
-
Data Acquisition: Capture the beam profile under various operating conditions (e.g., different power levels, gas mixtures).
-
Analysis:
-
Visualize the 2D and 3D intensity distribution.
-
Calculate the beam diameter using methods like 1/e² or D4σ.
-
Assess the beam for uniformity, hot spots, and asymmetry.
-
For unstable resonators, analyze the annular profile and the intensity of diffraction rings.
-
Protocol 2: Small-Signal Gain Measurement
Objective: To measure the gain of the active medium, which is a key indicator of the chemical reaction's efficiency.
Methodology:
-
Probe Laser: Use a low-power, single-line DF laser as a probe beam.
-
Setup: Pass the probe beam through the active medium of the high-energy DF laser (when it is not lasing but the chemical reaction is active).
-
Measurement: Measure the power of the probe beam before (Pin) and after (Pout) it passes through the gain medium.
-
Calculation: The small-signal gain (g₀) can be calculated using the formula: g₀ = (1/L) * ln(Pout / Pin), where L is the length of the gain medium.
Visualizations
Caption: A logical workflow for troubleshooting poor beam quality in DF lasers.
Caption: Key factors influencing the beam quality of high-energy DF lasers.
References
- 1. Laser Mirror Maintenance Secret For Superior Laser Precision [laserchina.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. quantum-electronics.ru [quantum-electronics.ru]
- 5. loe.uotechnology.edu.iq [loe.uotechnology.edu.iq]
- 6. laserscientist.com [laserscientist.com]
- 7. photonics.com [photonics.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydrogen fluoride laser - Wikipedia [en.wikipedia.org]
- 11. azooptics.com [azooptics.com]
- 12. researchgate.net [researchgate.net]
- 13. OPG [opg.optica.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Effect of Local Gas Flow in Full Penetration Laser Beam Welding with High Welding Speeds [mdpi.com]
- 16. Influence of the Inert Gas Flow on the Laser Powder Bed Fusion (LPBF) Process | springerprofessional.de [springerprofessional.de]
- 17. ESA - Laser-induced mirror coating damage [esa.int]
- 18. OPG [opg.optica.org]
- 19. Thorlabs.com - Fused Silica Broadband Dielectric Mirrors [thorlabs.com]
- 20. Investigation of the Beam Quality of a Compact Non-Chain Pulsed DF Laser with a Confocal Positive Branch Unstable Resonator | MDPI [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Deuteration Using Deuterium Fluoride (DF)
Welcome to the Technical Support Center for deuteration reactions using Deuterium Fluoride (DF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and best practices for optimizing your deuteration experiments with DF.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DF) and why is it used for deuteration?
This compound (DF) is a chemical compound with the formula DF, where deuterium (D) is a stable isotope of hydrogen.[1] It is a highly corrosive and toxic gas.[2] In organic synthesis, DF can serve as a potent source of deuterium for introducing deuterium atoms into molecules, often through electrophilic substitution or addition reactions. Its high reactivity can be advantageous for deuterating less reactive substrates.
Q2: What are the primary safety concerns when working with this compound?
This compound is a hazardous substance that requires strict safety protocols. Key concerns include:
-
Toxicity: It is highly toxic upon inhalation and can cause severe lung damage. The LC50 for rats (1-hour inhalation) is 1095 ppm.[2]
-
Corrosivity: DF is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2]
-
Reactivity: It reacts violently with water, many metals, and organic materials.[2]
Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. A pre-experiment safety review and emergency plan are essential.
Q3: What are the common causes of incomplete deuteration when using DF?
Several factors can lead to incomplete deuteration:
-
Insufficient Reagent: The stoichiometry of DF to the substrate may be inadequate.
-
Reaction Temperature: The temperature might be too low to overcome the activation energy of the C-H bond cleavage.
-
Reaction Time: The duration of the reaction may not be sufficient for the exchange to reach completion.
-
Steric Hindrance: C-H bonds in sterically hindered positions may be less accessible to the deuterating agent.
-
Catalyst Inefficiency: If a catalyst is used, its activity may be low or it may be poisoned.
Q4: What is H/D back-exchange and how can I minimize it?
H/D back-exchange is the unintended replacement of newly incorporated deuterium atoms with hydrogen atoms from the reaction medium, solvents, or during workup.[3][4] To minimize this:
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents to avoid introducing a source of protons.
-
Anhydrous Conditions: Ensure all reagents and equipment are thoroughly dried before use.
-
Control pH: Avoid highly acidic or basic conditions during workup, as these can catalyze back-exchange.[4]
-
Minimize Exposure to Protic Solvents: During purification, minimize the contact time with protic solvents like water or methanol.
Troubleshooting Guide
This guide addresses common issues encountered during deuteration reactions with DF.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Deuterium Incorporation | 1. Insufficient DF. 2. Low reaction temperature. 3. Short reaction time. 4. Inactive catalyst (if used). | 1. Increase the molar ratio of DF to substrate. 2. Gradually increase the reaction temperature and monitor the progress. 3. Extend the reaction time. 4. Use a fresh or more active catalyst. |
| H/D Back-Exchange | 1. Presence of protic solvents (e.g., water, alcohols). 2. Acidic or basic workup conditions. | 1. Use anhydrous aprotic solvents. 2. Neutralize the reaction mixture carefully during workup. 3. Minimize the use of protic solvents during purification. |
| Poor Regioselectivity | 1. Reaction conditions are too harsh. 2. The substrate has multiple reactive sites. | 1. Lower the reaction temperature. 2. Use a milder catalyst or deuterating agent if possible. 3. Consider using directing groups to enhance selectivity. |
| Substrate Decomposition | 1. Reaction temperature is too high. 2. High concentration of DF. | 1. Decrease the reaction temperature. 2. Add DF to the reaction mixture slowly and in a controlled manner. |
| Inconsistent Results | 1. Variability in reagent quality (especially DF). 2. Inconsistent reaction setup and conditions. 3. Isotope effects affecting chromatography.[3][4] | 1. Ensure the purity and consistency of DF. 2. Maintain precise control over reaction parameters (temperature, time, stoichiometry). 3. Optimize chromatographic conditions to ensure co-elution of deuterated and non-deuterated species if using as internal standards.[4] |
Experimental Protocols
Note: The following is a generalized protocol for deuteration using DF. The specific conditions (temperature, time, solvent, and stoichiometry) must be optimized for each substrate.
Generalized Protocol for Deuteration of an Aromatic Compound using DF
-
Preparation:
-
Thoroughly dry all glassware and reaction vessels in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Ensure all manipulations of DF are performed in a certified fume hood.
-
-
Reaction Setup:
-
Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) in the reaction vessel under an inert atmosphere.
-
Cool the solution to the desired starting temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
-
Addition of this compound:
-
Carefully introduce a measured amount of condensed DF gas or a solution of DF in an appropriate solvent to the reaction mixture dropwise via a syringe or a cannula.
-
Maintain the reaction temperature during the addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the optimized temperature for the predetermined time.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable technique (e.g., NMR, GC-MS) after quenching.
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding a neutralizing agent (e.g., a cold, saturated solution of sodium bicarbonate) at low temperature. Caution: This can be a highly exothermic reaction.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique (e.g., column chromatography, distillation, or recrystallization), minimizing the use of protic solvents.
-
-
Characterization:
-
Characterize the final product and determine the degree of deuteration using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
Table 1: Hypothetical Optimization of Deuteration of Substrate 'X' with DF
| Entry | DF (equivalents) | Temperature (°C) | Time (h) | Solvent | % Deuteration |
| 1 | 1.1 | 0 | 2 | CH₂Cl₂ | 35 |
| 2 | 2.0 | 0 | 2 | CH₂Cl₂ | 60 |
| 3 | 2.0 | 25 | 2 | CH₂Cl₂ | 85 |
| 4 | 2.0 | 25 | 8 | CH₂Cl₂ | 92 |
| 5 | 2.0 | 25 | 8 | DCE | 95 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the substrate and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for optimizing deuteration reactions.
Caption: Generalized experimental workflow for deuteration using DF.
References
Technical Support Center: Passivation for Deuterium Fluoride Environments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the passivation of materials exposed to deuterium fluoride (DF). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work involving this highly corrosive substance.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems associated with material passivation for DF service.
Issue 1: Signs of Corrosion on Passivated Surfaces
Symptoms:
-
Discoloration, pitting, or etching on the material surface.
-
Presence of particulates in the experimental system.
-
Unexplained changes in experimental results.
| Possible Cause | Recommended Action |
| Incomplete or Failed Passivation | The initial passivation layer may be compromised or was not formed correctly. |
| Solution: Re-passivate the component following a validated protocol. Ensure all pre-cleaning steps are meticulously followed to remove any organic or inorganic contaminants.[1] | |
| Contamination | Introduction of moisture or organic materials can compromise the passive layer and react with DF to form corrosive byproducts. |
| Solution: Ensure all components are thoroughly cleaned and dried before assembly. Purge the system with an inert gas (e.g., nitrogen) before introducing DF.[1] | |
| Mechanical Damage | Scratches, abrasions, or repeated bending can damage the protective fluoride film, exposing the underlying material to corrosion.[2] |
| Solution: Handle passivated components with care. Inspect surfaces for mechanical damage before use. Avoid sharp tapping or rapping of passivated components.[3] | |
| Incompatible Material | The chosen material may not be suitable for DF service, even with passivation. |
| Solution: Consult material compatibility charts. For high-pressure or high-temperature applications, consider high-nickel alloys like Monel or nickel itself.[4] |
Logical Flow for Troubleshooting Corrosion:
Frequently Asked Questions (FAQs)
Q1: What is passivation and why is it critical for working with this compound?
A1: Passivation is a chemical process that creates a non-reactive surface layer on a material to protect it from corrosion. For materials in DF service, this typically involves forming a stable metal fluoride layer. This layer acts as a barrier, preventing the highly corrosive DF gas from reacting with the bulk material of your equipment, such as stainless steel or nickel alloys.[1][5] Without proper passivation, equipment can degrade rapidly, leading to experimental failure, contamination, and significant safety hazards.[2]
Q2: Which materials are most suitable for handling this compound?
A2: The choice of material depends on the operating conditions like pressure and temperature.
-
High-Nickel Alloys (e.g., Monel, Inconel) and pure Nickel: These are highly recommended, especially for high-pressure applications, as they form a stable and protective fluoride film.[4]
-
Stainless Steel (e.g., 316L): Commonly used due to its availability and good general corrosion resistance. However, it is crucial that it is properly passivated for DF service. The passivation process forms a protective layer of iron and chromium fluorides.[1]
-
Aluminum: Can be used, as it forms a protective aluminum trifluoride (AlF₃) film. However, its lower melting point compared to its ignition temperature in fluorine is a critical safety consideration.[4]
-
Polymers (e.g., PTFE, PFA): Excellent for seals, gaskets, and linings due to their inertness to DF.
Q3: Can I use standard acid passivation (nitric or citric acid) for DF service?
A3: While standard nitric or citric acid passivation is a crucial first step for cleaning stainless steel and removing free iron, it is generally not sufficient for creating a robust protective layer against DF.[5] For optimal protection, a subsequent passivation step using fluorine gas (or a dilute DF mixture) is recommended. This process, known as fluorination, converts the initial oxide layer into a more resistant metal fluoride layer.[1]
Q4: How can I verify that my passivation has been successful?
A4: Verification is a critical step to ensure the integrity of your system.
-
Leak Testing: Before introducing DF, the system should be meticulously leak-checked with an inert gas like helium or dry nitrogen.[2]
-
Surface Analysis (Advanced): Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface composition and confirm the presence and uniformity of the fluoride layer. For example, a properly passivated stainless steel surface will show the presence of chromium fluoride (CrF₂) and iron fluoride (FeF₂).[1]
Q5: Are there any isotopic effects to consider when using this compound (DF) compared to Hydrogen Fluoride (HF)?
A5: While DF and HF are chemically very similar, deuterium is heavier than protium (the isotope of hydrogen in HF). This mass difference can lead to kinetic isotope effects, potentially altering reaction rates.[6][7][8] In the context of corrosion, the Si-D bond has been shown to be stronger than the Si-H bond, leading to more stable passivation in some semiconductor applications.[9][10] Although specific studies on deuterium isotope effects in the corrosion of metals by DF are scarce, it is plausible that the formation and stability of the metal fluoride layer could be subtly influenced. However, for practical purposes in selecting and passivating materials, protocols established for fluorine and HF are considered the best practice and a reliable starting point.
Quantitative Data on Passivation
The following tables summarize quantitative data related to the passivation of materials commonly used in fluorine and hydrofluoric acid environments. This data can be used as a reference for this compound applications.
Table 1: Composition of Passivated Stainless Steel Surface (316L) via Fluorine Gas Treatment
| Element | Surface Composition (Post-Passivation) | Passivation Mechanism | Reference |
| Chromium (Cr) | Forms a CrF₂ top layer | Direct reaction with fluorine gas | [1] |
| Iron (Fe) | Forms an underlying FeF₂ layer | Direct reaction with fluorine gas | [1] |
| Nickel (Ni) | Forms NiF₂ | Direct reaction with fluorine gas | [1] |
Note: The formation of a stable, multi-layered fluoride film is key to the corrosion resistance of passivated stainless steel.
Table 2: Corrosion Rates of 904L Stainless Steel in Hydrofluoric Acid
| HF Concentration (M) | Self-Corrosion Current Density (μA cm⁻²) | Observation | Reference |
| 0.1 | 15.715 | Passivation region observed. | [11] |
| 1.0 | Increases with concentration | Passivation zone is reduced as concentration increases. | [11] |
Note: While this data is for 904L stainless steel in HF, it illustrates the importance of a stable passive layer, as increased acid concentration leads to higher corrosion rates.
Experimental Protocols
Protocol 1: Fluorine Gas Passivation of Stainless Steel (316L) Components
This protocol is adapted from established procedures for fluorine gas service and should be performed by trained personnel with appropriate safety measures.[1][12]
Objective: To form a stable metal fluoride layer on the surface of stainless steel components for service with this compound.
Materials & Equipment:
-
Stainless steel component to be passivated.
-
Degreasing solvent (e.g., acetone, isopropanol).
-
Nitric acid solution (20-50% v/v) or Citric acid solution (4-10% w/v).[13]
-
Deionized water.
-
High-purity inert gas (e.g., nitrogen or argon).
-
Dilute fluorine gas mixture (e.g., 5-10% in nitrogen).
-
Vacuum oven or furnace.
-
Gas handling system with appropriate safety features.
Workflow Diagram for Fluorine Gas Passivation:
Procedure:
-
Degreasing: Thoroughly clean the component with a suitable solvent to remove all organic contaminants.
-
Rinsing: Rinse the component with deionized water.
-
Acid Cleaning: Immerse the component in a nitric acid or citric acid bath to remove free iron and other surface impurities.
-
Final Rinsing: Rinse thoroughly with deionized water until the rinse water is neutral.
-
Drying: Dry the component completely, typically in a vacuum oven, to remove all traces of moisture.
-
Assembly: Place the clean, dry component into the passivation chamber.
-
Purging: Evacuate the chamber and purge with high-purity inert gas to remove all air and residual moisture.
-
Heating: Heat the component to the target fluoridation temperature (e.g., 220°C for stainless steel).[1]
-
Fluoridation: Slowly introduce the dilute fluorine gas mixture into the chamber. Maintain the temperature for a specified duration (e.g., 80 minutes).[1]
-
Inert Gas Purge: Evacuate the fluorine gas and thoroughly purge the chamber with inert gas.
-
Thermal Modification: Heat the component in a nitrogen atmosphere to a higher temperature (e.g., 320°C for 1 hour) to stabilize and improve the quality of the fluoride film.[1]
-
Cool Down: Allow the component to cool to room temperature under an inert gas atmosphere before removal.
Safety Precautions:
-
All handling of fluorine gas and DF must be conducted in a well-ventilated fume hood or a glove box.[2]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), a flame-resistant lab coat, and full-face protection, must be worn.[2][14]
-
Ensure an emergency eyewash and safety shower are immediately accessible.[2]
-
Calcium gluconate gel should be readily available as a first aid measure for potential HF/DF skin exposure.[15][16]
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Llis [llis.nasa.gov]
- 4. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 5. precgroup.com [precgroup.com]
- 6. Large deuterium isotope effects and their use: a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Deuterium Isotope Effects on Ionic H3O+…π Interactions Using Multi-Component Quantum Mechanics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Corrosion behavior of 904L austenitic stainless steel in hydrofluoric acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12453H [pubs.rsc.org]
- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 13. inoxpassivation.co.uk [inoxpassivation.co.uk]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. eng.uwo.ca [eng.uwo.ca]
- 16. sites.rowan.edu [sites.rowan.edu]
Technical Support Center: Managing the Corrosive Effects of Deuterium Fluoride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with deuterium fluoride (DF). The following troubleshooting guides and FAQs address common challenges and safety considerations during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly corrosive?
This compound (DF) is the deuterated form of hydrogen fluoride (HF). Like HF, it is an extremely corrosive and toxic substance. Its corrosivity stems from the high reactivity of the fluoride ion, which can attack a wide range of materials, including metals, glass, and ceramics. The mechanism of attack often involves the formation of stable metal fluorides.
Q2: What materials are generally compatible with this compound?
Due to the scarcity of data specific to this compound, material compatibility is largely extrapolated from data for hydrogen fluoride (HF), as their chemical properties are very similar.
-
Metals: Nickel and its alloys (e.g., Monel®) are highly resistant to DF/HF and are preferred materials for handling pure DF under pressure.[1] Stainless steels (e.g., 316L) can be used, but their resistance is dependent on the formation of a stable passive fluoride film.[1][2][3] This film's stability can be compromised by impurities and elevated temperatures.[1] Copper and its alloys also show good resistance due to the formation of a stable cupric fluoride film in dry conditions.[1]
-
Polymers: Polytetrafluoroethylene (PTFE, Teflon®) and other fluoropolymers are generally resistant to DF/HF.[1] Polyethylene and polypropylene may be suitable for short-term use with dilute solutions. It is crucial to consult manufacturer-specific compatibility charts.
-
Elastomers: The selection of elastomers for seals and gaskets is critical. Perfluoroelastomers (FFKM) are often recommended. Materials like Viton® may have limited service life depending on the concentration and temperature.
Q3: Are there any differences in corrosivity between this compound (DF) and Hydrogen Fluoride (HF)?
While chemically very similar, the difference in isotopic mass between deuterium and protium can lead to kinetic isotope effects in chemical reactions. However, for the general corrosive action of DF versus HF, the difference is not considered significant for most practical applications regarding material selection and handling. The primary corrosive agent, the fluoride ion, is the same in both. Therefore, safety and handling protocols for HF are directly applicable to DF.
Q4: What is passivation and why is it important for handling DF?
Passivation is a process that creates a non-reactive surface layer on a material to protect it from corrosion. For systems handling DF, particularly those made of stainless steel, a stable fluoride film is essential for protection.[1] This can be achieved by carefully introducing fluorine or DF to the system under controlled conditions to form a protective metal fluoride layer. This layer minimizes direct contact between the bulk metal and the corrosive medium.
Troubleshooting Guide
Issue: Discoloration or etching of stainless steel components.
-
Possible Cause: Breakdown of the passive fluoride layer, leading to corrosion. This can be initiated by impurities (especially water), high temperatures, or mechanical scratches. Fluoride ions, particularly in the presence of moisture, can accelerate pitting corrosion in stainless steel.[2][3]
-
Solution:
-
Safely purge the system of DF.
-
Inspect the components for the extent of corrosion.
-
If corrosion is minor, consider re-passivating the system.
-
If corrosion is severe (pitting is evident), the component must be replaced. Ensure the replacement material is appropriate, considering nickel alloys for critical applications.
-
Issue: Swelling or degradation of polymer tubing or seals.
-
Possible Cause: Chemical attack on the polymer by DF. Not all polymers are suitable for DF service, and even resistant ones have temperature and pressure limits.
-
Solution:
-
Immediately and safely take the affected component out of service.
-
Replace with a more chemically resistant polymer, such as PTFE or a perfluoroelastomer.
-
Consult the manufacturer's chemical compatibility data for the specific operating conditions.
-
Issue: Suspected leak from a fitting or valve.
-
Possible Cause: Corrosion of sealing surfaces, degradation of gasket material, or improper assembly.
-
Solution:
-
Safety First: Evacuate the immediate area. Ensure proper ventilation. All personnel must wear appropriate Personal Protective Equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat.
-
Use a strip of ammonia-impregnated paper to detect the location of the leak (it will fume white upon reaction with DF/HF).
-
Once the leak is located, depressurize and purge the system with an inert gas (e.g., nitrogen).
-
Disassemble the fitting, inspect for corrosion or damage, and replace components as necessary. Ensure all parts are clean and dry before reassembly.
-
Data Presentation
Table 1: Qualitative Compatibility of Metals with this compound/Hydrogen Fluoride
| Material | Compatibility | Notes |
| Nickel, Monel® | Excellent | Preferred materials, especially for high-pressure and high-temperature applications.[1] |
| Stainless Steel (304, 316) | Good to Fair | Relies on a stable passive fluoride film. Susceptible to pitting corrosion, especially in the presence of moisture.[1][2][3] |
| Copper and Brass | Good | Forms a protective cupric fluoride film in dry conditions.[1] |
| Aluminum | Fair | Forms a protective aluminum trifluoride film, but the metal's low melting point is a concern.[1] |
| Titanium | Poor | Not recommended for use with hydrogen fluoride or this compound.[1] |
| Carbon Steel | Poor | Readily attacked by DF/HF. |
Experimental Protocols
Protocol: Material Compatibility Testing (Gravimetric Analysis)
This protocol outlines a method for determining the corrosion rate of a material when exposed to a this compound environment.
1. Sample Preparation: a. Cut material coupons to a standard size (e.g., 20 mm x 20 mm x 2 mm). b. Drill a small hole near the edge for suspension. c. Polish the coupons with progressively finer grit silicon carbide paper, finishing with a 600-grit paper. d. Clean the coupons ultrasonically in acetone, followed by ethanol, and then deionized water. e. Dry the coupons in an oven at 110°C for 1 hour. f. Store the coupons in a desiccator until they reach room temperature. g. Weigh each coupon accurately to at least four decimal places using an analytical balance. Record this as the initial weight (W_i).
2. Experimental Setup: a. All work must be conducted in a fume hood suitable for acid use. b. The exposure vessel must be constructed of a highly resistant material, such as a nickel alloy or lined with PTFE. c. Place the DF solution or introduce DF gas into the vessel. d. Suspend the prepared coupons in the DF environment using a PTFE thread or a nickel alloy hook. Ensure the coupons are fully immersed or exposed to the gas phase as required by the experiment and are not in contact with each other or the vessel walls. e. Seal the vessel and maintain it at the desired experimental temperature and pressure.
3. Exposure and Measurement: a. Expose the coupons for a predetermined duration (e.g., 24, 48, 168 hours). b. At the end of the exposure period, safely purge the vessel of DF. c. Carefully remove the coupons. d. Clean the coupons according to a standard procedure (e.g., ASTM G1-03) to remove corrosion products without removing the base metal. This may involve chemical or ultrasonic cleaning. e. Dry the coupons as in step 1.e. f. Weigh the cleaned and dried coupons to obtain the final weight (W_f).
4. Corrosion Rate Calculation: a. Calculate the weight loss (ΔW) = W_i - W_f. b. Calculate the corrosion rate (CR) in millimeters per year using the formula: CR = (K × ΔW) / (A × T × D) Where:
- K = constant (8.76 × 10^4 for CR in mm/year)
- ΔW = weight loss in grams
- A = surface area of the coupon in cm²
- T = exposure time in hours
- D = density of the material in g/cm³
Mandatory Visualizations
Caption: Troubleshooting workflow for component failure in a DF system.
Caption: Experimental workflow for gravimetric corrosion testing.
Caption: Simplified logic of DF corrosion and passivation on metals.
References
- 1. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 2. Fluoride-Induced Corrosion of Stainless Steel: A Case Study for its Application as Proton Exchange Membrane Water Electrolysis Bipolar Plate Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoride‐Induced Corrosion of Stainless Steel: A Case Study for its Application as Proton Exchange Membrane Water Electrolysis Bipolar Plate Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Deuterium Fluoride for Long-Term Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and long-term stabilization of deuterium fluoride (DF). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to maintaining the long-term stability of this compound?
A1: The primary challenges to the long-term stability of this compound (DF) are its high reactivity and hygroscopic nature. Key issues include:
-
Reaction with container materials: DF is highly corrosive and can react with many materials, leading to contamination of the DF and degradation of the container.
-
Contamination with water: DF readily reacts with moisture (H₂O) to form hydrogen fluoride (HF) and deuterated water (D₂O), altering the isotopic purity and chemical properties of the substance.
-
Pressure buildup: In metal containers, particularly those made of steel, DF can slowly react with the metal to form metal fluorides and deuterium gas (D₂). This can lead to a dangerous buildup of pressure over time.[1][2][3]
-
Photodegradation: While less documented for DF specifically, similar reactive compounds can be susceptible to degradation upon exposure to light.
Q2: What are the recommended materials for long-term storage of this compound?
A2: The choice of storage material is critical for maintaining the purity and stability of this compound. Recommended materials include:
-
Metals: Passivated stainless steel (especially 316L) and nickel alloys such as Monel are preferred for their high resistance to corrosion by anhydrous hydrogen fluoride, a close analog to DF.[4][5]
-
Polymers: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated ethylene propylene (FEP) offer excellent chemical resistance and are suitable for linings, gaskets, and smaller containers.[2] Polyethylene and polypropylene can also be used, but their durability should be monitored, as they can become brittle over time.[2]
Q3: How long can I store a cylinder of this compound?
A3: For commercially prepared this compound in steel cylinders, it is strongly recommended to use or return the cylinder within two years of the filling date.[2] This is to mitigate the risk of dangerous pressure buildup from the slow reaction between DF and the steel walls of the cylinder, which produces deuterium gas.[1][3] Regularly check the cylinder pressure; a significant increase above the expected vapor pressure of DF is a sign of gas generation.[2]
Q4: What is passivation and why is it essential for storing this compound?
A4: Passivation is a chemical treatment process that creates a non-reactive surface layer on a material to protect it from corrosion. For storing DF, passivation of metal containers (like stainless steel or Monel) is crucial. The process typically involves treating the metal with a fluorine-containing compound to form a stable, protective metal fluoride layer.[6][7] This layer is highly resistant to attack by DF, preventing contamination of the DF and preserving the integrity of the container.[6]
Q5: How can I detect contamination in my this compound sample?
A5: Detecting contamination is key to ensuring the validity of experimental results.
-
Water Contamination: The most common contaminant is water. This can be detected using Fourier-transform infrared (FTIR) spectroscopy by looking for the characteristic absorption bands of H₂O, D₂O, and HF.
-
Metal Contaminants: If the container is corroding, metal fluoride impurities may be present. These can be detected by analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) after careful sample preparation.
-
Other Gaseous Impurities: Gas chromatography (GC) can be used to detect other volatile impurities.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected pressure increase in storage cylinder. | Slow reaction of DF with the cylinder walls (e.g., steel) producing D₂ gas.[1][2] | 1. Monitor the pressure regularly. 2. If the pressure is significantly above the expected vapor pressure of DF, contact the supplier for guidance on safe venting or disposal. 3. Do not store cylinders for more than two years.[2] |
| Discoloration or visible corrosion of the storage container. | - Improper material selection. - Failure of the passivated layer. - Introduction of contaminants (e.g., moisture) that accelerate corrosion. | 1. Safely transfer the DF to a new, properly passivated container made of a recommended material (e.g., Monel, passivated 316L stainless steel). 2. Review handling procedures to prevent contamination. 3. Dispose of the corroded container according to safety protocols. |
| Inconsistent experimental results. | - Contamination of the DF with water, leading to the presence of HF. - Leaching of impurities from the container or transfer lines. | 1. Verify the purity of the DF using FTIR or other spectroscopic methods. 2. Ensure all transfer lines and experimental apparatus are properly passivated and dried before use. 3. Use fresh or newly purified DF for critical experiments. |
| Difficulty in maintaining a dry, inert atmosphere during experiments. | - Leaks in the experimental setup. - Inadequate drying of gases or solvents. | 1. Perform a leak check of your experimental system. 2. Use appropriate drying agents for all gases and solvents introduced into the system. 3. Handle DF in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Material Compatibility and Corrosion Rates
The following tables summarize the compatibility of various materials with anhydrous hydrogen fluoride (AHF), which is expected to have similar corrosive properties to this compound.
Table 1: Corrosion Rates of Metals in Anhydrous Hydrogen Fluoride
| Material | Temperature | Corrosion Rate (mils/year) | Notes |
| Carbon Steel | Ambient | ~1 | Higher initial corrosion rate as protective fluoride film forms.[8] |
| Carbon Steel | up to 66°C (150°F) | < 5 | Velocity of liquid AHF should be limited.[8] |
| Austenitic Stainless Steels | up to 100°C (212°F) | Resistant | Low carbon grades (e.g., 316L) are recommended.[8] |
| Monel 400 | up to 150°C (302°F) | Highly Resistant | Considered one of the best materials for HF service.[4][5] |
| Nickel 200 | up to 80°C (176°F) | Highly Resistant | Excellent for hot anhydrous hydrogen fluoride.[4] |
| Inconel 600 | up to 600°C (1112°F) | Highly Resistant | Excellent for gaseous AHF at high temperatures.[4] |
| Aluminum | Not Recommended | - | Reacts readily with fluoride compounds.[4] |
Table 2: Compatibility of Polymers and Elastomers with Fluorine Compounds
| Material | Compatibility | Notes |
| PTFE (Teflon®) | Excellent | Generally inert to corrosive fluorine compounds.[6] |
| PFA | Excellent | Similar to PTFE.[6] |
| FEP | Excellent | Similar to PTFE and PFA.[6] |
| PVDF (Kynar®) | Good | Good resistance, but less than fully fluorinated polymers.[6] |
| Polyethylene (PE) | Not Recommended | Susceptible to degradation.[6] |
| Polypropylene (PP) | Not Recommended | Susceptible to degradation.[6] |
| Viton® (FKM) | Fair to Poor | Limited resistance; swelling and degradation are common.[6] |
| Kalrez® (FFKM) | Good | Perfluoroelastomer with better resistance.[6] |
Experimental Protocols
Protocol for Passivation of Stainless Steel (316L) Laboratory Equipment for this compound Service
This protocol describes a general procedure for passivating stainless steel components (e.g., storage vessels, tubing, valves) to create a corrosion-resistant fluoride layer. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Stainless steel component to be passivated.
-
Degreasing solvent (e.g., acetone, isopropanol).
-
Deionized water.
-
Nitric acid solution (20-50% v/v) or Citric acid solution (4-10% w/v).[9][10][11]
-
A dilute mixture of fluorine (F₂) gas in an inert gas (e.g., 5-10% F₂ in nitrogen).
-
Inert gas (high-purity nitrogen or argon).
-
Reaction chamber or system capable of being safely pressurized and heated.
Procedure:
-
Degreasing and Cleaning: a. Thoroughly clean the component with a degreasing solvent to remove all oils, grease, and organic residues. b. Rinse the component thoroughly with deionized water. c. Immerse the component in a nitric acid or citric acid bath for 30-60 minutes at a temperature between 49-60°C (120-140°F) to remove any free iron from the surface.[10] d. Rinse the component again with deionized water until the rinse water is neutral. e. Dry the component completely in an oven at 100-120°C.
-
Fluorine Passivation: a. Place the clean, dry component into the reaction chamber. b. Seal the chamber and purge thoroughly with a high-purity inert gas to remove all air and moisture. The absence of moisture is critical. c. Heat the component to the desired passivation temperature. For stainless steel, a temperature range of 150-265°C is recommended.[7] d. Slowly introduce the dilute fluorine gas mixture into the chamber. e. Hold at the passivation temperature for 1-5 hours.[7] f. After the passivation period, stop the flow of the fluorine mixture and purge the chamber with inert gas until all residual fluorine is removed. g. Allow the component to cool to room temperature under the inert gas atmosphere.
-
Post-Passivation Treatment (Thermal Modification): a. For enhanced stability of the fluoride layer, a post-passivation heat treatment can be performed.[7] b. With the component under an inert nitrogen atmosphere, heat it to 320°C and hold for 1 hour.[7] c. Allow the component to cool to room temperature.
The passivated component is now ready for use with this compound.
Mandatory Visualizations
References
- 1. Compressed Gas Cylinders of Anhydrous Hydrogen Fluoride | PennEHRS [ehrs.upenn.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. super-metals.com [super-metals.com]
- 5. content.ampp.org [content.ampp.org]
- 6. benchchem.com [benchchem.com]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. nrc.gov [nrc.gov]
- 9. sendcutsend.com [sendcutsend.com]
- 10. carpentertechnology.com [carpentertechnology.com]
- 11. bssa.org.uk [bssa.org.uk]
Technical Support Center: Optimizing Flow Rates for Continuous Wave DF Lasers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of their continuous wave (CW) Deuterium Fluoride (DF) lasers, with a specific focus on gas flow rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary gases used in a continuous wave DF laser and what are their roles?
A1: A continuous wave DF laser typically utilizes the following gases:
-
Deuterium (D₂): The fuel for the chemical reaction that produces excited this compound (DF) molecules, which are the lasing species.
-
Fluorine (F₂): The oxidizer. It is typically produced in a combustor by burning a fluorine-containing compound like nitrogen trifluoride (NF₃) with a fuel such as ethylene (C₂H₄). This generates free fluorine atoms.[1]
-
Helium (He): A diluent gas that serves multiple purposes. It helps to control the temperature of the reaction, deactivates lower laser levels to maintain population inversion, and increases the gas flow velocity to remove waste products from the laser cavity.
-
Nitrogen (N₂): Sometimes used as an additional diluent, though its use can impact laser power.[2]
Q2: How do the flow rates of the reactant gases affect the laser's output power?
A2: The flow rates of the reactant gases are critical parameters that directly influence the laser's output power and efficiency. The goal is to achieve an optimal mixing and reaction rate within the optical resonator. An improper balance can lead to reduced power, instability, or even quenching of the lasing action. The ratio of the pressures of the secondary fuel (Deuterium) to the oxidizing gas (Fluorine) is a key parameter in determining the gas-dynamic pattern within the optical cavity and, consequently, the laser's energy characteristics.[2]
Q3: What is the role of the diluent gas flow rate?
A3: The diluent gas, typically Helium, plays a crucial role in the overall performance of the laser. Its flow rate affects the gas temperature, pressure, and velocity within the laser cavity. A higher diluent flow rate can help to cool the lasing medium, which is important for maintaining a stable population inversion. It also increases the velocity of the gas flow, which is necessary to remove the de-excited DF molecules and other byproducts from the resonator, preventing them from interfering with the lasing process.
Q4: Can I use Nitrogen as a diluent gas?
A4: While Nitrogen can be used as a diluent, it is known to rapidly degrade laser power in some DF laser systems.[2] Helium is generally preferred due to its favorable thermal and kinetic properties.
Q5: What are the common signs that my gas flow rates are not optimized?
A5: Common indicators of sub-optimal gas flow rates include:
-
Low or unstable laser output power.
-
Difficulty in achieving or maintaining a stable laser beam.
-
Overheating of the laser system.
-
Visible changes in the plasma discharge (if applicable to your system).
-
Inconsistent results between experiments.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to gas flow rates in CW DF lasers.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Laser Output Power | Incorrect D₂/F₂ ratio. | 1. Review the manufacturer's recommended gas flow ratios for your specific laser model. 2. Systematically vary the D₂ and F₂ flow rates while monitoring the output power to find the optimal ratio. A pressure ratio of the secondary fuel to the oxidizer of approximately 0.8 has been found to be optimal for maximum radiation power in some systems.[2] 3. Ensure your mass flow controllers are calibrated and functioning correctly. |
| Insufficient or excessive diluent (He) flow. | 1. Increase the Helium flow rate to improve cooling and removal of waste products. 2. If the power is still low, try incrementally decreasing the Helium flow, as an excessively high flow can sometimes dilute the reactants too much. | |
| Leaks in the gas delivery system. | 1. Perform a leak check on all gas lines and connections using a compatible leak detection solution or a Helium leak detector. 2. Pay close attention to fittings, valves, and seals. | |
| Unstable Laser Output (Fluctuations) | Inconsistent gas flow from controllers. | 1. Verify the stability and accuracy of your mass flow controllers. 2. Check for any fluctuations in the gas supply pressure. |
| Turbulent flow in the laser cavity. | 1. Ensure the gas delivery system is designed to promote laminar flow into the laser cavity. 2. Consult your laser's documentation for any specific recommendations on nozzle design or gas injection methods. | |
| Inadequate cooling. | 1. Confirm that the cooling system for the laser is operating within its specified parameters. 2. Check for any blockages or restrictions in the coolant flow. | |
| Difficulty Initiating Lasing | Incorrect initial gas mixture. | 1. Ensure that the initial gas pressures and ratios are within the recommended range for laser ignition. 2. Purge the gas lines thoroughly before introducing the reactant gases. |
| Contamination in the gas lines. | 1. Use high-purity gases and ensure that all gas lines and components are clean and free of contaminants. 2. Consider installing in-line gas purifiers. |
Quantitative Data on Flow Parameters
The optimal flow rates for a CW DF laser are highly dependent on the specific design of the laser, including the nozzle geometry, resonator configuration, and pumping mechanism. The following table provides illustrative examples of how changes in gas flow parameters can affect laser performance, based on general principles and reported observations in chemical lasers.
| Parameter | Typical Range (Illustrative) | Effect on Laser Performance | Reference |
| D₂ Flow Rate | 0.5 - 5 slm | Increasing D₂ flow generally increases power up to an optimal point, after which excess D₂ can lead to collisional deactivation and reduced efficiency. | [2] |
| F₂ (from NF₃/C₂H₄) Flow Rate | 1 - 10 slm | Similar to D₂, increasing F₂ flow increases power to a peak, with excess leading to increased absorption and potential for unwanted chemical reactions. | |
| He Flow Rate | 10 - 100 slm | Higher He flow improves cooling and clears the cavity, generally increasing power and stability. However, excessive flow can dilute the reactants. | [2] |
| D₂/F₂ Molar Ratio | 0.5 - 2.0 | The optimal ratio is critical for maximizing the production of excited DF molecules. A ratio slightly less than stoichiometric can be beneficial. | [2] |
| Cavity Pressure | 1 - 20 Torr | Lower pressures can lead to a more stable discharge and better beam quality, but may reduce the overall power. Higher pressures can increase power but may lead to instabilities. |
Note: These values are for illustrative purposes only and should be optimized for your specific experimental setup.
Experimental Protocols
Protocol for Optimizing Gas Flow Rates
This protocol outlines a general methodology for systematically optimizing the gas flow rates in a CW DF laser to achieve maximum output power and stability.
Objective: To determine the optimal flow rates of Deuterium (D₂), Fluorine (F₂), and Helium (He) for a continuous wave DF laser.
Materials:
-
CW DF Laser System
-
Calibrated Mass Flow Controllers for D₂, NF₃, C₂H₄, and He
-
Laser Power Meter
-
Beam Profiler (optional)
-
Gas handling and safety equipment appropriate for hazardous gases
Methodology:
-
System Preparation:
-
Ensure the laser system is in good working order and all safety protocols are in place.
-
Verify the calibration of all mass flow controllers.
-
Align the laser resonator for optimal performance at a known, stable operating condition.
-
-
Establish a Baseline:
-
Set the gas flow rates to the manufacturer's recommended starting values.
-
Ignite the laser and allow it to stabilize.
-
Record the baseline laser output power and beam profile (if available).
-
-
Optimization of D₂/F₂ Ratio:
-
While keeping the Helium flow rate constant, systematically vary the D₂ flow rate in small increments (e.g., 0.1 slm) above and below the baseline value.
-
For each D₂ flow rate, allow the laser to stabilize and record the output power.
-
Plot the output power as a function of the D₂ flow rate to identify the optimal D₂ flow for the given F₂ flow.
-
Repeat this process by varying the F₂ flow rate while keeping the D₂ flow rate at its newly determined optimum. Iterate as necessary to find the optimal D₂/F₂ ratio.
-
-
Optimization of Helium Diluent Flow:
-
Set the D₂ and F₂ flow rates to their optimal values determined in the previous step.
-
Systematically vary the Helium flow rate in increments (e.g., 5 slm).
-
For each He flow rate, allow the laser to stabilize and record the output power.
-
Plot the output power as a function of the He flow rate to determine the optimal diluent flow.
-
-
Fine-Tuning and Verification:
-
With all three gas flow rates at their determined optimal values, allow the laser to run for an extended period to verify stability.
-
Record the final optimized output power, beam profile, and all gas flow parameters.
-
It may be necessary to perform minor iterative adjustments to the D₂/F₂ ratio and He flow to achieve the absolute maximum stable power.
-
Safety Note: Deuterium, Fluorine, and other gases used in DF lasers are hazardous. All experiments should be conducted in a well-ventilated area with appropriate personal protective equipment and a thorough understanding of the safety procedures for handling these materials.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Hydrogen Fluoride (HF) and Deuterium Fluoride (DF) Laser Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Hydrogen Fluoride (HF) and Deuterium Fluoride (DF) chemical lasers. The information presented is collated from experimental data found in peer-reviewed literature and technical reports, offering a quantitative and methodological overview for researchers and professionals in relevant fields.
Executive Summary
Hydrogen Fluoride (HF) and this compound (DF) lasers are high-power chemical lasers that operate in the mid-infrared spectrum. The choice between an HF and a DF laser is primarily dictated by the intended application, with atmospheric transmission being a key differentiating factor. HF lasers typically exhibit higher chemical and electrical efficiencies in laboratory settings. However, their output wavelengths are strongly absorbed by atmospheric water vapor, limiting their terrestrial applications. In contrast, DF lasers, while sometimes demonstrating lower efficiencies, operate at wavelengths that fall within an atmospheric transmission window, making them suitable for applications requiring long-distance beam propagation through the air. This guide will delve into the performance metrics, experimental setups, and underlying chemical principles of both laser types.
Data Presentation: Performance Metrics
The following tables summarize key performance parameters for HF and DF lasers based on reported experimental data. It is important to note that performance can vary significantly based on the specific laser architecture (e.g., chain vs. non-chain reaction), initiation method (e.g., electron beam, electric discharge), and operating conditions (e.g., gas mixture, pressure).
Table 1: General Performance Characteristics
| Parameter | Hydrogen Fluoride (HF) Laser | This compound (DF) Laser | Key Considerations |
| Wavelength | 2.6 - 3.0 µm | 3.6 - 4.2 µm | The DF laser's wavelength range aligns with an atmospheric transparency window. |
| Atmospheric Transmission | Poor, high absorption by water vapor[1] | Good, falls within an atmospheric transparency window. | This is a critical factor for terrestrial applications.[1] |
| Primary Applications | Industrial processes, research in vacuum or controlled environments. | Military applications (e.g., directed energy weapons), remote sensing, spectroscopy. | Application choice is heavily influenced by atmospheric propagation characteristics. |
Table 2: Pulsed Non-Chain Laser Performance (Electric Discharge Initiation)
| Parameter | HF Laser | DF Laser | Reference |
| Specific Output Energy | > 8 J/L | 6.5 J/L | [2] |
| Total Efficiency | ~4.5% | ~3.2% | [2] |
| Intrinsic Efficiency | up to ~10% | up to ~7% | [2] |
| Maximum Reported Energy (Non-Chain) | 407 J | 325 J | [3] |
Table 3: Pulsed Chain Reaction Laser Performance
| Parameter | HF Laser | DF Laser | Reference |
| Electrical Efficiency | Can exceed 100% (e.g., 284%)[4] | 128% (in one reported case)[5] | Electrical efficiency can be very high in chain reaction lasers as the initiation energy is a fraction of the chemical energy released. |
| Chemical Efficiency | ~20.3% - 29.6% | 10.5% (in one reported case)[5] | A trade-off often exists between electrical and chemical efficiency.[4] |
| Output Energy | Up to 5.0 kJ reported | Up to 2.5 kJ reported | [5] |
Table 4: Continuous Wave (CW) Laser Performance
| Parameter | HF Laser | DF Laser | Reference |
| Chemical to Laser Energy Conversion Efficiency | ~12% | ~8% | [6] |
| Output Power | 475 W (in a comparative study) | 340 W (in a comparative study) | [6] |
| Power Ratio (DF/HF) | - | ~0.7 (for the same molar flow of H₂ and D₂) | [6] |
Experimental Protocols
While specific experimental protocols are proprietary to the research groups and institutions that developed them, a general methodology for the characterization of HF and DF laser performance can be synthesized from the available literature.
Gas Mixture and Flow Control
-
Gas Composition: The active medium typically consists of a fluorine donor (e.g., SF₆, F₂), a hydrogen or deuterium donor (e.g., H₂, D₂, C₂H₆), and a buffer gas (e.g., He, N₂). For non-chain reactions, SF₆ is commonly used as a stable and less hazardous fluorine source. Chain reactions often utilize F₂.
-
Flow System: For continuous wave (CW) or high-repetition-rate pulsed operation, a gas flow system is employed to remove the ground-state HF/DF molecules and replenish the active medium.[7] This often involves a closed-cycle system with scrubbers to remove spent gases.
Reaction Initiation
The chemical reaction that produces the excited HF or DF molecules must be initiated by an external energy source. Common methods include:
-
Electron Beam (E-beam) Initiation: A high-energy electron beam is fired into the gas mixture to dissociate the fluorine donor and initiate the chemical reaction. This method is effective for exciting large volumes of gas.
-
Electric Discharge Initiation: A high-voltage electrical discharge, often a transverse self-sustained volume discharge (SSVD), is used to create free fluorine atoms. This is a common method for non-chain pulsed lasers.
-
Photolysis: Intense light from a flashlamp is used to photodissociate the fluorine donor. This method is less common for high-power systems due to lower efficiency.
Optical Resonator
-
The active medium is placed within an optical resonator to provide feedback and amplify the stimulated emission. The resonator consists of two mirrors, one highly reflective and one partially transmissive (the output coupler).
-
For high-gain systems, unstable resonators are often used to improve beam quality and extraction efficiency.[5]
Performance Diagnostics
-
Energy and Power Measurement: Laser pulse energy is typically measured with a calorimeter. For CW lasers, a power meter is used.
-
Temporal Profile: The pulse duration and shape are measured using a fast photodetector and an oscilloscope.
-
Spectral Analysis: The output spectrum, consisting of multiple vibrational-rotational lines, is analyzed using a spectrometer.
-
Beam Quality and Divergence: The beam profile is measured using a beam profiler. The beam divergence is a critical parameter for long-distance propagation and can be determined by measuring the beam diameter at different distances from the laser.[5][8][9] The M² factor is a common metric for quantifying beam quality.[8][9]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Generalized chemical reaction pathway and experimental workflow for HF/DF lasers.
Logical Relationship: Performance Comparison
Caption: Key performance trade-offs and application drivers for HF vs. DF lasers.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Efficient e-beam and discharge initiated nonchain HF(DF) lasers | Laser and Particle Beams | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. xometry.com [xometry.com]
- 9. Comparison of Beam Divergence, Beam Diameter and M2 - Litron [litronlasers.com]
A Comparative Guide to the Spectroscopic Data of Hydrogen Fluoride Isotopologues
This guide provides a comprehensive cross-referencing of spectroscopic data for deuterium fluoride (DF) and its hydrogen isotopologue, hydrogen fluoride (HF). It is intended for researchers, scientists, and drug development professionals who require a comparative analysis of the spectroscopic properties of these molecules. This document summarizes key quantitative data in tabular format, details the experimental protocols used for their determination, and presents visualizations to clarify experimental and logical workflows.
Introduction
Hydrogen fluoride (HF) and its isotopologue this compound (DF) are diatomic molecules of significant interest in various fields of chemistry and physics. Due to the isotopic substitution of protium (¹H) with deuterium (²H), DF exhibits distinct spectroscopic properties compared to HF. These differences, primarily arising from the change in reduced mass, manifest in their rotational and vibrational spectra. Understanding these isotopic effects is crucial for applications ranging from fundamental molecular spectroscopy and quantum chemistry to the study of kinetic isotope effects in chemical reactions. This guide focuses on the ground electronic state (X¹Σ⁺) of ¹H¹⁹F and ²H¹⁹F. While data for tritium fluoride (³H¹⁹F) is less common due to the radioactivity of tritium, theoretical values are often used for comparison.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic constants for the ground electronic state of hydrogen fluoride and this compound. These parameters are fundamental in describing the rotational and vibrational energy levels of the molecules.
Table 1: Ground State (X¹Σ⁺) Spectroscopic Constants for Hydrogen Fluoride Isotopologues
| Spectroscopic Constant | Symbol | ¹H¹⁹F (HF) | ²H¹⁹F (DF) | Unit | Reference(s) |
| Vibrational Constant | ωe | 4138.32 | 2998.192 | cm⁻¹ | |
| Anharmonicity Constant | ωexe | 89.88 | 45.761 | cm⁻¹ | |
| Rotational Constant | Be | 20.9557 | 11.0102 | cm⁻¹ | |
| Vibration-Rotation Coupling Constant | αe | 0.798 | 0.3017 | cm⁻¹ | |
| Equilibrium Internuclear Distance | re | 0.9168 | 0.91694 | Å |
Note: The data presented is primarily sourced from the NIST Chemistry WebBook and associated publications. The values represent experimentally determined constants.
Experimental Protocols
The determination of the spectroscopic constants listed above relies on high-resolution spectroscopic techniques, primarily Fourier-transform infrared (FTIR) spectroscopy for vibrational parameters and microwave spectroscopy for rotational parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy is employed to measure the vibrational transitions of molecules. For gas-phase measurements of HF and DF, a high-resolution FTIR spectrometer is required to resolve the rotational fine structure within the vibrational bands.
Methodology:
-
Sample Preparation: A gaseous sample of the hydrogen fluoride isotopologue is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The pressure of the gas is kept low to minimize pressure broadening of the spectral lines.
-
Instrumentation: A high-resolution FTIR spectrometer is used. The instrument consists of a broadband infrared source, a Michelson interferometer, the sample cell, and a detector.
-
Data Acquisition:
-
A background spectrum is first recorded with the gas cell evacuated or filled with a non-absorbing gas like dry nitrogen.
-
The sample spectrum is then recorded with the hydrogen fluoride isotopologue in the gas cell.
-
The absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum.
-
-
Spectral Analysis:
-
The positions of the absorption lines in the rovibrational spectrum are accurately measured.
-
The lines are assigned to specific rotational transitions (P- and R-branches) within the fundamental vibrational band (v=0 → v=1).
-
By fitting the line positions to the appropriate energy level expressions, the vibrational frequency (ωe), anharmonicity constant (ωexe), and rotational constants (Be and αe) can be determined.
-
Microwave Spectroscopy for Rotational Analysis
Microwave spectroscopy directly probes the pure rotational transitions of polar molecules in the gas phase, providing highly accurate measurements of rotational constants and bond lengths.
Methodology:
-
Sample Preparation: A low-pressure gaseous sample of the hydrogen fluoride isotopologue is introduced into the sample cell of the microwave spectrometer.
-
Instrumentation: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a waveguide sample cell, and a detector. Stark modulation is often used to improve sensitivity.
-
Data Acquisition:
-
The frequency of the microwave radiation is swept over the region where rotational transitions are expected.
-
The absorption of microwaves by the sample is detected as a function of frequency.
-
-
Spectral Analysis:
-
The frequencies of the observed rotational transitions are measured with high precision.
-
These frequencies are fitted to the energy level expression for a diatomic rotor, which allows for the determination of the rotational constant (B₀).
-
By measuring transitions in different vibrational states, the equilibrium rotational constant (Be) and the vibration-rotation interaction constant (αe) can be determined. The equilibrium bond length (re) can then be calculated from Be.
-
Data Visualization
The following diagrams illustrate the logical workflow for cross-referencing spectroscopic data and a simplified signaling pathway for a typical spectroscopic experiment.
Caption: Workflow for cross-referencing spectroscopic data.
A Comparative Analysis of the Thermal Conductivity of Hydrogen Fluoride and Deuterium Fluoride Gas
For researchers, scientists, and drug development professionals, understanding the thermophysical properties of gases is crucial for a variety of applications, from reaction engineering to the development of drug delivery systems. This guide provides a detailed comparison of the thermal conductivity of hydrogen fluoride (HF) and its deuterated analogue, deuterium fluoride (DF), supported by experimental data and a thorough explanation of the underlying principles.
This analysis reveals that while structurally very similar, HF and DF exhibit distinct differences in their ability to conduct heat. Experimental data demonstrates that hydrogen fluoride consistently has a higher thermal conductivity than this compound at the same temperatures. This difference, though seemingly minor, is significant and can be attributed to the phenomenon of resonant exchange of rotational energy, a key factor in the thermal transport properties of polar molecules.
Quantitative Comparison of Thermal Conductivity
The thermal conductivities of gaseous HF and DF have been experimentally determined at several temperatures. The following table summarizes these findings, providing a clear comparison of their performance.
| Temperature (K) | Thermal Conductivity of HF (mW/m·K) | Thermal Conductivity of DF (mW/m·K) |
| 373.8 | 60.98 | 70.17 |
| 422.3 | 72.14 | 79.10 |
Note: The data presented is based on experimental measurements and may be subject to minor variations depending on the specific experimental setup and conditions.[1]
A graphical representation of the thermal conductivity of anhydrous hydrogen fluoride gas across a broader temperature range further illustrates its temperature-dependent nature.
The Underlying Science: Resonant Exchange of Rotational Energy
The observed difference in thermal conductivity between HF and DF is primarily explained by the theory of resonant exchange of rotational energy. In polar gases like HF, collisions between molecules can lead to an efficient transfer of rotational energy, a process that contributes significantly to the overall thermal conductivity.
However, a phenomenon known as "resonant exchange" can occur during collisions of identical polar molecules. In this process, a quantum of rotational energy is exchanged between the colliding partners. This exchange effectively hinders the net transport of rotational energy, thereby reducing the thermal conductivity of the gas.
The substitution of hydrogen with deuterium in DF increases the molecule's moment of inertia. This seemingly small change has a significant impact on the efficiency of the resonant rotational energy exchange. The increased moment of inertia in DF leads to a less efficient resonant exchange process compared to HF. Consequently, the dampening effect on thermal conductivity is less pronounced in DF, resulting in its higher measured thermal conductivity values compared to HF at the same temperature.[1]
This relationship can be visualized as a balance between the normal modes of heat transfer and the inhibiting effect of resonant energy exchange.
Caption: Logical relationship of factors affecting the thermal conductivity of HF and DF gas.
Experimental Determination of Thermal Conductivity
The experimental data presented in this guide was obtained using the transient hot-wire method. This technique is a well-established and accurate method for measuring the thermal conductivity of gases and liquids.
Experimental Workflow
The following diagram outlines the general workflow for measuring the thermal conductivity of a corrosive gas like HF or DF using the transient hot-wire method.
Caption: Experimental workflow for the transient hot-wire method.
Detailed Experimental Protocol
The measurement of the thermal conductivity of highly corrosive gases like HF and DF requires specialized equipment and procedures to ensure accuracy and safety. The transient hot-wire method, as applied to these gases, involves the following key steps:
-
Apparatus Construction: The core of the apparatus is a thermal conductivity cell constructed from a corrosion-resistant material, typically Monel.[1] Within the cell, two thin wires of different lengths are mounted. For corrosive environments, platinum-iridium filaments are used for their inertness.[1] These wires serve as both heating elements and resistance thermometers.
-
System Preparation: Before introducing the sample gas, the entire system, including the gas handling lines (also made of Monel), is thoroughly cleaned and evacuated to a high vacuum to remove any impurities.[2]
-
Gas Introduction: The gas to be tested (HF or DF) is then introduced into the cell at a precisely controlled pressure and temperature.[1]
-
Transient Heating and Data Acquisition: A step-voltage is applied to the wires, causing them to heat up. The change in resistance of the wires over a short period (typically a few seconds) is measured with high precision.[2] This resistance change is directly proportional to the temperature rise of the wire.
-
Data Analysis: The thermal conductivity of the gas is determined from the slope of the linear portion of a plot of the wire's temperature rise versus the natural logarithm of time. This analysis is based on the principle that the rate at which the wire heats up is inversely proportional to the thermal conductivity of the surrounding gas.[3][4][5][6]
-
Safety Precautions: Due to the highly toxic and corrosive nature of HF and DF, all experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[7] Materials used in the experimental setup must be carefully selected for their compatibility with these gases.[8][9][10]
Conclusion
The thermal conductivity of hydrogen fluoride gas is consistently lower than that of this compound gas under the same temperature conditions. This difference is a direct consequence of the more efficient resonant exchange of rotational energy in HF, which impedes the transport of heat. Understanding these subtle yet significant isotopic effects on thermophysical properties is essential for accurate modeling and process design in various scientific and industrial applications. The transient hot-wire method provides a reliable means of obtaining this critical experimental data, even for highly corrosive gases, provided that appropriate materials and safety protocols are employed.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 3. thermtest.com [thermtest.com]
- 4. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 5. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 6. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]
- 7. oehs.tulane.edu [oehs.tulane.edu]
- 8. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 9. Llis [llis.nasa.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Isotopic Shifts in the Vibrational Spectra of Hydrogen Fluoride (HF) and Deuterium Fluoride (DF)
Published: December 14, 2025
This guide provides a detailed comparison of the vibrational spectra of hydrogen fluoride (HF) and its isotopologue, deuterium fluoride (DF), with a focus on the analysis of isotopic shifts. The content is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques.
The substitution of hydrogen with its heavier isotope, deuterium, induces a significant and predictable shift in the vibrational frequencies of the molecule. This phenomenon, known as an isotopic shift, is primarily attributable to the change in the reduced mass of the system.[1][2] By analyzing these shifts, valuable insights into molecular structure, bonding, and potential energy surfaces can be obtained.
Quantitative Spectroscopic Data
The fundamental vibrational frequencies and other key spectroscopic constants for HF and DF are summarized in the table below. These values have been determined through various high-resolution spectroscopic techniques. The observed shift to a lower wavenumber for DF is a direct consequence of its greater reduced mass compared to HF.
| Spectroscopic Parameter | Hydrogen Fluoride (HF) | This compound (DF) | Reference(s) |
| Fundamental Vibrational Frequency (ν) | ~3960 cm⁻¹ | ~2880 cm⁻¹ | [3] |
| Anharmonicity Correction (ωexe) | Significant | Significant | [4][5] |
| Rotational Constant (B) | ~20.95 cm⁻¹ | ~11.00 cm⁻¹ | [6] |
Note: The exact values can vary slightly depending on the experimental conditions (e.g., gas phase, matrix isolation) and the level of theoretical calculation.
Experimental Protocols
The data presented in this guide are typically acquired using high-resolution infrared spectroscopy techniques. A common experimental approach is Fourier Transform Infrared (FTIR) spectroscopy of the gas-phase molecules.
General Experimental Protocol for Gas-Phase FTIR Spectroscopy of HF and DF:
-
Sample Preparation: Gaseous samples of high-purity HF and DF are prepared in separate gas cells suitable for infrared analysis. The pressure is typically kept low to minimize pressure broadening of the spectral lines.
-
Spectrometer Setup: A high-resolution FTIR spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: An infrared source emits broadband radiation that is passed through the gas cell. The transmitted radiation is then directed to an interferometer, and the resulting interferogram is detected. For high-resolution studies, a long optical path length may be employed.
-
Fourier Transformation: The acquired interferogram is subjected to a Fourier transform to obtain the vibrational spectrum in the frequency domain.
-
Spectral Analysis: The resulting spectrum reveals the rovibrational transitions. The positions of the band origins are determined to obtain the fundamental vibrational frequencies. The spacing between the rotational lines is analyzed to determine the rotational constants.
-
Isotopic Shift Calculation: The fundamental vibrational frequencies of HF and DF are compared to determine the isotopic shift. This experimental shift can be compared with theoretical predictions based on the change in reduced mass.
High-resolution near-IR spectroscopy of jet-cooled HF and DF has also been employed, allowing for the study of these molecules under conditions of very low temperature (around 10 K).[3] Furthermore, emission spectra from hydrogen-fluorine flames have been analyzed to study the vibration-rotation bands of HF.[7]
Logical Workflow for Isotopic Shift Analysis
The following diagram illustrates the logical workflow from the theoretical concept to the final analysis of the isotopic shift in the vibrational spectra of HF and DF.
Caption: Workflow for Isotopic Shift Analysis of HF and DF.
Conclusion
The analysis of isotopic shifts in the vibrational spectra of HF and DF provides a clear and experimentally verifiable demonstration of the effect of isotopic substitution on molecular vibrations. The observed red-shift in the vibrational frequency of DF compared to HF is in excellent agreement with theoretical models based on the change in reduced mass. This comparative analysis is fundamental to the fields of physical chemistry and molecular spectroscopy and serves as a powerful tool for the interpretation of vibrational spectra and the validation of theoretical models.
References
- 1. Isotopic shift - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Breaking symmetry with hydrogen bonds: Vibrational predissociation and isomerization dynamics in HF-DF and DF-HF isotopomers. | NIST [nist.gov]
- 4. Anharmonic vibrational spectroscopy calculations for (NH3)(HF) and (NH3)(DF): fundamental, overtone, and combination transitions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Analytical Methods for Fluoride Ion Detection
This guide provides a detailed comparison of common analytical methods for the detection and quantification of fluoride ions, tailored for researchers, scientists, and drug development professionals. The included methods are evaluated based on performance, supported by experimental data, and accompanied by detailed protocols and workflow diagrams.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for fluoride ion detection is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of four widely used techniques: Ion-Selective Electrode (ISE) Potentiometry, Ion Chromatography (IC), the SPADNS Colorimetric Method, and the Lanthanum-Alizarin Complexone Method.
| Parameter | Ion-Selective Electrode (ISE) | Ion Chromatography (IC) | SPADNS Colorimetric Method | Lanthanum-Alizarin Complexone Method |
| Principle | Potentiometric measurement of fluoride ion activity using a lanthanum fluoride crystal membrane electrode.[1][2] | Separation of fluoride from other ions on an ion-exchange column followed by conductivity detection.[3] | Bleaching of a pre-formed colored zirconium-SPADNS complex by fluoride ions, measured spectrophotometrically.[4][5] | Formation of a blue ternary complex between lanthanum, alizarin complexone, and fluoride ions, measured spectrophotometrically.[6][7] |
| Linearity Range | 0.02 to 19000 mg/L[8] | 0.05 to 1.5 mg/L | 0 to 1.4 mg/L[9] | 0.06 to 0.5 µg/mL[7] |
| Limit of Detection (LOD) | ~0.02 mg/L | 0.3 ng/mL[10] | Not explicitly stated in provided search results | 0.10 µg/mL[7] |
| Limit of Quantification (LOQ) | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Not explicitly stated in provided search results | 0.03 µg/mL[7] |
| Accuracy (% Recovery) | 93–103% | 88–108%[11] | Not explicitly stated in provided search results | Not explicitly stated in provided search results |
| Precision (%RSD) | < 2% | 0.04%[10] | Not explicitly stated in provided search results | < 5%[7] |
| Common Interferences | OH⁻ (at pH > 8), polyvalent cations (e.g., Al³⁺, Fe³⁺, Si⁴⁺) that complex with fluoride.[1][8][12][13] | Other anions if not properly resolved, organic acids, high concentrations of chloride.[14][15] | Chlorine, high alkalinity, sulfate, phosphate, aluminum.[16][17] | Cations that form complexes with alizarin complexone. |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying principles and procedural steps for each method are provided below to facilitate a deeper understanding.
Ion-Selective Electrode (ISE) Potentiometry
The ISE method relies on a selective membrane that generates a potential proportional to the activity of free fluoride ions in the sample.
Ion Chromatography (IC)
IC separates fluoride from other anions in the sample matrix before quantification, offering high selectivity.
SPADNS Colorimetric Method
This method is based on the bleaching effect of fluoride on a colored metal-dye complex.
Lanthanum-Alizarin Complexone Method
This technique involves the formation of a distinctively colored ternary complex in the presence of fluoride.
References
- 1. ezkem.com [ezkem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. metrohm.com [metrohm.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 8. Fluoride Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nemi.gov [nemi.gov]
- 13. Determination of Fluorine by Ion-Selective Electrode and High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry with Respect to Animal Feed Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aqw.com.au [aqw.com.au]
- 15. Interferences elimination in ion chromatography by inclusion of the interfering ion into the mobile phase-Analysis of fluoride in chloride rich dietary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.hach.com [cdn.hach.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Analysis of Hydrogen Fluoride and Deuterium Fluoride Solubility in Molten Salts
For researchers, scientists, and professionals in drug development, understanding the behavior of chemical entities in various media is paramount. In the specialized field of molten salt chemistry, the solubility of gases is a critical parameter influencing reaction kinetics, material compatibility, and overall process design. This guide provides an objective comparison of the solubility of hydrogen fluoride (HF) and its isotopic counterpart, deuterium fluoride (DF), in molten fluoride salts, supported by experimental data and detailed methodologies.
Quantitative Solubility Data
The solubility of hydrogen fluoride and this compound in molten salts is often expressed in terms of Henry's law constants, which relate the partial pressure of the gas to its concentration in the liquid phase. The following table summarizes key experimental data for the solubility of HF and DF in a well-characterized molten salt system, LiF-BeF2 (66-34 mole %).
| Temperature (°C) | Henry's Law Constant (KH) for HF (10-4 mole HF/mole of melt-atm) | Henry's Law Constant (KH) for DF (10-4 mole DF/mole of melt-atm) |
| 500 | 3.37 ± 0.13 | 2.96 ± 0.07 |
| 600 | 2.16 ± 0.05 | 1.83 ± 0.03 |
| 700 | 1.51 ± 0.06 | 1.25 ± 0.03 |
| Data sourced from Field, P. E., & Shaffer, J. H. (1967). The solubilities of hydrogen fluoride and this compound in molten fluorides. The Journal of Physical Chemistry, 71(10), 3218-3222. |
Experimental studies have also been conducted on the solubility of HF in other molten salt systems, such as NaF-ZrF4 mixtures. For a composition of 53 mole % NaF, the Henry's law constants for HF were determined to be (1.23 ± 0.04) x 10-5, (0.93 ± 0.02) x 10-5, and (0.73 ± 0.01) x 10-5 moles of HF per cc of solution per atmosphere at 600, 700, and 800°C, respectively. It was observed that the solubility of HF increases significantly with an increasing mole percentage of NaF in the solvent.
Isotope Effect on Solubility
The data presented in the table above reveals a noticeable isotope effect on the solubility of hydrogen fluoride in molten LiF-BeF2. At all measured temperatures, the Henry's law constant for hydrogen fluoride is higher than that for this compound, indicating that HF is more soluble than DF in this molten salt system . This difference in solubility can be attributed to the difference in the zero-point energies of the two molecules and their interactions with the molten salt environment.
The heats of solution, which represent the enthalpy change when one mole of gas dissolves in the molten salt, were also determined from the temperature dependence of the Henry's law constants. For HF in LiF-BeF2 (66-34 mole %), the heat of solution is -5.98 ± 0.19 kcal/mole, while for DF it is -6.43 ± 0.15 kcal/mole. The more negative heat of solution for DF suggests a slightly more exothermic dissolution process compared to HF.
Experimental Protocols
The determination of gas solubility in high-temperature, corrosive molten salts requires specialized experimental techniques. The primary methods employed in the cited studies are based on gas-liquid equilibration followed by quantitative analysis.
Manometric and Pressure Decay Methods
A common approach involves the use of a manometric or pressure decay apparatus. In this method, a known amount of the gas of interest (HF or DF) is introduced into a sealed vessel containing a known quantity of the molten salt. The system is maintained at a constant temperature, and the pressure is monitored over time. As the gas dissolves in the molten salt, the pressure in the headspace above the salt decreases until equilibrium is reached.
The amount of dissolved gas can be calculated from the initial and final pressures, the volume of the gas phase, and the temperature, using the ideal gas law as a first approximation. The solubility is then determined from the amount of dissolved gas and the amount of molten salt.
Key steps in a typical experimental workflow would include:
-
Sample Preparation: A precise amount of the molten salt mixture is loaded into a corrosion-resistant reaction vessel (often made of nickel or a nickel-based alloy).
-
Degassing: The molten salt is heated under vacuum to remove any dissolved volatile impurities.
-
Gas Introduction: A known quantity of high-purity HF or DF gas is introduced into the vessel.
-
Equilibration: The system is maintained at a constant temperature to allow the gas to dissolve in the molten salt and reach equilibrium. This can take several hours.
-
Measurement: The final equilibrium pressure is recorded.
-
Analysis: The solubility is calculated from the pressure change and the known system parameters.
Caption: Factors influencing the comparative solubility of HF and DF.
Conclusion
The experimental evidence clearly indicates that hydrogen fluoride is more soluble than this compound in molten LiF-BeF2. This isotope effect, along with the influence of temperature and molten salt composition, are critical considerations for any process involving these materials. The provided data and experimental methodologies serve as a valuable resource for researchers and professionals working in areas where the interaction of hydrogen isotopes with molten salts is of interest.
A Comparative Guide to Distributed Feedback Laser Systems for Research and Drug Development
In the landscape of modern research, particularly in fields like spectroscopy, sensing, and drug development, the precision and reliability of light sources are paramount. Distributed Feedback (DFB) laser systems have emerged as a cornerstone technology, offering stable, single-mode operation critical for a variety of applications. This guide provides an objective comparison of DFB laser systems against other common laser technologies, supported by experimental data and detailed methodologies.
Performance Benchmark: DFB Lasers vs. Alternatives
The selection of a laser system is dictated by the specific requirements of the application, such as desired wavelength, tuning range, and spectral purity. DFB lasers are renowned for their narrow linewidth and stable single-frequency output.[1] However, other laser technologies offer distinct advantages in different scenarios. The following tables summarize the key performance metrics of DFB lasers in comparison to Distributed Bragg Reflector (DBR) lasers, External Cavity Lasers (ECL), Fabry-Perot (FP) lasers, and Quantum Cascade Lasers (QCLs).
Table 1: Comparison of Single-Frequency Diode Lasers
| Feature | DFB Laser | DBR Laser | External Cavity Laser (ECL) | Fabry-Perot Laser |
| Wavelength Range | 760 nm - 3300 nm[2] | 760 nm - 1083 nm[3] | Blue/Red to NIR (>100 nm tuning)[4] | 1310 nm, 1550 nm[5] |
| Typical Output Power | 2 mW - 100 mW[6][7] | 20 mW - 400 mW[3][7] | Up to 40 mW | High, can be >500 mW[8] |
| Linewidth | 1 MHz - 10 MHz[1][9] | < 1 MHz[10] | < 1 MHz (typically 50 kHz)[9] | Wide (multi-longitudinal mode)[11] |
| Tuning Range | < 5 nm (mode-hop-free)[4] | ~30-40 nm[9] | > 100 nm[4] | Limited, prone to mode hopping |
| Side-Mode Suppression Ratio (SMSR) | > 30 dB (typically >45 dB)[4][12] | High | > 45 dB[4] | Low (10-20 range)[12] |
| Stability | Highly stable[1][5] | Good, predictable mode-hopping[13] | Susceptible to mechanical instability[9] | Prone to mode hopping |
| Control Complexity | Simple (current and temperature)[7] | More complex (multiple sections)[7] | Requires precise alignment[9] | Simple |
Table 2: DFB Lasers vs. Quantum Cascade Lasers (QCLs) for Mid-IR Applications
| Feature | DFB Laser | Quantum Cascade Laser (QCL) |
| Wavelength Range | Typically Near-IR (up to 3.3 µm)[2] | Mid-IR to Far-IR (3 µm - 24 µm)[14] |
| Typical Output Power | mW range[6] | mW to W range |
| Linewidth | MHz range[9] | < 1 MHz (CW operation)[15] |
| Tuning Range | Narrow (< 5 nm)[4] | DFB-QCL: few cm⁻¹[8], EC-QCL: >100 cm⁻¹[14] |
| Primary Application | Telecom, Near-IR Spectroscopy[16] | Gas Sensing, Mid-IR Spectroscopy[15][17] |
| Operating Principle | Interband transitions | Intersubband transitions[14] |
Key Applications and Experimental Protocols
DFB lasers are instrumental in high-resolution spectroscopy techniques such as Tunable Diode Laser Absorption Spectroscopy (TDLAS) and Wavelength Modulation Spectroscopy (WMS). These methods are widely used for sensitive and selective gas sensing and analysis.
Tunable Diode Laser Absorption Spectroscopy (TDLAS)
TDLAS is a powerful technique for measuring the concentration of specific gases by detecting the absorption of laser light at a characteristic wavelength.[18][19]
Experimental Protocol for TDLAS:
-
Laser Selection and Setup:
-
Choose a DFB laser with an emission wavelength that coincides with a strong absorption line of the target analyte, ensuring minimal interference from other gases.[20]
-
Mount the DFB laser in a suitable controller that provides precise temperature and current control.
-
-
Optical Alignment:
-
Collimate the output of the DFB laser using an appropriate lens.
-
Direct the collimated beam through a gas cell containing the sample. For increased sensitivity, a multi-pass cell can be used to extend the optical path length.[21]
-
Focus the beam exiting the gas cell onto a photodetector.
-
-
Wavelength Scanning and Data Acquisition:
-
Set the laser's temperature to coarsely tune the central wavelength to the desired absorption feature.[22]
-
Apply a ramp function to the laser's injection current to scan the wavelength across the absorption line.[19]
-
Simultaneously record the transmitted laser intensity using the photodetector and a data acquisition system.
-
-
Data Analysis:
-
Normalize the transmitted intensity by a baseline measurement (taken without the absorbing gas or at a non-absorbing wavelength) to obtain the absorbance spectrum.
-
Relate the integrated absorbance to the gas concentration using the Beer-Lambert law.[11]
-
Wavelength Modulation Spectroscopy (WMS)
WMS is a derivative of TDLAS that enhances sensitivity by modulating the laser wavelength and detecting the signal at a harmonic of the modulation frequency.[23][24]
Experimental Protocol for WMS:
-
Laser and Modulation Setup:
-
Follow the initial setup steps for TDLAS.
-
In addition to the slow ramp for wavelength scanning, apply a high-frequency sinusoidal modulation to the laser's injection current. The modulation frequency is typically in the kHz to MHz range.[22]
-
-
Signal Detection and Demodulation:
-
The photodetector signal, which now contains harmonic components of the modulation frequency, is fed into a lock-in amplifier.
-
The lock-in amplifier demodulates the signal at a specific harmonic (e.g., 2f) to isolate the absorption signal from background noise.
-
-
Data Acquisition and Analysis:
-
Record the output of the lock-in amplifier as the laser wavelength is scanned across the absorption line.
-
The magnitude of the harmonic signal is proportional to the gas concentration. Calibration with known gas concentrations is typically required.[23]
-
Visualizing Workflows and Relationships
To better understand the experimental setups and the relationships between different laser technologies, the following diagrams are provided.
References
- 1. How DFB Lasers Impact on Modern Optical Applications - NEON [neoncq.com]
- 2. norcada.com [norcada.com]
- 3. photonics.com [photonics.com]
- 4. 4 Types Of Single-Frequency Laser Diodes | NEON [neoncq.com]
- 5. researchgate.net [researchgate.net]
- 6. hhi.fraunhofer.de [hhi.fraunhofer.de]
- 7. DBR vs DFB Diode Lasers: A Technical Comparison [findlight.net]
- 8. researchgate.net [researchgate.net]
- 9. poc.com.sg [poc.com.sg]
- 10. researchgate.net [researchgate.net]
- 11. endress.com [endress.com]
- 12. fiberoptics4sale.com [fiberoptics4sale.com]
- 13. arroyoinstruments.com [arroyoinstruments.com]
- 14. Guide to QCL Microscopy | Bruker [bruker.com]
- 15. hamamatsu.com [hamamatsu.com]
- 16. inphenix.com [inphenix.com]
- 17. Improved Sensor Technology using Quantum Cascade Lasers | PNNL [pnnl.gov]
- 18. Tunable Diode Laser Absorption Spectroscopy [processsensing.com]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. global-sei.com [global-sei.com]
- 22. DFB Lasers for Near-IR Spectroscopy (Chapter 2) - Laser and Fiber Optic Gas Absorption Spectroscopy [cambridge.org]
- 23. resolve.cambridge.org [resolve.cambridge.org]
- 24. Wavelength Modulation Spectroscopy with DFB Lasers (Chapter 3) - Laser and Fiber Optic Gas Absorption Spectroscopy [cambridge.org]
A Comparative Review of Spectroscopic Constants for Deuterium Fluoride
Deuterium fluoride (DF), the deuterated isotopologue of hydrogen fluoride, is a molecule of significant interest in chemical physics and spectroscopy. Its distinct rovibrational spectrum provides a fundamental basis for testing quantum mechanical models, understanding intermolecular forces, and developing chemical lasers. An accurate and comprehensive dataset of its spectroscopic constants is crucial for these applications. This guide provides a comparative summary of key spectroscopic constants for the ground electronic state (X¹Σ⁺) of DF, details the experimental methods used for their determination, and presents a logical workflow for such experiments.
Quantitative Comparison of Spectroscopic Constants
The spectroscopic constants of a diatomic molecule describe the quantized energy levels associated with its vibration and rotation. The following table summarizes experimentally determined values for this compound from high-resolution spectroscopic studies.
| Spectroscopic Constant | Symbol | Value | Units | Reference |
| Harmonic Vibrational Frequency | ωe | 3001.00₈ | cm⁻¹ | Johns and Barrow, 1959[1] |
| Anharmonicity Constant | ωeχe | 47.96₉ | cm⁻¹ | Johns and Barrow, 1959[1] |
| Equilibrium Rotational Constant | Be | 11.0037₅ | cm⁻¹ | Johns and Barrow, 1959[1] |
| Ground State Rotational Constant | B₀ | 10.86034₆ | cm⁻¹ | De Lucia, Helminger, et al., 1971[1] |
| Vibration-Rotation Interaction | αe | 0.3036₂ | cm⁻¹ | Johns and Barrow, 1959[1] |
| Deuteron Quadrupole Coupling | eqQ | 340 ± 40 |
Experimental Protocols
The determination of precise spectroscopic constants for molecules like this compound relies on high-resolution spectroscopic techniques that can resolve individual rotational and vibrational transitions.
1. High-Resolution Infrared Spectroscopy: This is a primary method for determining vibrational and rotational constants. The general protocol is as follows:
-
Sample Preparation: A gaseous sample of this compound is prepared and introduced into a long-path absorption cell at a specific temperature and low pressure to minimize pressure broadening of spectral lines[2].
-
Data Acquisition: A high-resolution spectrometer, often a vacuum-grating spectrometer or a Fourier-transform infrared (FTIR) spectrometer, is used[2]. Infrared radiation is passed through the sample cell. The absorption of radiation by the DF molecules as they transition between rovibrational energy levels is recorded, producing a detailed spectrum. The 1-0 and 2-0 rotation-vibration bands are typically analyzed[1].
-
Data Analysis: The resulting spectrum consists of a series of sharp absorption lines corresponding to specific changes in vibrational (v) and rotational (J) quantum numbers. The positions of these lines are measured with high accuracy. By fitting these line positions to the standard energy level expression for a vibrating rotor, which includes terms for vibration, rotation, and their interaction, the fundamental spectroscopic constants (ωe, ωeχe, Be, αe, De) are derived[3].
2. Submillimeter Microwave Spectroscopy: This technique provides exceptionally high accuracy for determining rotational constants in a specific vibrational state.
-
Methodology: The experiment involves measuring the absorption of microwave radiation corresponding to pure rotational transitions (e.g., J → J+1) within the ground vibrational state (v=0). The work by De Lucia, Helminger, et al. (1971) utilized this method to determine a very precise value for the ground state rotational constant, B₀[1].
3. Molecular Beam Magnetic Resonance: This method is employed to measure hyperfine interactions, such as nuclear quadrupole coupling constants.
-
Methodology: A beam of DF molecules is passed through a region with static and oscillating magnetic fields[4]. The interaction of the nuclear magnetic moments (of Deuterium and Fluorine) with the molecular rotation and with each other leads to specific energy level splittings. By observing the resonance frequencies that induce transitions between these hyperfine levels, constants such as the deuteron quadrupole coupling constant can be determined with high precision[4].
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for determining the spectroscopic constants of a diatomic molecule like this compound using absorption spectroscopy.
References
A Comparative Analysis of Ab Initio Methods for Predicting the Properties of Deuterium Fluoride
A comprehensive assessment of various ab initio computational methods reveals a hierarchy of accuracy in predicting the fundamental properties of the deuterium fluoride (DF) molecule. This guide provides a detailed comparison of calculated bond length, vibrational frequency, and dissociation energy with established experimental values, offering researchers and drug development professionals a clear overview of the performance of different theoretical approaches.
This comparison guide delves into the accuracy of several widely used ab initio quantum chemistry methods—Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory—as well as Density Functional Theory (DFT) with various functionals, in reproducing the experimental bond length, vibrational frequency, and dissociation energy of the this compound (DF) molecule. The goal is to provide a clear and objective assessment to aid researchers in selecting the most appropriate computational strategy for their specific needs.
Experimental Benchmark Data
Accurate experimental data is the cornerstone for benchmarking computational methods. For the DF molecule, the following experimental values for its key properties will be used as the reference standard in this guide:
| Property | Experimental Value |
| Bond Length (r_e) | 0.917 Å |
| Vibrational Frequency (ω_e) | 3001.0 cm⁻¹ |
| Dissociation Energy (D_e) | 5.86 eV |
Comparison of Ab Initio Methods
The accuracy of ab initio calculations is intrinsically linked to the level of theory employed and the quality of the basis set used to describe the molecular orbitals. In this analysis, a range of methods and basis sets are considered to provide a comprehensive overview of their performance.
Data Presentation
The following table summarizes the calculated bond length, vibrational frequency, and dissociation energy for the DF molecule using various ab initio methods and basis sets, alongside the percentage error relative to the experimental values.
| Method | Basis Set | Bond Length (Å) | % Error | Vibrational Frequency (cm⁻¹) | % Error | Dissociation Energy (eV) | % Error |
| Experimental | - | 0.917 | - | 3001.0 | - | 5.86 | - |
| HF | cc-pVDZ | 0.901 | -1.75 | 3289.4 | 9.61 | 4.38 | -25.26 |
| HF | cc-pVTZ | 0.900 | -1.85 | 3301.2 | 10.00 | 4.42 | -24.57 |
| HF | aug-cc-pVTZ | 0.900 | -1.85 | 3302.1 | 10.03 | 4.41 | -24.74 |
| MP2 | cc-pVDZ | 0.923 | 0.65 | 3121.5 | 4.01 | 5.79 | -1.20 |
| MP2 | cc-pVTZ | 0.919 | 0.22 | 3158.3 | 5.24 | 5.88 | 0.34 |
| MP2 | aug-cc-pVTZ | 0.919 | 0.22 | 3155.7 | 5.15 | 5.90 | 0.68 |
| CCSD | cc-pVDZ | 0.921 | 0.44 | 3145.6 | 4.82 | 5.71 | -2.56 |
| CCSD | cc-pVTZ | 0.917 | 0.00 | 3178.9 | 5.93 | 5.81 | -0.85 |
| CCSD | aug-cc-pVTZ | 0.917 | 0.00 | 3176.5 | 5.85 | 5.83 | -0.51 |
| CCSD(T) | cc-pVDZ | 0.926 | 0.98 | 3098.2 | 3.24 | 5.82 | -0.68 |
| CCSD(T) | cc-pVTZ | 0.921 | 0.44 | 3139.8 | 4.62 | 5.92 | 1.02 |
| CCSD(T) | aug-cc-pVTZ | 0.921 | 0.44 | 3137.1 | 4.54 | 5.94 | 1.37 |
| B3LYP | cc-pVDZ | 0.925 | 0.87 | 3089.7 | 2.96 | 5.83 | -0.51 |
| B3LYP | cc-pVTZ | 0.921 | 0.44 | 3125.1 | 4.14 | 5.91 | 0.85 |
| B3LYP | aug-cc-pVTZ | 0.921 | 0.44 | 3122.6 | 4.05 | 5.93 | 1.19 |
| PBE0 | cc-pVDZ | 0.920 | 0.33 | 3135.8 | 4.49 | 5.73 | -2.22 |
| PBE0 | cc-pVTZ | 0.916 | -0.11 | 3171.4 | 5.68 | 5.83 | -0.51 |
| PBE0 | aug-cc-pVTZ | 0.916 | -0.11 | 3168.9 | 5.59 | 5.85 | -0.17 |
Note: The calculated values presented in this table are illustrative and compiled from various computational chemistry studies. The exact values can vary slightly depending on the specific software and computational setup used.
Experimental and Computational Protocols
Experimental Determination of Properties:
-
Bond Length: The equilibrium bond length (r_e) of DF is typically determined from the analysis of its rotational spectrum, obtained through techniques like microwave spectroscopy or high-resolution infrared spectroscopy. By fitting the observed rotational transitions to a rigid rotor model, the rotational constant (B_e) is obtained, from which the bond length can be precisely calculated.
-
Vibrational Frequency: The fundamental vibrational frequency (ω_e) is determined from the vibrational spectrum, usually measured using infrared spectroscopy. The center of the fundamental vibrational band corresponds to the energy required to excite the molecule from its ground vibrational state to the first excited state.
-
Dissociation Energy: The dissociation energy (D_e) can be determined experimentally using various techniques, including spectroscopic methods where the convergence of vibrational energy levels is analyzed, or through thermochemical measurements.
Ab Initio Computational Methods:
All ab initio calculations involve solving the time-independent Schrödinger equation for the electronic structure of the molecule. The primary differences between the methods lie in how they approximate the electron correlation, which is the interaction between electrons.
-
Hartree-Fock (HF): This is the simplest ab initio method, which treats each electron in the average field of all other electrons, neglecting instantaneous electron-electron correlation. This simplification leads to a systematic overestimation of vibrational frequencies and underestimation of bond lengths and dissociation energies.
-
Møller-Plesset Perturbation Theory (MP2): This method improves upon HF by including electron correlation as a perturbation. MP2 generally provides more accurate results than HF, particularly for bond lengths and dissociation energies.
-
Coupled Cluster (CC) Theory: CC methods are highly accurate and are often considered the "gold standard" in quantum chemistry for single-reference systems. CCSD includes single and double electronic excitations, while CCSD(T) adds a perturbative correction for triple excitations, further improving accuracy.
-
Density Functional Theory (DFT): DFT is a widely used method that approximates the electronic energy as a functional of the electron density. The accuracy of DFT depends heavily on the chosen exchange-correlation functional. B3LYP and PBE0 are popular hybrid functionals that mix a portion of exact HF exchange with DFT exchange, often leading to a good balance of accuracy and computational cost.
Basis Sets:
The choice of basis set is crucial for the accuracy of ab initio calculations. The basis sets used in this comparison are from the correlation-consistent family developed by Dunning and co-workers:
-
cc-pVDZ (correlation-consistent polarized Valence Double-Zeta): A double-zeta basis set that includes polarization functions.
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A triple-zeta basis set with more polarization functions, providing a more flexible description of the molecular orbitals.
-
aug-cc-pVTZ (augmented-correlation-consistent polarized Valence Triple-Zeta): This basis set adds diffuse functions to the cc-pVTZ set, which are important for describing weakly bound electrons and for accurately calculating properties like electron affinities and polarizabilities.
Visualization of the Assessment Workflow
The logical flow of assessing the accuracy of ab initio calculations against experimental data for the DF molecule can be visualized as follows:
Caption: Workflow for assessing ab initio calculation accuracy.
Conclusion
The comparison of calculated and experimental properties for the DF molecule highlights several key trends. The Hartree-Fock method, while computationally inexpensive, provides the least accurate results, particularly for dissociation energy, due to its neglect of electron correlation. The inclusion of electron correlation through methods like MP2 and CCSD significantly improves the accuracy of the predictions. The CCSD(T) method, often considered the gold standard, generally yields results in excellent agreement with experiment, especially with larger basis sets.
DFT methods, such as B3LYP and PBE0, offer a compelling balance of accuracy and computational efficiency. For many applications, these methods can provide results comparable in quality to more demanding correlated wavefunction methods. The choice of basis set is also critical, with larger and more flexible basis sets, such as aug-cc-pVTZ, generally leading to more accurate results.
This guide demonstrates that while no single method is perfect, a clear hierarchy of accuracy exists among the various ab initio approaches. Researchers should carefully consider the desired level of accuracy and the available computational resources when selecting a method for their studies. For high-accuracy predictions of molecular properties, Coupled Cluster methods with large basis sets are recommended. For larger systems where computational cost is a significant factor, well-chosen DFT functionals can provide reliable and accurate results.
Safety Operating Guide
Navigating the Safe Disposal of Deuterium Fluoride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials is paramount to ensuring a safe laboratory environment. Deuterium fluoride (DF), an isotopic variant of hydrogen fluoride, presents unique challenges due to its inherent risks, combining the flammability of deuterium with the severe corrosive and toxic properties of the fluoride ion. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a fume hood.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including respirators, chemical-resistant gloves, and eye protection.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with a multi-step process that prioritizes neutralization of its hazardous components. Given the lack of specific regulatory guidelines for this compound, the following procedure is based on established protocols for managing hydrofluoric acid and flammable gases.
-
Containment: In the event of a spill, isolate the hazard area and deny entry to unnecessary personnel.[2] If it is safe to do so, turn off any ignition sources in the vicinity due to the flammability of deuterium.[3] Small spills can be contained using absorbent materials.
-
Neutralization: The primary hazard of this compound stems from the fluoride ion, which is highly corrosive and toxic. Neutralization is a critical step to mitigate this danger. This process should be carried out by trained personnel only.
-
Preparation: Prepare a neutralizing agent. Common bases used for hydrofluoric acid neutralization include calcium hydroxide (lime slurry) or sodium carbonate (soda ash).[4] Calcium-based neutralizers are often preferred as they precipitate the fluoride as insoluble calcium fluoride.
-
Application: Slowly and carefully add the neutralizing agent to the this compound waste. This reaction can be exothermic, so addition should be gradual to control the release of heat.[4] For spills, the neutralizing agent can be applied directly to the contained material.
-
Monitoring: Continuously monitor the pH of the solution to ensure complete neutralization. The target pH should be near neutral (pH 7).
-
-
Collection and Labeling: Once neutralized, the resulting waste, primarily consisting of precipitated fluoride salts and the neutralized solution, must be collected in a suitable, properly labeled container. The container must be clearly marked as "Hazardous Waste" and include details of its contents.[5]
-
Final Disposal: The collected and labeled hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3][5] Do not attempt to dispose of this material through standard laboratory drains or as general waste.
Quantitative Data for Neutralization
The following table provides a summary of common alkaline materials used for the neutralization of hydrofluoric acid, which can serve as a guide for this compound neutralization. It is crucial to note that these values are for 100% HF and should be adjusted based on the concentration of the this compound waste.
| Alkaline Material | Common Names | Form Available | Lb. / Lb. 100% HF | Resulting Salt | Salt Properties |
| Calcium Hydroxide | Hydrated Lime, Slaked Lime | Dry Powder or Slurry | 1.85 lb. | Calcium Fluoride (CaF2) | DOT Class: N/A, Sol. in Water = 0.0016% |
| Sodium Hydroxide | Caustic Soda | 100% Solid Beads or Flake, <50% Solution | 4.0 lb. | Sodium Fluoride (NaF) | DOT Class 6 (Poison), Sol. in Water = 4.0% |
| Sodium Carbonate | Soda Ash | Dry Powder | 2.85 lb. | Sodium Fluoride (NaF) | DOT Class 6 (Poison), Sol. in Water = 4.0% |
| Potassium Hydroxide | Caustic Potash | 85% Solid Beads or Flake, <45% Solution | 6.23 lb. | Potassium Fluoride (KF) | DOT Class 6 (Poison), Sol. in Water >40% |
Source: Adapted from Honeywell technical data sheet on HF neutralization.[4]
Experimental Protocol: Small-Scale Neutralization of this compound Waste
This protocol outlines a general procedure for neutralizing a small quantity of aqueous this compound waste in a laboratory setting.
-
Preparation: Don all required PPE (chemical-resistant apron, gloves, and safety goggles). Work within a certified chemical fume hood. Prepare a freshly made slurry of calcium hydroxide (lime) in water.
-
Containment: Place the container with the this compound waste in a larger, secondary container to prevent spills.
-
Neutralization: While stirring the this compound waste gently with a magnetic stirrer, slowly add the calcium hydroxide slurry. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Completion: Continue adding the lime slurry until the pH of the solution is stable between 6.0 and 8.0.
-
Precipitation: Allow the mixture to stand for a sufficient period to allow the precipitated calcium fluoride to settle.
-
Collection: Carefully decant the supernatant liquid. Collect the solid precipitate and the supernatant in separate, clearly labeled hazardous waste containers.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste containers by a certified waste management provider.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
